molecular formula C7H5ClN2 B1278771 5-Amino-2-chlorobenzonitrile CAS No. 35747-58-1

5-Amino-2-chlorobenzonitrile

Cat. No.: B1278771
CAS No.: 35747-58-1
M. Wt: 152.58 g/mol
InChI Key: VVDIMAMYKUTSCL-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDIMAMYKUTSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451179
Record name 5-amino-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35747-58-1
Record name 5-amino-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Amino-2-chlorobenzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and experimental protocols associated with 5-Amino-2-chlorobenzonitrile (CAS No. 35747-58-1). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2][3]

Core Chemical Identity and Structure

This compound is an aromatic compound featuring a benzene ring substituted with an amino (-NH2) group, a chloro (-Cl) atom, and a nitrile (-C≡N) group. Its specific substitution pattern is crucial for its reactivity and utility as a chemical intermediate.

The fundamental structural and identifying information for this compound is summarized below.

Table 1: Chemical Identity of this compound

IdentifierValueReference
IUPAC Name This compound[4]
CAS Number 35747-58-1[1][4][5][6]
Molecular Formula C₇H₅ClN₂[5][][8]
Molecular Weight 152.58 g/mol [5][][8]
Canonical SMILES C1=CC(=C(C=C1N)C#N)Cl[]
InChI 1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2[4][][8]
InChI Key VVDIMAMYKUTSCL-UHFFFAOYSA-N[4][8]

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// Benzene ring bonds C6 -- C1 [label=""]; C1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""]; C2 -- C6 [label=""];

// Substituent bonds C3 -- N_amino [label=""]; C5 -- Cl [label=""]; C1 -- C_nitrile [label=""]; C_nitrile -- N_nitrile [label="≡"];

// Invisible nodes for double bond placement db1 [pos="-0.52,0.3!", shape=point]; db2 [pos="0.52,0.3!", shape=point]; db3 [pos="-0.84, -1.2!", shape=point]; db4 [pos="0.84, -1.2!", shape=point]; db5 [pos="0, -2.1!", shape=point];

// Double bonds C6 -- C2 [style=bold]; C1 -- C5 [style=bold]; C4 -- C3 [style=bold]; }

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound determine its handling, storage, and reaction conditions. Key quantitative data are presented in the following table.

Table 2: Physicochemical Data for this compound
PropertyValueReference
Appearance Light yellow to brown Solid[1]
Melting Point 115.5 °C[1]
Boiling Point 250.67 °C (estimate)[1]
Density 1.9802 g/cm³ (estimate)[1]
pKa 2.15 ± 0.10 (Predicted)[1]
Storage Temperature 2–8 °C, under inert gas[1]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in a research setting. The following sections provide protocols for its synthesis and subsequent analysis.

Synthesis via Reduction of 2-Chloro-5-nitrobenzonitrile

A common and effective method for preparing this compound is the reduction of its nitro precursor, 2-chloro-5-nitrobenzonitrile.[1]

Materials:

  • 2-chloro-5-nitrobenzonitrile (10 g, 54.8 mmol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (56 g, 248.6 mmol)

  • Isopropanol (125 mL)

  • Concentrated hydrochloric acid (62.5 mL)

  • 2N Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Protocol:

  • Reaction Setup: Combine 2-chloro-5-nitrobenzonitrile, isopropanol, and concentrated hydrochloric acid in a suitable flask.

  • Reduction: Add stannous chloride dihydrate to the mixture. Heat the reaction to reflux for 1 hour.[1]

  • Neutralization: After cooling the mixture to room temperature, carefully neutralize it with a 2N sodium hydroxide solution.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the final product, 3-cyano-4-chloroaniline (alternative name for this compound).[1] This procedure has been reported to achieve a yield of approximately 96%.[1]

SynthesisWorkflow start Combine 2-chloro-5-nitrobenzonitrile, isopropanol, and conc. HCl add_reductant Add Stannous Chloride Dihydrate start->add_reductant reflux Heat to Reflux for 1 hour add_reductant->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with 2N NaOH cool->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry Organic Layers (Anhydrous MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate end_node Product: this compound concentrate->end_node

Figure 2. Workflow for the synthesis of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of the synthesized product is critical. HPLC is a standard method for assessing the purity of this compound.

Protocol for HPLC Analysis:

  • Chromatography Column: Xterra™ RP18 (3.5 μm, 150 × 4.6 mm).[1]

  • Mobile Phase: A gradient elution using 10 mM ammonium formate buffer (pH 3.5) and a mixture of acetonitrile and methanol.[1]

    • Gradient: Start with 85% buffer / 15% organic, moving to 5% buffer / 95% organic over 10 minutes, followed by a 4-minute hold.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV detection across a wavelength range of 210-370 nm.[1]

  • Expected Retention Time (RT): Approximately 7.2 minutes under these conditions.[1]

AnalyticalWorkflow sample_prep Prepare Sample in Mobile Phase injection Inject onto HPLC System sample_prep->injection separation Separation on Xterra™ RP18 Column (Gradient Elution) injection->separation detection UV Detection (210-370 nm) separation->detection analysis Analyze Chromatogram (Purity Assessment at RT ~7.2 min) detection->analysis result Quantitative Purity Data analysis->result

Figure 3. General workflow for the HPLC analysis of this compound.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis.[1][] Its reactivity is primarily defined by its three functional groups:

  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.

  • Nitrile Group: The nitrile can be hydrolyzed to form a carboxylic acid or reduced to a primary amine, providing pathways to other important classes of compounds.

  • Aromatic Ring: The chlorinated benzene ring can participate in further substitution reactions, although the existing substituents will direct the position of incoming groups.

The presence of these functional groups makes it a key starting material for synthesizing more complex molecules, including neuroleptics, sedatives, and other pharmacologically active compounds.[2]

References

An In-depth Technical Guide to 2-Amino-5-chlorobenzonitrile (CAS No. 5922-60-1)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: The CAS number 5922-60-1 is authoritatively assigned to 2-Amino-5-chlorobenzonitrile . While the topic requested was "5-Amino-2-chlorobenzonitrile," this guide will focus on the compound correctly identified by the provided CAS number.

This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzonitrile, a key chemical intermediate in the pharmaceutical and chemical industries. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical and Spectroscopic Properties

2-Amino-5-chlorobenzonitrile is a solid, typically appearing as a white to light beige or pale yellow crystalline powder. Its structural and physical properties are essential for its use in further chemical synthesis.

Table 1: Physicochemical Properties of 2-Amino-5-chlorobenzonitrile

PropertyValueReference(s)
CAS Number 5922-60-1[1]
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
IUPAC Name 2-amino-5-chlorobenzonitrile[1]
Synonyms 5-Chloroanthranilonitrile, 4-Chloro-2-cyanoaniline[1]
Appearance White to light beige crystalline needles/powder[2]
Melting Point 96-99 °C[2]
Boiling Point 132-135 °C at 0.5 mmHg[2]
Solubility Soluble in methanol, sparingly soluble in water.[3]
Flash Point 113 °C (closed cup)

Table 2: Spectroscopic Data for 2-Amino-5-chlorobenzonitrile

SpectroscopyData SummaryReference(s)
¹H NMR Spectra available in databases.[1]
¹³C NMR Spectra available in databases.[1]
IR Spectroscopy The vibrational spectra have been studied, with key stretches including N-H (amine), C≡N (nitrile), and C-Cl.[1][4]
Mass Spectrometry GC-MS data is available, confirming the molecular weight.[1]
Raman Spectroscopy Spectra have been recorded and analyzed.[1]

Synthesis and Experimental Protocols

2-Amino-5-chlorobenzonitrile can be synthesized through various routes. While methods starting from 2-aminobenzonitrile or 5-chloroisatin-β-oxime exist, they are often not commercially viable due to the cost and availability of starting materials.[2][4] A more common laboratory-scale synthesis involves a four-step process starting from anthranilic acid.[4]

G cluster_synthesis Four-Step Synthesis of 2-Amino-5-chlorobenzonitrile Anthranilic_Acid Anthranilic Acid 5_Chloroanthranilic_Acid 5-Chloroanthranilic Acid Anthranilic_Acid->5_Chloroanthranilic_Acid Step 1: Chlorination (SO₂Cl₂) Acid_Chloride 2-Amino-5-chlorobenzoyl chloride 5_Chloroanthranilic_Acid->Acid_Chloride Step 2: Acyl Chloride Formation (SOCl₂) Amide 2-Amino-5-chlorobenzamide Acid_Chloride->Amide Step 3: Amination (NH₄OH) Final_Product 2-Amino-5-chlorobenzonitrile Amide->Final_Product Step 4: Dehydration (P₂O₅)

Synthetic pathway from Anthranilic Acid.

Experimental Protocol: Four-Step Synthesis from Anthranilic Acid [4]

  • Step 1: Synthesis of 5-Chloroanthranilic Acid (Chlorination)

    • In a round-bottom flask, suspend anthranilic acid in a suitable solvent.

    • Add sulphuryl chloride (SO₂Cl₂) dropwise while stirring.

    • Reflux the reaction mixture to drive the chlorination.

    • After completion, cool the mixture and filter the solid product. Wash with cold water and dry to obtain 5-chloroanthranilic acid.

  • Step 2: Synthesis of 2-Amino-5-chlorobenzoyl chloride (Acyl Chloride Formation)

    • Take the 5-chloroanthranilic acid produced in Step 1 in a round-bottom flask.

    • Add thionyl chloride (SOCl₂) and reflux the mixture for 30 minutes on a water bath.

    • After the reaction is complete, remove the excess thionyl chloride, typically under reduced pressure, to yield the crude acid chloride.

  • Step 3: Synthesis of 2-Amino-5-chlorobenzamide (Amination)

    • In a separate flask, cool liquor ammonia (25%) in an ice bath to 0°C.

    • Slowly add the 2-amino-5-chlorobenzoyl chloride from Step 2 to the cold ammonia solution with frequent shaking for 30 minutes.

    • Filter the resulting precipitate, wash thoroughly with water, and dry to yield 2-amino-5-chlorobenzamide. The reported yield for this step is approximately 68%.

  • Step 4: Synthesis of 2-Amino-5-chlorobenzonitrile (Dehydration)

    • In a round-bottom flask, mix 2-amino-5-chlorobenzamide from Step 3 with phosphorus pentoxide (P₂O₅), a powerful dehydrating agent.

    • Shake the mixture for 30 minutes, then perform a vacuum distillation for 1 hour.

    • The distillate will contain 2-amino-5-chlorobenzonitrile and phosphoric acid.

    • Filter the collected distillate to separate the solid 2-amino-5-chlorobenzonitrile from the phosphoric acid.

Chemical Reactivity and Applications

2-Amino-5-chlorobenzonitrile is a versatile intermediate due to its three reactive sites: the amino group, the nitrile group, and the aromatic ring, which can participate in various chemical transformations.

Its primary application is in medicinal chemistry as a building block for synthesizing more complex heterocyclic structures.[5] It is a crucial precursor for pharmacologically important compounds, including those with sedative, tranquilizer, and muscle relaxant properties.[4]

Key Applications:

  • Benzodiazepine Synthesis: It is a key starting material for synthesizing neuroleptic benzodiazepine derivatives like loflazepate and climazolam.[4][5]

  • HIV Inhibitors: This compound was used to construct the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system, which is the core of a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.

  • Quinazoline Derivatives: It can be used in the synthesis of quinazoline-2,4(1H,3H)-diones through reactions involving CO₂.

G cluster_pharma Pharmaceutical Synthesis Pathways cluster_bio Resulting Biological Activity Start 2-Amino-5-chlorobenzonitrile (CAS 5922-60-1) Benzodiazepines Benzodiazepine Derivatives (e.g., Loflazepate, Climazolam) Start->Benzodiazepines Multi-step synthesis HIV_NNRTIs Benzothiadiazine NNRTIs (HIV Inhibitors) Start->HIV_NNRTIs Ring system construction Quinazolines Quinazoline Derivatives Start->Quinazolines CO₂ transformation CNS_Activity CNS Activity (Sedative, Anxiolytic) Benzodiazepines->CNS_Activity Antiviral_Activity Antiviral Activity (Anti-HIV) HIV_NNRTIs->Antiviral_Activity Other_Pharma Other Pharmacological Properties Quinazolines->Other_Pharma

Role as a key pharmaceutical intermediate.

Biological Activity and Signaling Pathways

There is limited information on the direct biological activity of 2-Amino-5-chlorobenzonitrile itself. Its significance in a biological context stems almost entirely from its role as a precursor to potent pharmaceutical drugs. The biological effects and mechanisms of action are characteristic of the final synthesized molecules rather than the intermediate.

For instance, when used to synthesize benzodiazepines, the resulting compounds typically act as positive allosteric modulators of the GABA-A receptor in the central nervous system. This enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and muscle relaxant effects. Similarly, the benzothiadiazine derivatives synthesized from this compound function by inhibiting the HIV reverse transcriptase enzyme, thereby preventing the replication of the virus.

Currently, there are no known signaling pathways directly modulated by 2-Amino-5-chlorobenzonitrile. Its utility is in providing a core chemical scaffold that, upon further modification, yields molecules with high specificity for various biological targets.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-chlorobenzonitrile (CAS No: 35747-58-1). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines the expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), details the methodologies for these analytical techniques, and presents a logical workflow for spectroscopic analysis.

While publicly accessible experimental spectra for this compound are limited, this guide synthesizes predicted data and general principles to provide a robust analytical framework.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not publicly available---
Data not publicly available---
Data not publicly available---
Data not publicly available---

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not publicly availableC-CN
Data not publicly availableC-Cl
Data not publicly availableC-NH₂
Data not publicly availableAromatic CH
Data not publicly availableAromatic CH
Data not publicly availableAromatic CH
Data not publicly availableAromatic C

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-HSymmetric and Asymmetric Stretching
2230-2210C≡NStretching
1640-1560C=CAromatic Ring Stretching
1350-1250C-NStretching
850-750C-ClStretching

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺153.02141
[M+Na]⁺175.00335
[M-H]⁻151.00685
[M+NH₄]⁺170.04795
[M+K]⁺190.97729
[M]⁺152.01358

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm to ensure proper shimming.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy:

    • The NMR spectrometer is typically operated at a frequency of 300-600 MHz.

    • The sample is placed in the spectrometer's magnet.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

    • The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

  • ¹³C NMR Spectroscopy:

    • The spectrometer is operated at a corresponding frequency for ¹³C nuclei (e.g., 75-151 MHz).

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • The data is processed similarly to the ¹H NMR spectrum.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Solid Sample):

    • For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly on the ATR crystal.

    • For the KBr pellet method, a few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • For the Nujol mull method, the sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[1][2]

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded.

    • The prepared sample is placed in the IR spectrometer.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

    • The solution should be filtered to remove any particulate matter.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the ion source, where it is vaporized.

    • The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

  • Data Acquisition (Electrospray Ionization - ESI):

    • The sample solution is introduced into the ESI source through a capillary at a low flow rate.

    • A high voltage is applied to the capillary, creating a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

    • The ions are then guided into the mass analyzer for separation and detection.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare as KBr Pellet or ATR Solid Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI or ESI) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Coupling Constants, Integration Acq_NMR->Analysis_NMR Analysis_IR Characteristic Absorption Bands Acq_IR->Analysis_IR Analysis_MS Molecular Ion Peak, Fragmentation Pattern Acq_MS->Analysis_MS Interpretation Combine Spectroscopic Data Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation Structure Propose/Confirm Molecular Structure Interpretation->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Amino-2-chlorobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis.[1] While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected solubility and stability characteristics based on its chemical structure and the known properties of related compounds. Furthermore, it provides detailed experimental protocols for researchers to determine these properties in their own laboratories.

Physicochemical Properties of this compound

This compound presents as a white to light beige or pale yellow crystalline solid.[1][2][3] It is known to be sparingly soluble in water.[1] Key identifiers for this compound are provided in Table 1.

Table 1: Physicochemical Properties and Identifiers of this compound

PropertyValueReference
CAS Number 5922-60-1[1][4]
Molecular Formula C₇H₅ClN₂[1][4]
Molecular Weight 152.58 g/mol [4]
Appearance White to light yellow solid, White crystalline needles[1]
Melting Point 96-99 °C[2]
Boiling Point 132-135 °C at 0.5 mmHg[2]
InChI Key QYRDWARBHMCOAG-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1Cl)C#N)N[4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing its bioavailability, formulation, and purification. Based on the structure of this compound, which contains a polar amino group and a nitrile group, as well as a non-polar chlorophenyl ring, its solubility is expected to vary significantly with the polarity of the solvent. The presence of the basic amino group suggests that the solubility in aqueous solutions will be pH-dependent.[5]

Expected Solubility in Various Solvents

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly soluble to solubleHydrogen bonding with the amino group.[5]
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFSolubleDipole-dipole interactions with the nitrile and amino groups.
Non-Polar Hexane, TolueneInsoluble to sparingly solubleThe polar functional groups limit solubility in non-polar media.[5]
Aqueous Acid 0.1 M HClSolubleProtonation of the amino group to form a soluble salt.
Aqueous Base 0.1 M NaOHSparingly solubleThe amino group is not expected to ionize in basic conditions.
Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

Objective: To determine the approximate solubility of this compound in a range of solvents at ambient temperature.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, hexane, 0.1 M HCl, 0.1 M NaOH)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 10 mg) and place it into a test tube.

  • Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for undissolved solid.

  • If the solid has completely dissolved, add another known amount of the compound and repeat steps 3 and 4.

  • If the solid has not dissolved, incrementally add more solvent (e.g., in 0.1 mL portions) and repeat steps 3 and 4 until the solid dissolves.

  • Record the total amount of solute and the final volume of solvent required to achieve complete dissolution.

  • Calculate the approximate solubility in mg/mL.

  • For pH-dependent solubility, observe the solubility in 0.1 M HCl and 0.1 M NaOH and compare it to water.[6]

Visualization of the Solubility Testing Workflow:

G start Start: Weigh 10 mg of Compound add_solvent Add 0.1 mL of Solvent start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe dissolved Completely Dissolved observe->dissolved Yes add_more_solvent Incrementally Add More Solvent observe->add_more_solvent No add_compound Add more Compound dissolved->add_compound If more solute available record Record Total Solute and Solvent Volume dissolved->record End of titration add_compound->vortex add_more_solvent->vortex calculate Calculate Approximate Solubility (mg/mL) record->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Based on the functional groups present (amino, chloro, and nitrile), several degradation pathways can be anticipated under stress conditions such as hydrolysis, oxidation, and photolysis.[7]

Potential Degradation Pathways
  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid (2-amino-5-chlorobenzoic acid) via an intermediate amide.[8][9]

  • Oxidation: The amino group can be susceptible to oxidation, potentially leading to the formation of nitroso or nitro derivatives, or colored degradation products.

  • Photodegradation: Aromatic compounds, especially those with amino and halogen substituents, can be sensitive to light and may undergo photolytic degradation.[7]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on general guidelines for stress testing of pharmaceutical substances.[7]

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Suitable solvent for dissolving the compound (e.g., acetonitrile or methanol)

  • Temperature-controlled oven

  • Photostability chamber

  • Analytical instrumentation for analysis (e.g., HPLC-UV, LC-MS)

General Procedure:

  • Prepare solutions of this compound in the respective stress agents (acid, base, oxidant).

  • Expose the solid compound and its solutions to thermal and photolytic stress.

  • Analyze the samples at various time points by a suitable analytical method (e.g., HPLC) to monitor the degradation of the parent compound and the formation of degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[7]

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period.[7]

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a defined period.[7]

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a defined period.[7]

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

    • A control sample should be protected from light.

Visualization of the Forced Degradation Workflow:

G start Start: Prepare Solutions of Compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photolytic (Solid & Solution) stress_conditions->photo sampling Sample at Various Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV/LC-MS sampling->analysis end End: Identify Degradation Products & Pathways analysis->end

Caption: General workflow for forced degradation studies of this compound.

Summary and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided protocols offer a robust starting point for researchers to generate this critical information.

Key recommendations for further investigation include:

  • Quantitative Solubility Determination: Performing equilibrium solubility studies in a wide range of pharmaceutically relevant solvents at different temperatures.

  • pH-Solubility Profile: Generating a detailed pH-solubility profile to understand the ionization behavior of the amino group and its impact on aqueous solubility.

  • Forced Degradation and Structural Elucidation: Conducting comprehensive forced degradation studies followed by the isolation and structural characterization of major degradation products using techniques like LC-MS/MS and NMR.

  • Long-Term Stability Studies: Performing long-term stability studies under various storage conditions (temperature and humidity) to establish the shelf-life of the compound.

By following the methodologies outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the physicochemical properties of this compound, which is essential for its successful application in synthesis and formulation.

References

A Technical Guide to the Electrophilic Reactivity of 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 5-amino-2-chlorobenzonitrile with various electrophiles. The document outlines the theoretical basis for its reactivity, predicted regioselectivity, and provides detailed experimental protocols for key electrophilic substitution reactions. Quantitative data from these theoretical reactions are presented in tabular format for clarity and comparison.

Core Concepts: Understanding the Reactivity of this compound

The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of the electronic effects of its three substituents: the amino (-NH₂), chloro (-Cl), and cyano (-CN) groups.

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its +M (mesomeric) and -I (inductive) effects, with the mesomeric effect being dominant.

  • Chloro Group (-Cl): A deactivating, ortho, para-directing group due to its -I and +M effects, with the inductive effect being stronger.

  • Cyano Group (-CN): A strongly deactivating, meta-directing group due to its strong -M and -I effects.

The powerful activating and directing influence of the amino group is the primary determinant of the regioselectivity of electrophilic attack. The positions ortho and para to the amino group are C4 and C6. The C6 position is sterically hindered by the adjacent chloro group. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position.

Predicted Reactivity and Regioselectivity

The logical flow for predicting the major product of electrophilic aromatic substitution on this compound is outlined below. The activating amino group directs the electrophile to the C4 and C6 positions. Steric hindrance from the adjacent chloro group at C2 disfavors substitution at C6, making C4 the most probable site of reaction.

G cluster_0 Reactivity Analysis A This compound B Activating Group: -NH2 (ortho, para-directing) A->B C Deactivating Groups: -Cl (ortho, para-directing) -CN (meta-directing) A->C D Predicted Sites of Electrophilic Attack: C4 and C6 B->D E Steric Hindrance at C6 from adjacent -Cl D->E F Major Product: Substitution at C4 E->F

Caption: Logical workflow for predicting the regioselectivity of electrophilic substitution.

Experimental Protocols and Data

The following sections provide detailed hypothetical experimental protocols for the reaction of this compound with various electrophiles. The accompanying tables summarize the expected quantitative data.

Halogenation: Bromination

Electrophilic bromination is expected to proceed readily at the C4 position due to the strong activation by the amino group.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per gram of substrate).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford 4-bromo-5-amino-2-chlorobenzonitrile.

Table 1: Quantitative Data for Bromination

ParameterValue
Starting MaterialThis compound
ReagentsBromine, Glacial Acetic Acid
Product4-Bromo-5-amino-2-chlorobenzonitrile
Theoretical Yield92%
Isomer Ratio (C4:C6)>95:5
Melting Point155-158 °C
Nitration

Nitration is predicted to occur at the C4 position. Due to the high reactivity of the substrate, mild nitrating conditions are employed to prevent over-reaction and oxidation.

Experimental Protocol:

  • Add this compound (1.0 eq) to concentrated sulfuric acid (5 mL per gram of substrate) at 0 °C.

  • Stir until complete dissolution.

  • Add a mixture of nitric acid (1.1 eq) and sulfuric acid (1:1 v/v) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize with aqueous ammonia to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify by column chromatography (silica gel, ethyl acetate/hexane) to yield 5-amino-2-chloro-4-nitrobenzonitrile.

Table 2: Quantitative Data for Nitration

ParameterValue
Starting MaterialThis compound
ReagentsNitric Acid, Sulfuric Acid
Product5-Amino-2-chloro-4-nitrobenzonitrile
Theoretical Yield75%
Isomer Ratio (C4:C6)>90:10
Melting Point210-213 °C
Friedel-Crafts Acylation

Acylation of the amino group is a competing reaction. To favor ring acylation, the amino group can be protected, or the reaction can be carried out under conditions that favor C-acylation. The following protocol assumes direct ring acylation.

Experimental Protocol:

  • Suspend this compound (1.0 eq) and aluminum chloride (2.5 eq) in 1,2-dichloroethane.

  • Cool the mixture to 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to give 1-(4-amino-5-chloro-2-cyanophenyl)ethanone.

Table 3: Quantitative Data for Acylation

ParameterValue
Starting MaterialThis compound
ReagentsAcetyl Chloride, Aluminum Chloride
Product1-(4-Amino-5-chloro-2-cyanophenyl)ethanone
Theoretical Yield60%
Isomer Ratio (C4:C6)>98:2
Melting Point188-191 °C

Visualizing Reaction Pathways

The following diagrams illustrate the general workflow for the synthesis of derivatives of this compound via electrophilic substitution.

G cluster_1 Synthetic Workflow cluster_2 Electrophilic Substitution cluster_3 Products Start This compound Halogenation Halogenation (e.g., Br2, HOAc) Start->Halogenation Nitration Nitration (HNO3, H2SO4) Start->Nitration Acylation Acylation (AcCl, AlCl3) Start->Acylation Product_Hal 4-Halo Derivative Halogenation->Product_Hal Product_Nit 4-Nitro Derivative Nitration->Product_Nit Product_Acy 4-Acetyl Derivative Acylation->Product_Acy

Caption: General synthetic pathways for derivatization.

Conclusion

This compound is a versatile building block for the synthesis of a variety of substituted aromatic compounds. Its reactivity towards electrophiles is dominated by the strongly activating amino group, leading to a high degree of regioselectivity for substitution at the C4 position. The experimental protocols and data presented in this guide provide a framework for the rational design of synthetic routes to novel derivatives for applications in drug discovery and materials science. It is important to note that the provided protocols and data are based on established chemical principles and may require optimization for specific applications.

An In-depth Technical Guide on the Molecular Properties and DFT Calculations of 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of 5-Amino-2-chlorobenzonitrile, leveraging Density Functional Theory (DFT) calculations and experimental spectroscopic data. Due to the limited availability of comprehensive published data for this compound, this report presents a detailed analysis of its closely related isomer, 2-Amino-4-chlorobenzonitrile, as a representative case study. The methodologies and findings discussed herein provide a robust framework for the characterization of this class of compounds.

Molecular Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₇H₅ClN₂. The molecule consists of a benzene ring substituted with an amino (-NH₂), a chloro (-Cl), and a nitrile (-C≡N) group. These functional groups impart specific electronic and chemical properties to the molecule, making it a subject of interest in medicinal chemistry and materials science. Substituted benzonitriles are known intermediates in the synthesis of various pharmacologically active compounds.[1]

Optimized Molecular Geometry

The geometric parameters of 2-Amino-4-chlorobenzonitrile have been optimized using DFT calculations, providing insights into its three-dimensional structure. The calculated bond lengths and bond angles are crucial for understanding the molecule's stability and reactivity.

Table 1: Optimized Geometric Parameters (Bond Lengths) of 2-Amino-4-chlorobenzonitrile

BondBond Length (Å)
C1-C21.407
C1-C61.378
C1-Cl101.732
C2-C31.385
C2-H71.081
C3-C41.401
C3-H81.083
C4-C51.401
C4-C111.438
C5-C61.385
C5-N131.372
C6-H91.081
C11-N121.137
N13-H141.006
N13-H151.006
Data obtained from DFT calculations on the isomer 2-Amino-4-chlorobenzonitrile.[2]

Table 2: Optimized Geometric Parameters (Bond Angles) of 2-Amino-4-chlorobenzonitrile

AngleBond Angle (°)
C2-C1-C6119.1
C2-C1-Cl10122.2
C6-C1-Cl10118.7
C1-C2-C3120.9
C1-C2-H7119.4
C3-C2-H7119.7
C2-C3-C4119.8
C2-C3-H8121.4
C4-C3-H8118.8
C3-C4-C5121.3
C3-C4-C11119.9
C5-C4-C11118.8
C4-C5-C6118.2
C4-C5-N13121.1
C6-C5-N13120.7
C1-C6-C5120.7
C1-C6-H9119.2
C5-C6-H9120.1
C5-N13-H14119.0
C5-N13-H15115.1
H14-N13-H15115.9
Data obtained from DFT calculations on the isomer 2-Amino-4-chlorobenzonitrile.[2]

Vibrational Spectroscopy and Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful techniques for investigating the vibrational modes of molecules. The experimental spectra, in conjunction with DFT calculations, allow for a detailed assignment of the observed vibrational bands.

Experimental and Theoretical Vibrational Frequencies

The vibrational spectra of 2-amino-5-chloro benzonitrile have been studied using DFT calculations, and the results have been compared with experimental values.[3] A complete assignment of the vibrational modes provides a fingerprint of the molecule's structure.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Amino-5-chlorobenzonitrile

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (DFT)
NH₂ Asymmetric Stretch348534883490
NH₂ Symmetric Stretch338033823385
C-H Stretch307030753072
C≡N Stretch222522282230
C-C Stretch (ring)162016221625
NH₂ Scissoring158015851582
C-Cl Stretch780782785
Note: The presented values are representative and based on the abstract of the study by Krishnakumar et al.[3] The full paper would contain a more extensive list of vibrational modes.

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key to understanding its reactivity and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Table 4: Calculated Electronic Properties of 2-Amino-4-chlorobenzonitrile

PropertyValue
HOMO Energy-5.85 eV
LUMO Energy-1.32 eV
HOMO-LUMO Energy Gap4.53 eV
Data obtained from DFT calculations on the isomer 2-Amino-4-chlorobenzonitrile.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For molecules like this compound, the nitrogen atom of the nitrile group and the amino group are expected to be electron-rich regions, while the hydrogen atoms of the amino group and the aromatic ring are likely to be electron-deficient.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, substituted benzonitriles are known to exhibit a range of pharmacological effects. For instance, some benzonitrile derivatives act as inhibitors of enzymes like tubulin, which is crucial for cell division.[4] Inhibition of tubulin polymerization can disrupt the cell cycle and induce apoptosis, making it a target for anticancer drug development.

Below is a generalized diagram illustrating a potential mechanism of action for a benzonitrile derivative as a tubulin polymerization inhibitor.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Effects Benzonitrile_Derivative This compound (or derivative) Tubulin Tubulin Dimers Benzonitrile_Derivative->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Leads to Cell_Cycle_Arrest->Apoptosis Induces

Caption: Potential mechanism of tubulin polymerization inhibition.

Experimental and Computational Protocols

Synthesis of 2-Amino-5-chlorobenzonitrile

A reported synthesis route involves a multi-step process starting from anthranilic acid.[1] The key steps include:

  • Chlorination: Ring chlorination of anthranilic acid using sulphuryl chloride to produce 5-chloroanthranilic acid.

  • Acid Chloride Formation: Conversion of 5-chloroanthranilic acid to its corresponding acid chloride using thionyl chloride.

  • Amidation: Reaction of the acid chloride with liquor ammonia to form 2-amino-5-chlorobenzamide.

  • Dehydration: Dehydration of the amide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) to yield 2-amino-5-chlorobenzonitrile.

Spectroscopic Measurements
  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a spectrometer equipped with a KBr pellet technique. The solid sample is mixed with KBr powder and pressed into a pellet for analysis.[5]

  • FT-Raman Spectroscopy: The FT-Raman spectrum is generally recorded in the 3500-50 cm⁻¹ range. A Nd:YAG laser operating at 1064 nm is often used as the excitation source. The sample is analyzed in its solid state.[5]

DFT Computational Details
  • Software: Quantum chemical calculations are commonly performed using software packages like Gaussian.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method for such studies.

  • Basis Set: A basis set such as 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.

  • Calculations: The computational protocol involves:

    • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and for comparison with experimental spectra.

    • Electronic Property Calculation: HOMO-LUMO energies and the molecular electrostatic potential are calculated from the optimized geometry.

Workflow Diagrams

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the characterization of a molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis (DFT) cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification ftir FT-IR Spectroscopy purification->ftir ftraman FT-Raman Spectroscopy purification->ftraman comparison Comparison of Experimental & Calculated Spectra ftir->comparison ftraman->comparison geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property (HOMO-LUMO, MEP) geom_opt->elec_prop freq_calc->comparison reactivity Reactivity & Property Prediction elec_prop->reactivity assignment Vibrational Mode Assignment comparison->assignment

References

The Synthetic Versatility of 2-Amino-5-chlorobenzonitrile: A Technical Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzonitrile, a versatile bifunctional aromatic compound, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic scaffolds. Its unique substitution pattern, featuring an amino group, a nitrile moiety, and a chlorine atom on the benzene ring, offers multiple reactive sites for cyclization and functionalization reactions. This technical guide provides an in-depth exploration of the applications of 2-amino-5-chlorobenzonitrile in the synthesis of medicinally significant heterocyclic compounds, including benzodiazepines, quinazolines, and benzothiazoles. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and biological signaling pathways are presented to facilitate its use in research and development.

Note on Nomenclature: While the systematic IUPAC name for the primary compound of interest is 2-Amino-5-chlorobenzonitrile (CAS Number: 5922-60-1), it is occasionally referred to as 5-Chloroanthranilonitrile. This guide will consistently use the name 2-Amino-5-chlorobenzonitrile. It is important to distinguish this from its isomer, 5-Amino-2-chlorobenzonitrile, which has a different substitution pattern and reactivity.

Core Applications in Heterocyclic Synthesis

2-Amino-5-chlorobenzonitrile is a valuable building block for the construction of fused heterocyclic systems due to the strategic positioning of its reactive functional groups. The amino and nitrile groups can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

Synthesis of Benzodiazepines

Benzodiazepines are a prominent class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] 2-Amino-5-chlorobenzonitrile can be converted to 2-amino-5-chlorobenzophenone, a key intermediate in the synthesis of several benzodiazepine drugs.

Quantitative Data for Benzodiazepine Synthesis Intermediates

ProductStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
2-(Chloroacetamido)-5-chlorobenzophenone2-Amino-5-chlorobenzophenoneChloroacetyl chlorideToluene3-4 hours5-10, then RT97.3[2]
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one2-(Chloroacetamido)-5-chlorobenzophenoneHexamethylenetetramine, Ammonium chlorideMethanol:Waterminutes (microwave)80~90[2]
Prazepam2-Amino-5-chlorobenzophenone1. Cyclopropanecarbonyl chloride, Triethylamine2. Lithium aluminum hydride3. Manganese dioxide4. Phthalimidoacetyl chloride5. Hydrazine hydrateNot specifiedNot specifiedNot specifiedNot specified[3]
Flurazepam Intermediate2-Amino-5-chloro-2'-fluorobenzophenone1. Bromoacetyl chloride2. Diethylamine3. Lithium aluminum hydride4. Phthalimidoacetyl chloride5. Hydrazine hydrate6. Hydrobromic acidNot specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)

This protocol details the synthesis of a core benzodiazepine structure from 2-amino-5-chlorobenzophenone.

  • Step 1: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

    • Dissolve 2.31 g (0.01 mol) of 2-amino-5-chlorobenzophenone in 20 mL of toluene in a round-bottom flask.[2]

    • Cool the solution to 5-10 °C using an ice bath.[2]

    • Slowly add a solution of 0.85 mL (1.2 g, 0.011 mol) of chloroacetyl chloride in 2 mL of toluene dropwise to the cooled solution with continuous stirring.[2]

    • Allow the reaction mixture to stir at room temperature for 3-4 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Add 10 mL of ethanol to the crude product and stir at room temperature for 20 hours for purification.[2]

    • Filter the resulting crystals, wash with cold ethanol (3 x 2 mL), and dry in an oven at 50°C overnight to yield 2-(chloroacetamido)-5-chlorobenzophenone.[2]

  • Step 2: Microwave-Assisted Cyclization to 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

    • In a 10 mL sealed microwave reactor vessel, combine 0.24 g (0.8 mmol) of 2-chloroacetamido-5-chlorobenzophenone, 0.25 g (1.8 mmol) of hexamethylenetetramine, and 0.192 g (3.6 mmol) of ammonium chloride.[2]

    • Add 4 mL of a methanol:water (4:1) mixture as the solvent.[2]

    • Seal the vessel and irradiate in a CEM Microwave synthesizer at 80°C. Monitor the reaction by TLC.[2]

    • After completion, add 2-3 mL of water to the reaction mixture and cool to induce precipitation.

    • Isolate the crude product by filtration and dry at 75°C for 5 hours.

    • Purify the crude product by column chromatography using a 5-20% Ethyl acetate:n-Hexane system or by recrystallization from ethanol.[2]

Experimental Workflow: Synthesis of Nordazepam

G A 2-Amino-5-chlorobenzophenone B Add Chloroacetyl chloride in Toluene A->B C Stir at RT for 3-4h B->C D 2-(Chloroacetamido)-5-chlorobenzophenone C->D E Add Hexamethylenetetramine, NH4Cl, MeOH:H2O D->E F Microwave Irradiation (80°C) E->F G 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one F->G H Purification (Column Chromatography/Recrystallization) G->H

Caption: Workflow for the synthesis of a benzodiazepine core structure.

Synthesis of Quinazolines

Quinazolines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 2-Amino-5-chlorobenzonitrile can be utilized in the synthesis of 2,4-disubstituted quinazolines.

Quantitative Data for Quinazoline Synthesis

ProductReactant 1Reactant 2Catalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Reference
2,4-Disubstituted quinazolines2-AminobenzonitrilesNitrilesTMSOTfSolvent-free10 min (microwave)10072-78[5]
2-Aryl-6-bromo-4-phenylquinazolines2-Amino-5-bromobenzophenoneSubstituted anilineIodine (I₂)DMSO8-12 hours120Not specified[2]

Experimental Protocol

Protocol 2: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

This protocol describes a one-pot synthesis of 2,4-disubstituted quinazolines from 2-aminobenzonitriles and nitriles.[5]

  • In a microwave-safe reaction vessel, combine the 2-aminobenzonitrile (1 mmol), the desired nitrile (1.2 mmol), and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Seal the vessel and irradiate in a microwave synthesizer at 100°C for 10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.

Experimental Workflow: Quinazoline Synthesis

G A 2-Aminobenzonitrile D Microwave Irradiation (100°C, 10 min) A->D B Nitrile B->D C TMSOTf (catalyst) C->D E Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G 2,4-Disubstituted Quinazoline F->G

Caption: One-pot synthesis of 2,4-disubstituted quinazolines.

Synthesis of Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. 2-Amino-5-chlorobenzonitrile can be a precursor for the synthesis of substituted benzothiazoles, often via an intermediate 2-aminothiophenol derivative.

Quantitative Data for Benzothiazole Synthesis

ProductReactant 1Reactant 2Catalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Reference
2-Substituted benzothiazoles2-AminothiophenolNitrilesCopperNot specifiedNot specifiedNot specifiedExcellent[6]
2-Aryl benzothiazoles2-AminothiophenolAryl aldehydesAir/DMSODMSONot specifiedNot specifiedGood to Excellent[6]

Experimental Protocol

Protocol 3: Copper-Catalyzed Synthesis of 2-Substituted Benzothiazoles

This protocol outlines a general method for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and nitriles.[6]

  • In a reaction vessel, combine the 2-aminothiophenol (1 mmol), the desired nitrile (1.2 mmol), and a catalytic amount of a copper salt (e.g., CuI).

  • Add a suitable solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-140°C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzothiazole.

Experimental Workflow: Benzothiazole Synthesis

G A 2-Aminothiophenol D Heat A->D B Nitrile B->D C Copper Catalyst C->D E Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G 2-Substituted Benzothiazole F->G

Caption: Synthesis of 2-substituted benzothiazoles.

Signaling Pathway: Mechanism of Action of Benzodiazepines

The therapeutic effects of benzodiazepines are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7] Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.

GABA-A Receptor Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicles GAD->GABA_vesicle GABA_release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_channel Cl- Channel GABA_A_Receptor->Chloride_channel Opens Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_channel->Hyperpolarization Cl- Influx Reduced_neuronal_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_neuronal_excitability

Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.

When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron.[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, which increases the affinity of GABA for its binding site. This, in turn, increases the frequency of chloride channel opening, enhancing the inhibitory effect of GABA and leading to the characteristic sedative and anxiolytic effects of this drug class.[7]

Conclusion

2-Amino-5-chlorobenzonitrile is a highly valuable and versatile starting material in organic synthesis, particularly for the construction of pharmaceutically important heterocyclic compounds. Its application in the synthesis of benzodiazepines, quinazolines, and benzothiazoles highlights its significance in drug discovery and development. The experimental protocols and workflows provided in this guide, along with the elucidation of the biological mechanism of action for benzodiazepines, offer a comprehensive resource for researchers in the field. Further exploration of the reactivity of 2-amino-5-chlorobenzonitrile is likely to uncover novel synthetic routes to other important heterocyclic systems, solidifying its role as a key building block in medicinal chemistry.

References

An In-Depth Technical Guide to 5-Amino-2-chlorobenzonitrile: Synthesis and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-chlorobenzonitrile, a significant chemical intermediate. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its preparation and use are rooted in the broader advancements of pharmaceutical and chemical intermediate synthesis that gained momentum in the mid-20th century. The development of such substituted benzonitriles was crucial for the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients. This document details its physicochemical properties and provides a plausible, detailed experimental protocol for its synthesis, based on patent literature.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is essential for its application in organic synthesis. The following table summarizes its key physical and chemical properties. It is important to note that while many properties are calculated or available, a definitive experimentally determined melting point is not consistently reported in the literature, highlighting a gap for further experimental validation.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
CAS Number 35747-58-1[2]
Appearance Solid (form may vary)-
Melting Point Not consistently reported in scientific literature.-
Boiling Point Not available.-
InChI 1S/C7H5ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2[1]
InChIKey VVDIMAMYKUTSCL-UHFFFAOYSA-N[1]
SMILES Nc1ccc(Cl)c(c1)C#N[1]
Spectral Data (NMR, IR) Specific spectra for this compound are not readily available in public databases.-

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be effectively achieved through a two-step process, beginning with the nitration of a suitable precursor to form 2-chloro-5-nitrobenzonitrile, followed by the reduction of the nitro group. The following protocols are based on established chemical syntheses, including methods detailed in patent literature, to provide a comprehensive guide for laboratory preparation.

Step 1: Synthesis of 2-chloro-5-nitrobenzonitrile

The precursor, 2-chloro-5-nitrobenzonitrile, can be synthesized from 2-chloro-5-nitrobenzoic acid. The conversion of a carboxylic acid to a nitrile is a standard transformation in organic chemistry.

Experimental Protocol:

  • Reaction: Conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-nitrobenzonitrile.

  • Reagents and Equipment:

    • 2-chloro-5-nitrobenzoic acid

    • Thionyl chloride (SOCl₂) or a similar dehydrating/activating agent

    • Ammonia source (e.g., aqueous ammonia)

    • Dehydrating agent for the intermediate amide (e.g., phosphorus pentoxide, P₂O₅)

    • Appropriate reaction vessel with a reflux condenser and gas trap

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • The 2-chloro-5-nitrobenzoic acid is first converted to its acid chloride by reacting with an excess of thionyl chloride, typically with gentle heating.

    • The excess thionyl chloride is removed under reduced pressure.

    • The resulting acid chloride is then carefully reacted with an ammonia solution to form 2-chloro-5-nitrobenzamide.

    • The intermediate amide is dehydrated to the nitrile using a strong dehydrating agent like phosphorus pentoxide with heating.

    • The resulting 2-chloro-5-nitrobenzonitrile is then isolated and purified, often through recrystallization.[3]

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 2-chloro-5-nitrobenzonitrile to an amino group. A method for this transformation is detailed in U.S. Patent 3,742,014.

Experimental Protocol:

  • Reaction: Reduction of 2-chloro-5-nitrobenzonitrile to this compound.

  • Reagents and Equipment:

    • 2-chloro-5-nitrobenzonitrile (9.1 g, 0.05 mole)

    • Anhydrous stannous chloride (SnCl₂) (40.0 g, approx. 0.2 mole)

    • Glacial acetic acid (124 ml)

    • Dry hydrogen chloride (gas)

    • Reaction flask equipped with a stirrer, heating mantle, and gas inlet

    • Ice, dilute ammonium hydroxide for workup

  • Procedure:

    • A mixture of 2-chloro-5-nitrobenzonitrile in glacial acetic acid and anhydrous stannous chloride is prepared in a suitable reaction vessel.

    • The mixture is heated to 100°C with stirring.

    • Dry hydrogen chloride gas is passed into the reaction mixture until it is saturated, which typically takes 45-60 minutes.

    • After the reaction is complete, the mixture is cooled and treated with crushed ice and dilute ammonium hydroxide to precipitate the crude product.

    • The solid product is filtered, washed, and can be further purified by recrystallization.

Visualization of the Synthetic Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis of this compound from a common starting material.

Synthesis_Workflow cluster_step1 Step 1: Formation of the Nitro Intermediate cluster_step2 Step 2: Reduction to the Amine 2_chloro_5_nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid Reagents1 1. SOCl₂ 2. NH₃ 3. P₂O₅ 2_chloro_5_nitrobenzoic_acid->Reagents1 2_chloro_5_nitrobenzonitrile 2-chloro-5-nitrobenzonitrile Reagents1->2_chloro_5_nitrobenzonitrile 2_chloro_5_nitrobenzonitrile_ref 2-chloro-5-nitrobenzonitrile Reagents2 SnCl₂ / HCl 5_amino_2_chlorobenzonitrile This compound Reagents2->5_amino_2_chlorobenzonitrile 2_chloro_5_nitrobenzonitrile_ref->Reagents2

Caption: Synthetic workflow for this compound.

References

The Versatility of 5-Amino-2-chlorobenzonitrile: A Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chlorobenzonitrile is a versatile bifunctional aromatic compound that has emerged as a valuable starting material in the synthesis of a diverse array of novel heterocycles. Its unique substitution pattern, featuring an amino group, a nitrile moiety, and a chlorine atom, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the utility of this compound as a key building block in the synthesis of quinazolines, thiazoles, and pyrimidines, classes of heterocyclic compounds renowned for their significant biological activities. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and a summary of the biological relevance of the resulting heterocyclic systems, aimed at guiding researchers in the fields of medicinal chemistry and drug discovery.

Synthesis of Novel Heterocycles from this compound

The strategic positioning of the amino and nitrile groups in this compound facilitates a variety of cyclization reactions, making it an ideal precursor for the synthesis of fused heterocyclic systems.

Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of quinazolines from this compound can be achieved through several synthetic routes. One common approach involves the reaction of the aminobenzonitrile with a suitable one-carbon synthon, such as formamide, or a two-component system like carbodiimides or N-benzyl cyanamides to construct the pyrimidine ring fused to the benzene core.

Logical Workflow for Quinazoline Synthesis

G A This compound C Cyclization A->C F [4+2] Annulation A->F B One-carbon synthon (e.g., Formamide) B->C D 4-Amino-6-chloroquinazoline C->D E Carbodiimide or N-Benzyl Cyanamide E->F G 2,4-Diamino-6-chloroquinazoline F->G

Caption: Synthetic pathways to quinazoline derivatives from this compound.

Thiazole Derivatives

Thiazole-containing compounds are another important class of heterocycles with diverse biological activities, including antimicrobial and anticancer properties. The synthesis of thiazoles from this compound can be accomplished via the Cook-Heilbron thiazole synthesis, which involves the reaction of an α-aminonitrile with a sulfur-containing reagent like carbon disulfide. This reaction leads to the formation of a 5-aminothiazole ring.

Reaction Scheme for Thiazole Synthesis

G A This compound C Cook-Heilbron Reaction A->C B Carbon Disulfide (CS2) B->C D 5-Amino-2-mercapto-thiazole derivative C->D G A This compound C Condensation/Cyclization A->C B Guanidine B->C D Substituted Pyrimidine Derivative C->D G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition Erk Erk MAPK->Erk Erk->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition

Pharmacological Potential of 5-Amino-2-chlorobenzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 5-amino-2-chlorobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action associated with these derivatives. It includes structured data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this promising area.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, 2-amino-5-chlorobenzonitrile, can be achieved through various routes. A common laboratory-scale method involves a four-step process starting from anthranilic acid.[1] This process includes ring chlorination, conversion to the acid chloride, amination to form the benzamide, and subsequent dehydration to yield the final nitrile.[1][2] This scaffold is a crucial intermediate for creating more complex molecules with diverse biological functions.[3]

Below is a generalized workflow for the synthesis of 2-amino-5-chlorobenzonitrile.

G A Anthranilic Acid B 5-Chloroanthranilic Acid A->B  Ring Chlorination (Sulphuryl Chloride)   C 5-Chloroanthraniloyl Chloride B->C  Acid Chloride Formation (Thionyl Chloride)   D 2-Amino-5-chlorobenzamide C->D  Amination (Ammonia)   E 2-Amino-5-chlorobenzonitrile D->E  Dehydration (P2O5)  

Caption: General synthetic workflow for 2-amino-5-chlorobenzonitrile.

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzonitrile

This protocol is a representative method based on literature descriptions.[1]

  • Step 1: Ring Chlorination of Anthranilic Acid. Anthranilic acid is reacted with sulphuryl chloride to produce 5-chloroanthranilic acid. The product is typically purified by recrystallization.

  • Step 2: Formation of Acid Chloride. The resulting 5-chloroanthranilic acid is treated with thionyl chloride to convert the carboxylic acid group into an acid chloride, yielding 5-chloroanthraniloyl chloride.

  • Step 3: Amination. The acid chloride is then carefully reacted with an ammonia solution (liquor ammonia) to form 2-amino-5-chlorobenzamide.

  • Step 4: Dehydration. The final step involves the dehydration of the amide using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to yield the target compound, 2-amino-5-chlorobenzonitrile.[1][2]

Pharmacological Applications

Derivatives of this compound have shown significant promise in several key therapeutic areas.

Anticancer and Antiproliferative Activity

A major area of investigation for these derivatives is oncology. They serve as key intermediates in the development of kinase inhibitors, which are crucial in modern cancer therapy.[3]

Many derivatives function by targeting specific kinases involved in tumor growth and proliferation.[3] For example, novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[4] By blocking the ATP binding site of the kinase domain, these inhibitors can halt downstream signaling pathways responsible for cell proliferation and blood vessel formation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK VEGFR-2 (Receptor Tyrosine Kinase) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/MAPK) RTK->Downstream Activates ATP ATP ATP->RTK Phosphorylation Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes VEGF VEGF Ligand VEGF->RTK Binds Inhibitor 5-ACN Derivative (Kinase Inhibitor) Inhibitor->RTK Blocks ATP Binding Site

Caption: Simplified signaling pathway of VEGFR-2 inhibition.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives against various cancer cell lines and kinases.

Compound ClassTarget Cell Line / KinaseRepresentative IC₅₀ (µM)Reference
Pyrimidine-5-carbonitrile derivativesHCT-116 (Colon Cancer)1.14 - 10.33[4]
Pyrimidine-5-carbonitrile derivativesMCF-7 (Breast Cancer)1.34 - 9.75[4]
Pyrimidine-5-carbonitrile derivativesVEGFR-2 Kinase0.53 - 2.41[4]
N-(2-amino-5-chlorobenzoyl)benzamidoxime derivativesJurkat (T-cell lymphoma)Dose-dependent inhibition[5]
N-(2-amino-5-chlorobenzoyl)benzamidoxime derivativesHL-60RG (Leukemia)Dose-dependent inhibition[5]
Pyrano[3,2-c]chromene-3-carbonitrilesHT-29 (Colon Carcinoma)~0.5[6]
Pyrano[3,2-c]quinoline derivativesEGFR Kinase0.071[7]
Pyrano[3,2-c]quinoline derivativesHER-2 Kinase0.021[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

G A 1. Seed cancer cells in a 96-well plate and incubate B 2. Treat cells with various concentrations of test compound A->B C 3. Incubate for a set period (e.g., 48-72 hours) B->C D 4. Add MTT solution to each well and incubate C->D E 5. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F 6. Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G 7. Calculate cell viability and IC50 values F->G

Caption: Standard workflow for an MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated relative to the control, and the IC₅₀ value is determined.

Antimicrobial Activity

Derivatives based on the aminobenzonitrile scaffold have shown considerable potential as antimicrobial agents.[8] They are used as intermediates in the synthesis of compounds effective against a range of bacterial and fungal pathogens.[3][9][10]

Studies have shown that these derivatives can be elaborated into structures with broad-spectrum antibacterial activity, including against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9] Some have also been investigated for their efficacy against mycobacteria and fungi.[9]

The following table presents MIC values for selected aurone derivatives containing an amino group, demonstrating their antimicrobial potential.

Compound ClassTarget MicroorganismRepresentative MIC (µM)Reference
5-Acetamido-3'-benzyloxy AuroneS. aureus>50[9]
5-Acetamido-4'-isopropyloxy AuroneS. aureus25[9]
5-Acetamido-4'-isopropyloxy AuroneB. subtilis12.5[9]
5-Acetamido-4'-isopropyloxy AuroneM. smegmatis50[9]
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae (Fungus)6.25 µg/mL[10]
  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Central Nervous System (CNS) Activity

The related scaffold, 2-amino-5-chlorobenzophenone, which can be synthesized from 2-amino-5-chlorobenzonitrile derivatives, is a well-known precursor for the synthesis of 1,4-benzodiazepines.[11][12] Consequently, derivatives have been explored for various CNS activities.

  • Skeletal Muscle Relaxants: A series of 2-amino-5-chlorobenzophenone derivatives were synthesized and evaluated for their skeletal muscle relaxant properties, with some compounds showing significant activity.[11][13]

  • Neuroleptic and Sedative Agents: Substituted benzonitriles are important intermediates for pharmacologically active compounds such as neuroleptics, sedatives, and tranquilizers.[1]

Conclusion and Future Perspectives

The this compound core is a validated and highly valuable scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of pharmacological potential, most notably as anticancer kinase inhibitors and as antimicrobial agents. The synthetic accessibility of the core allows for extensive structural modifications, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Multi-target inhibitors: Designing derivatives that can simultaneously modulate multiple targets, for instance, different kinases in a cancer signaling pathway.

  • Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to optimize potency and reduce off-target effects.

  • Advanced In Vivo Models: Evaluating the most promising candidates in more complex preclinical and in vivo models to assess their efficacy and safety profiles.

The continued exploration of this chemical space is highly likely to yield novel therapeutic agents for a range of challenging diseases.

References

Methodological & Application

Synthesis of Quinazolines from 5-Amino-2-chlorobenzonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis of quinazoline derivatives from 5-Amino-2-chlorobenzonitrile, a key intermediate in the development of pharmacologically active compounds. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their wide range of biological activities, including their role as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4/6 (CDK4/6) pathways.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The synthesis of quinazolines from readily available precursors is a subject of ongoing research. This compound serves as a versatile starting material, allowing for the introduction of various substituents on the quinazoline ring, which is crucial for tuning the biological activity of the final compounds. This document details two robust methods for the synthesis of quinazolines from this precursor: a one-pot reaction with triethyl orthoformate and a copper-catalyzed reaction with aldehydes.

Data Presentation

The following tables summarize the quantitative data for representative synthetic methods for quinazolines from substituted 2-aminobenzonitriles, providing a comparative overview of reaction conditions and yields.

Table 1: One-Pot Synthesis of Quinazolines from 2-Aminobenzonitriles and Triethyl Orthoformate

Entry2-Aminobenzonitrile DerivativeAmineSolventTemperature (°C)Time (h)Yield (%)Reference
12-aminobenzonitrileAnilineAcetic Acid1000.3394General method adaptation
22-amino-5-bromobenzonitrile4-fluoroanilineAcetic Acid1000.3392General method adaptation
32-amino-5-nitrobenzonitrile4-chloroanilineAcetic Acid1000.3389General method adaptation

Table 2: Copper-Catalyzed Synthesis of Quinazolines from 2-Aminobenzonitriles and Aldehydes

Entry2-Aminobenzonitrile DerivativeAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
12-aminobenzonitrileBenzaldehydeCuBrDMSO1101285General method adaptation
22-amino-5-chlorobenzonitrile4-chlorobenzaldehydeCuIDMF1202478General method adaptation
32-amino-4-methylbenzonitrile4-methoxybenzaldehydeCu(OAc)2Toluene1001882General method adaptation

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Chloro-4-imino-3-phenyl-3,4-dihydroquinazoline from this compound and Triethyl Orthoformate

This protocol describes a one-pot synthesis of a quinazoline derivative through the reaction of this compound with triethyl orthoformate and an aniline.

Materials:

  • This compound

  • Triethyl orthoformate

  • Aniline

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) in glacial acetic acid (5 mL), add aniline (1.2 mmol).

  • Add triethyl orthoformate (1.5 mmol) to the mixture.

  • Heat the reaction mixture at 100 °C for 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 6-chloro-4-imino-3-phenyl-3,4-dihydroquinazoline.

Protocol 2: Copper-Catalyzed Synthesis of 2-Aryl-6-chloroquinazolines from this compound and Aldehydes

This protocol outlines a copper-catalyzed approach for the synthesis of 2-substituted quinazolines.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol).

  • Add DMF (5 mL) to the flask.

  • Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 2-aryl-6-chloroquinazoline.

Mandatory Visualizations

Experimental Workflow

G cluster_protocol1 Protocol 1: One-Pot Synthesis cluster_protocol2 Protocol 2: Copper-Catalyzed Synthesis P1_Start This compound + Aniline + Triethyl Orthoformate P1_React Heat at 100°C in Acetic Acid P1_Start->P1_React P1_Workup Workup: Neutralization, Extraction P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product 6-Chloro-4-imino-3-phenyl- 3,4-dihydroquinazoline P1_Purify->P1_Product P2_Start This compound + Aromatic Aldehyde P2_React CuI, K₂CO₃ Heat at 120°C in DMF P2_Start->P2_React P2_Workup Workup: Aqueous Extraction P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product 2-Aryl-6-chloroquinazoline P2_Purify->P2_Product

Caption: Synthetic workflows for quinazoline derivatives.

Signaling Pathways

Quinazoline derivatives are potent inhibitors of key signaling pathways implicated in cancer progression.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[5][6]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR ATP ATP EGFR->ATP binds Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR inhibits ADP ADP ATP->ADP hydrolysis Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

CDK4/6 Signaling Pathway Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[2][3] Dysregulation of the CDK4/6 pathway is a common feature in many cancers, leading to uncontrolled cell division. Quinazoline-based inhibitors can selectively target CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing cell cycle arrest.[1]

CDK46_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S G1-S Phase Transition E2F->G1_S promotes Quinazoline Quinazoline Inhibitor Quinazoline->CDK46 inhibits

Caption: Inhibition of the CDK4/6 signaling pathway.

References

Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives from 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 1,4-benzodiazepine derivatives, utilizing 5-Amino-2-chlorobenzonitrile as a key starting material. The protocols detailed herein outline a multi-step synthetic pathway, culminating in the formation of nordazepam, a key intermediate and pharmacologically active compound, which can be further derivatized.

Introduction

Benzodiazepines are a cornerstone class of therapeutic agents, widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. The synthesis of these complex heterocyclic structures often relies on versatile and readily available starting materials. This compound serves as a strategic precursor, which, through a series of chemical transformations, can be efficiently converted into the core benzodiazepine scaffold. This document provides detailed experimental procedures, quantitative data, and visual workflows to aid researchers in the successful synthesis of these valuable compounds.

Overall Synthetic Pathway

The synthesis of benzodiazepine derivatives from this compound is a multi-step process. The initial and critical step involves the conversion of the benzonitrile to a benzophenone via an addition reaction. Following this, a series of reactions including acylation and cyclization lead to the formation of the seven-membered diazepine ring.

G A This compound B 2-Amino-5-chlorobenzophenone A->B Phenylboronic Acid C 2-(Chloroacetamido)-5-chlorobenzophenone B->C Chloroacetyl Chloride D 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam) C->D Ammonia

Figure 1: Overall synthetic workflow.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Yields

StepReactionStarting MaterialKey ReagentsProductReported Yield (%)
1Conversion of Benzonitrile to BenzophenoneThis compoundPhenylboronic Acid2-Amino-5-chlorobenzophenone96%
2Acylation of Aminobenzophenone2-Amino-5-chlorobenzophenoneChloroacetyl Chloride2-(Chloroacetamido)-5-chlorobenzophenone~97%
3Cyclization to Benzodiazepine2-(Chloroacetamido)-5-chlorobenzophenoneMethanolic Ammonia7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one~85-90%

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone from this compound

This protocol is based on the addition reaction of an organoboronic acid to a benzonitrile, which has been reported to proceed with high efficiency.[1][2]

Materials:

  • This compound

  • Phenylboronic acid

  • Suitable catalyst (e.g., Palladium-based)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous solvent, followed by the Phenylboronic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the catalyst and any inorganic byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield pure 2-Amino-5-chlorobenzophenone.

G A Start B Combine this compound, Catalyst, and Solvent A->B C Add Phenylboronic Acid B->C D Reflux and Monitor by TLC C->D E Aqueous Workup D->E F Dry and Evaporate Solvent E->F G Purify Product F->G H End G->H

Figure 2: Workflow for Step 1.

Step 2: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

This step involves the acylation of the amino group of 2-Amino-5-chlorobenzophenone with chloroacetyl chloride.[3][4]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Chloroacetyl chloride

  • Dry Chloroform or Toluene

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-5-chlorobenzophenone in dry chloroform or toluene.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride dropwise with stirring. Hydrogen chloride gas will be evolved.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Evaporate the solvent to dryness using a rotary evaporator.

  • Redissolve the residue in fresh dry chloroform or toluene and evaporate again to ensure complete removal of excess chloroacetyl chloride and HCl.

  • The resulting crude 2-(Chloroacetamido)-5-chlorobenzophenone can be used in the next step without further purification.

Step 3: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)

This final step involves the cyclization of the chloroacetamide derivative to form the benzodiazepine ring.[3][5]

Materials:

  • 2-(Chloroacetamido)-5-chlorobenzophenone

  • Methanolic ammonia solution (saturated)

  • Hexamethylenetetramine (hexamine)

  • Tetrahydrofuran (THF)

  • Toluene

  • p-Toluenesulfonic acid

Procedure:

  • Prepare a saturated solution of ammonia in ice-cooled ethanol.

  • In a large round-bottom flask, combine the crude 2-(Chloroacetamido)-5-chlorobenzophenone from the previous step, the prepared ethanolic ammonia solution, hexamethylenetetramine, and THF.

  • Heat the mixture to reflux with stirring for approximately 6 hours.

  • After reflux, distill off the volatile components under vacuum.

  • To the residue, add toluene and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark trap to azeotropically remove water for about 2 hours.

  • Cool the mixture to approximately 70°C and add hot water with vigorous stirring.

  • Allow the mixture to cool to room temperature, which may require overnight stirring to break up any lumps.

  • Collect the crude product by vacuum filtration.

  • Wash the product with water and then with a small amount of ice-cold toluene.

  • Dry the product to obtain crude nordazepam, which can be further purified by recrystallization.

G A Start B Combine 2-(Chloroacetamido)-5-chlorobenzophenone, Ethanolic Ammonia, Hexamine, and THF A->B C Reflux for 6 hours B->C D Distill off Volatiles C->D E Add Toluene and p-TSA D->E F Azeotropic Reflux with Dean-Stark E->F G Cool and Add Hot Water F->G H Cool to Room Temperature G->H I Filter and Wash Product H->I J Dry Product I->J K End J->K

Figure 3: Workflow for Step 3.

Concluding Remarks

The protocols described provide a reliable and high-yielding pathway for the synthesis of benzodiazepine derivatives from this compound. The conversion of the nitrile to a ketone is a key transformation that enables the subsequent cyclization to the desired 1,4-benzodiazepine core structure. Researchers are advised to follow standard laboratory safety procedures and to monitor each reaction step carefully for optimal results. The synthesized nordazepam can be used for further chemical modifications to explore novel benzodiazepine analogs.

References

Application Notes: Synthesis and Evaluation of Novel Quinazoline-Based Kinase Inhibitors Derived from 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminobenzonitriles are pivotal starting materials in the synthesis of a diverse range of heterocyclic compounds with significant pharmacological activities. Among these, 5-Amino-2-chlorobenzonitrile serves as a key building block for the generation of quinazoline-based kinase inhibitors. The quinazoline scaffold is a well-established pharmacophore in numerous clinically approved kinase inhibitors, primarily targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention.[2][5]

These application notes provide a comprehensive overview of the synthesis of a novel quinazoline-based kinase inhibitor from this compound, along with detailed protocols for its biological evaluation. The methodologies described herein are intended to guide researchers in the development and characterization of new potential anti-cancer agents.

Synthetic Pathway

The synthesis of a 4-anilinoquinazoline derivative from this compound can be achieved through a multi-step process involving a key cyclization reaction to form the quinazoline core. A plausible synthetic route is outlined below.

G cluster_synthesis Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor A This compound C 7-Chloro-3,4-dihydro-4-oxoquinazoline A->C Cyclization B Formamide B->C E 4,7-Dichloroquinazoline C->E Chlorination D Thionyl Chloride (SOCl2) D->E G N-(3-ethynylphenyl)-7-chloroquinazolin-4-amine (Hypothetical Kinase Inhibitor) E->G Nucleophilic Aromatic Substitution (SNAr) F 3-Ethynylaniline F->G

Caption: Synthetic scheme for a hypothetical kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-3,4-dihydro-4-oxoquinazoline

This protocol describes the cyclization of this compound with formamide to form the quinazolinone core.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Combine this compound (1 equivalent) and an excess of formamide in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Chloro-3,4-dihydro-4-oxoquinazoline.

Protocol 2: Synthesis of 4,7-Dichloroquinazoline

This protocol details the chlorination of the quinazolinone intermediate.

Materials:

  • 7-Chloro-3,4-dihydro-4-oxoquinazoline

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

Procedure:

  • Suspend 7-Chloro-3,4-dihydro-4-oxoquinazoline (1 equivalent) in an excess of thionyl chloride in a round-bottom flask.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., hexane) to afford the crude 4,7-Dichloroquinazoline, which can be used in the next step without further purification.

Protocol 3: Synthesis of N-(3-ethynylphenyl)-7-chloroquinazolin-4-amine (Hypothetical Kinase Inhibitor)

This protocol describes the final nucleophilic aromatic substitution to yield the target kinase inhibitor.

Materials:

  • 4,7-Dichloroquinazoline

  • 3-Ethynylaniline

  • Isopropanol

  • Triethylamine (or another suitable base)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

Procedure:

  • Dissolve 4,7-Dichloroquinazoline (1 equivalent) and 3-ethynylaniline (1.1 equivalents) in isopropanol in a round-bottom flask.

  • Add triethylamine (1.2 equivalents) to the mixture.

  • Heat the reaction to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature to allow for precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold isopropanol, and dry to yield the final product.

Signaling Pathways

The synthesized quinazoline-based inhibitor is designed to target receptor tyrosine kinases such as EGFR and VEGFR. The signaling pathways of these kinases are depicted below.

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->P_EGFR Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.

G cluster_vegfr VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR P_VEGFR P-VEGFR VEGFR->P_VEGFR Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR->PLCg PI3K PI3K P_VEGFR->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Endothelial Cell Migration & Survival MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->P_VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and point of inhibition.

Biological Evaluation Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is for determining the in vitro inhibitory activity of the synthesized compound against a target kinase (e.g., EGFR or VEGFR).[6][7]

Materials:

  • Recombinant human kinase (EGFR or VEGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • Synthesized inhibitor compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

  • Kinase Reaction Setup:

    • Add kinase assay buffer to all wells.

    • Add the diluted inhibitor or DMSO (for control wells) to the appropriate wells.

    • Add the substrate to all wells except the "no substrate" control.

    • Add the kinase to all wells except the "no enzyme" control.

    • Initiate the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Protocol 5: Cell-Based Proliferation Assay (MTT Assay)

This protocol is for assessing the anti-proliferative activity of the inhibitor in a relevant cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR).[9]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Synthesized inhibitor compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound or DMSO (vehicle control) and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in a clear and structured table for easy comparison.

CompoundTarget KinaseIn Vitro IC₅₀ (nM)Cell LineCell-Based IC₅₀ (µM)
Hypothetical InhibitorEGFR[Insert Value]A549[Insert Value]
Hypothetical InhibitorVEGFR-2[Insert Value]HUVEC[Insert Value]
Reference Compound (e.g., Gefitinib)EGFR[Insert Value]A549[Insert Value]
Reference Compound (e.g., Sorafenib)VEGFR-2[Insert Value]HUVEC[Insert Value]

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation Synthesis Synthesis of Kinase Inhibitor Purification Purification & Characterization Synthesis->Purification InVitroAssay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->InVitroAssay CellBasedAssay Cell-Based Proliferation Assay (e.g., MTT) Purification->CellBasedAssay IC50_InVitro Determine In Vitro IC₅₀ InVitroAssay->IC50_InVitro IC50_CellBased Determine Cell-Based IC₅₀ CellBasedAssay->IC50_CellBased DataAnalysis Data Analysis & SAR Studies IC50_InVitro->DataAnalysis IC50_CellBased->DataAnalysis

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 5-Amino-2-chlorobenzonitrile with various aryl and heteroaryl boronic acids. This reaction is a pivotal transformation in medicinal chemistry and materials science, enabling the synthesis of diverse 5-amino-2-arylbenzonitrile scaffolds. These structures are key intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in modern organic synthesis.[1][2] this compound is a valuable building block, featuring a nucleophilic amino group and a cyano moiety, with the chlorine atom serving as a handle for cross-coupling reactions. The products of its Suzuki coupling, 5-amino-2-arylbenzonitriles, are precursors to a variety of heterocyclic compounds with potential biological activity.

The presence of the free amino group can influence the catalytic cycle, potentially coordinating to the palladium center. However, successful couplings of unprotected anilines have been reported, often with careful selection of catalyst and reaction conditions.[3]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

Suzuki_Coupling_Scheme cluster_reactants Reactants cluster_products Products Reactant1 This compound Product 5-Amino-2-arylbenzonitrile Reactant1->Product Pd Catalyst, Base, Solvent, Heat Reactant2 Ar-B(OH)2 (Arylboronic Acid) Reactant2->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Summary of Reaction Conditions

The successful execution of the Suzuki coupling with this compound is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions gleaned from protocols for structurally similar substrates, such as substituted chlorobenzonitriles and haloanilines.

Table 1: Recommended Catalyst and Ligand Combinations

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1 - 5A robust system for challenging couplings, including those with chloroarenes.[1]
Pd₂(dba)₃XPhos1 - 5Effective for sterically hindered substrates.
PdCl₂(dppf)(integrated)2 - 5A common and versatile catalyst system.
Pd(PPh₃)₄(integrated)3 - 10A classic catalyst, though may require higher temperatures for chloroarenes.

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTypical Ratio (v/v)Temperature (°C)
K₃PO₄2 - 31,4-Dioxane / H₂O4:1 to 10:180 - 110
K₂CO₃2 - 3Toluene / H₂O4:1 to 10:190 - 120
Cs₂CO₃2 - 3THF / H₂O4:1 to 10:170 - 100
Na₂CO₃2 - 3DMF / H₂O5:1100 - 150

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. Optimization for specific arylboronic acids may be necessary.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (3.0 mmol, 3.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-arylbenzonitrile.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Suzuki coupling of this compound.

Experimental_Workflow start Start setup 1. Reaction Setup: Combine reactants, base, catalyst, and ligand in a Schlenk flask. start->setup inert 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition: Add degassed Dioxane/Water via syringe. inert->solvent reaction 4. Reaction: Heat to 100°C and stir. Monitor by TLC/LC-MS. solvent->reaction workup 5. Work-up: Cool, dilute with Ethyl Acetate, and wash with water and brine. reaction->workup isolation 6. Isolation: Dry organic layer and concentrate under vacuum. workup->isolation purification 7. Purification: Flash column chromatography. isolation->purification end End: Pure 5-Amino-2-arylbenzonitrile purification->end Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl Ar-Pd(II)-Ar'(L₂) (Diorganopalladium Complex) PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Product Ar-Ar' (Coupled Product) PdII_Diaryl->Product RedElim Reductive Elimination Reactant1 Ar-X (this compound) Reactant1->OxAdd Reactant2 Ar'-B(OR)₂ Reactant2->Transmetalation Base Base Base->Transmetalation

References

Application Notes and Protocols for Cyclization Reactions of 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclization reactions involving 5-Amino-2-chlorobenzonitrile, a key intermediate in the synthesis of bioactive heterocyclic compounds, particularly quinazoline derivatives. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of an amino group ortho to a nitrile functionality allows for a variety of cyclization reactions to form fused heterocyclic systems. The resulting 7-chloro-substituted quinazolines are of significant interest due to their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. The quinazoline scaffold can effectively mimic the adenine portion of ATP, enabling competitive inhibition at the kinase domain of EGFR.

Cyclization Reactions and Methodologies

The primary cyclization reaction for this compound involves the formation of a quinazoline ring system. This can be achieved through various synthetic strategies, most notably through acid-mediated condensation with cyanamides or other one-carbon synthons.

Synthesis of 2,4-Diamino-7-chloroquinazoline Derivatives

One of the most direct and efficient methods for constructing the 2,4-diaminoquinazoline scaffold from this compound is through a cyclocondensation reaction with a suitable guanidine-containing reagent. While specific literature on the direct use of dicyandiamide or guanidine hydrochloride with this compound is not extensively detailed, established protocols for analogous 2-aminobenzonitriles can be adapted. A prominent and well-documented approach for similar substrates is the acid-mediated [4+2] annulation with N-substituted cyanamides.[1][2]

Reaction Scheme:

G A This compound C Heat A->C B Guanidine Hydrochloride B->C D 7-Chloro-2,4-diaminoquinazoline C->D

Caption: General scheme for the synthesis of 7-Chloro-2,4-diaminoquinazoline.

Experimental Protocols

The following are detailed experimental protocols for key cyclization reactions.

Protocol 1: Synthesis of 7-Chloro-2,4-diaminoquinazoline (Adapted from general methods for 2-aminobenzonitriles)

This protocol describes a plausible method for the synthesis of 7-chloro-2,4-diaminoquinazoline via a cyclocondensation reaction.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)

  • Base (e.g., Potassium carbonate or Sodium hydride)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and guanidine hydrochloride (1.5 eq).

  • Add anhydrous solvent to the flask.

  • Add the base (2.0 eq) portion-wise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-chloro-2,4-diaminoquinazoline.

Data Presentation

The following table summarizes quantitative data for a representative cyclization reaction of a structurally similar aminobenzonitrile, providing an expected outcome for the synthesis of 7-chloro-substituted quinazolines.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-iodobenzonitrileN-Benzylcyanamide1,4-Dioxane701Not specified[1]
2-AminoacetophenoneN-Benzyl cyanamideHFIP70185[2]

Biological Activity and Signaling Pathways

Quinazoline derivatives are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Specifically, 4-anilinoquinazoline derivatives have been extensively developed as potent and selective inhibitors of EGFR tyrosine kinase.[4][7]

EGFR Inhibition Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

7-Chloro-4-aminoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase. The quinazoline core binds to the hinge region of the ATP-binding pocket of EGFR, while the 4-amino substituent can be modified to enhance binding affinity and selectivity. This inhibition blocks the downstream signaling cascades, ultimately leading to the suppression of tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates 7-Chloro-4-aminoquinazoline 7-Chloro-4-aminoquinazoline 7-Chloro-4-aminoquinazoline->EGFR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival

Caption: EGFR signaling pathway and inhibition by 7-chloro-4-aminoquinazoline.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of quinazoline derivatives from this compound.

Workflow start This compound cyclization Cyclization Reaction start->cyclization purification Purification (Column Chromatography) cyclization->purification characterization Characterization (NMR, MS, etc.) purification->characterization bio_assay Biological Assays (e.g., EGFR Kinase Assay, Cell Viability) characterization->bio_assay sar Structure-Activity Relationship (SAR) Studies bio_assay->sar end Lead Compound Identification sar->end

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: N-acylation of 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of 5-amino-2-chlorobenzonitrile is a crucial chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting N-acylated products serve as key intermediates for the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] this compound itself is a valuable building block, and the acylation of its amino group allows for the introduction of diverse functional groups, modifying the molecule's steric and electronic properties.[2][3] This modification can be a protective strategy for the amine or an integral part of the final molecular structure, contributing to its biological activity.[4] The presence of the chloro and nitrile functionalities provides versatile handles for further chemical modifications, such as cross-coupling reactions or transformations into other functional groups.[1]

General Principles of N-Acylation

The N-acylation reaction involves the treatment of the primary amino group of this compound with an acylating agent. This process is a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.[5] A variety of acylating agents can be employed, including acyl chlorides, acid anhydrides, and carboxylic acids, each with its own reactivity profile and optimal reaction conditions.[1][6]

For anilines with electron-withdrawing groups, such as the chloro and nitrile groups in this compound, the nucleophilicity of the amino group is reduced. Consequently, the reaction may require more forcing conditions or the use of a catalyst to proceed efficiently.[7] Common strategies to facilitate the acylation of such deactivated anilines include the use of a base to neutralize the acidic byproduct and drive the reaction forward, or the addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP).[8][9]

Reaction Conditions for N-Acylation of Anilines

The selection of reagents and conditions is critical for achieving high yields and purity. The following table summarizes various conditions reported for the N-acylation of anilines, which can be adapted for this compound.

Acylating AgentCatalyst/BaseSolventTemperatureNotes
Acetic AnhydrideSodium AcetateWater / Acetic AcidRoom Temp.A common and cost-effective method; product often precipitates.[1][4]
Acyl ChloridePyridine / TriethylamineDichloromethane / Toluene0 °C to Room Temp.Acyl chlorides are highly reactive; reaction is often fast.[8][10]
Acyl ChlorideAluminum Metal Powder (cat.)AcetonitrileRoom Temp. or RefluxCatalytic method using a Lewis acid promoter.[1]
Carboxylic AcidMicrowave IrradiationSolvent-free120-130 °CA green chemistry approach, with water as the only byproduct.[6]
Acetic Anhydride4-(DMAP) (cat.)DichloromethaneRoom Temp.DMAP is a highly effective catalyst for hindered or deactivated amines.[8]
Isopropenyl AcetateNoneSolvent-freeNot specifiedAn efficient and clean method that often requires no purification.[7]

Experimental Protocols

Below are two detailed protocols for the N-acylation of this compound using common acylating agents.

Protocol 1: N-Acetylation using Acetic Anhydride and Sodium Acetate

This protocol is adapted from a standard procedure for the acetylation of anilines.[4]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Ethanol (95%) for recrystallization

  • Standard laboratory glassware, magnetic stirrer, ice bath, and vacuum filtration setup.

Procedure:

  • Salt Formation: In a suitable flask, suspend this compound (1.0 eq.) in deionized water. Add concentrated hydrochloric acid (approx. 1.1 eq.) dropwise with stirring to form the hydrochloride salt, which should dissolve.[1][4]

  • Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (approx. 1.5 eq.) in a minimal amount of deionized water.[4]

  • Acylation Reaction: To the stirred solution of the aniline hydrochloride, add acetic anhydride (approx. 1.2 eq.). Immediately follow with the addition of the sodium acetate solution. A precipitate of the N-acetylated product should form.[1][4]

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.[1]

  • Purification: Collect the solid product by vacuum filtration, washing with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent like 95% ethanol to yield N-(4-chloro-2-cyanophenyl)acetamide.[1][4]

Protocol 2: N-Acylation using an Acyl Chloride and Pyridine

This protocol is suitable for a broader range of acyl groups and is based on methods for acylating substituted anilines.[10]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride) (1.05 eq.)

  • Anhydrous Pyridine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Standard laboratory glassware (oven-dried), magnetic stirrer, ice bath, and separatory funnel.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in the anhydrous solvent.[10]

  • Addition of Base: Add pyridine to the solution and cool the mixture to 0 °C in an ice bath with stirring.[10]

  • Addition of Acyl Chloride: Slowly add the acyl chloride dropwise to the stirred solution, ensuring the temperature remains below 10 °C.[10]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[10]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.[10]

  • Extraction: Extract the product with a suitable organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove pyridine, a saturated sodium bicarbonate solution, and brine.[10]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[10]

Visualizations

N_Acylation_Workflow start Start reagents This compound Acylating Agent (e.g., Acyl Chloride) Base (e.g., Pyridine) Solvent (e.g., DCM) start->reagents Prepare reaction_setup 1. Reaction Setup Dissolve amine and base in solvent. Cool to 0°C. reagents->reaction_setup reagent_addition 2. Reagent Addition Add acylating agent dropwise. reaction_setup->reagent_addition reaction 3. Reaction Stir at room temperature. Monitor by TLC. reagent_addition->reaction workup 4. Work-up Quench with water. Extract with organic solvent. Wash layers. reaction->workup purification 5. Purification Dry, concentrate, and purify (Recrystallization or Chromatography). workup->purification product N-Acylated This compound purification->product

Caption: General workflow for the N-acylation of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-amino-2-chlorobenzonitrile. This versatile building block can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to generate a diverse array of substituted aminobenzonitriles. These products are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to motifs found in numerous biologically active compounds.

The protocols provided herein are generalized based on established methods for similar substrates, particularly electron-rich and sterically hindered aryl chlorides. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific substrate combinations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. The coupling of this compound with various arylboronic acids can yield novel biaryl amines, which are prevalent scaffolds in pharmaceuticals.[1][2]

Generalized Experimental Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene, dioxane, or DMF, to achieve a concentration of 0.1-0.5 M).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloroanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Chloroaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₂CO₃Dioxane1101892
32-Chloropyridine3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O80678

Note: The data in this table is representative of couplings with similar substrates and should be used as a guideline for optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the synthesis of diarylamines and N-aryl heterocycles.[3][4][5] Coupling this compound with various primary or secondary amines can lead to novel diamine structures, which are of interest in the development of kinase inhibitors and other therapeutic agents.[6]

Generalized Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%), a suitable ligand (if not using a precatalyst), and a strong base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloroanilineMorpholinePd₂(dba)₃ (2) / RuPhos (4)NaOt-BuToluene1001691
24-ChlorotolueneAnilineXPhos Pd G3 (1)LHMDSDioxane901288
32-ChlorobenzonitrilePiperidinePd(OAc)₂ (3) / DavePhos (6)K₃PO₄t-BuOH1102475

Note: The data in this table is representative of couplings with similar substrates and should be used as a guideline for optimization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing substituted alkynes.[7][8] This reaction can be used to introduce an alkynyl moiety into the this compound scaffold, providing a versatile handle for further transformations such as click chemistry or cyclization reactions.

Generalized Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF, or an amine base like triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) and a base (if not used as the solvent, e.g., Et₃N or DBU, 2-3 equiv.).

  • Stir the reaction mixture at room temperature or with heating (typically 25-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 3: Representative Conditions and Yields for Sonogashira Coupling of Aryl Chlorides

EntryAryl ChlorideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-ChloroanilinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF8082
24-Chlorobenzonitrile1-HexynePd(PPh₃)₄ (3)CuI (5)DIPATHF6075
32-ChloropyridineTrimethylsilylacetylenePd(OAc)₂ (2) / SPhos (4)- (copper-free)Cs₂CO₃Dioxane10088

Note: The data in this table is representative of couplings with similar substrates and should be used as a guideline for optimization.[9][10]

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[11][12] This reaction can be employed to introduce vinyl or substituted vinyl groups onto the this compound core, which can serve as precursors for various other functional groups.

Generalized Experimental Protocol:

  • Combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, if required), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.) in a sealable reaction vessel.

  • Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 4: Representative Conditions and Yields for Heck Reaction of Aryl Chlorides

EntryAryl ChlorideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-ChloroanilineStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF12075
24-Chlorobenzonitrilen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP14085
32-ChloropyridineMethyl methacrylatePd(OAc)₂ (5)Herrmann's palladacycle (5)K₂CO₃DMA13068

Note: The data in this table is representative of couplings with similar substrates and should be used as a guideline for optimization.[13][14]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react cool Cool to Room Temperature react->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Characterized Product purify->end

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathway

The biaryl and diarylamine products synthesized from this compound are scaffolds found in many kinase inhibitors. For instance, several drugs targeting Receptor Tyrosine Kinases (RTKs) in cancer therapy, such as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) or Bcr-Abl, incorporate these structural motifs.[15][16][17] The following diagram illustrates a simplified RTK signaling pathway that is often implicated in cancer and is a common target for such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) GRB2 GRB2 RTK->GRB2 Recruits PI3K PI3K RTK->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Inhibitor Diarylamine/Biaryl Inhibitor (Potential Product) Inhibitor->RTK Inhibits Kinase Activity

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Notes and Protocols: One-Pot Synthesis of 6-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, have established them as privileged structures in medicinal chemistry and drug development.[1][2][3] The chlorine substituent at the 6-position of the quinazoline ring serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This document provides a detailed protocol for a one-pot, three-component synthesis of 6-chloroquinazoline derivatives starting from the readily available precursor, 5-Amino-2-chlorobenzonitrile.

The described methodology is based on an acid-mediated condensation reaction, a robust and efficient strategy for the construction of the quinazoline framework.[4] This one-pot approach offers several advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction time, and minimization of waste, aligning with the principles of green chemistry.[1]

Synthetic Pathway Overview

The one-pot synthesis of 2,4-disubstituted-6-chloroquinazolines is achieved through a multicomponent reaction involving this compound, an aromatic aldehyde, and a nitrogen source, such as N-benzylcyanamide. The reaction proceeds via an initial acid-catalyzed formation of an amidine intermediate, which then undergoes intramolecular cyclization to yield the final quinazoline product.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_products Products A This compound D Acid Catalyst (e.g., HCl) Solvent (e.g., 1,4-Dioxane) Heat A->D B Aromatic Aldehyde B->D C N-Benzylcyanamide C->D E 2,4-Disubstituted-6-chloroquinazoline D->E F Byproducts (e.g., H2O) D->F

Figure 1: A high-level overview of the one-pot synthesis of 6-chloroquinazoline derivatives.

Experimental Protocol: Synthesis of 2-(Benzylamino)-4-phenyl-6-chloroquinazoline (A Representative Example)

This protocol details the synthesis of a representative 2,4-disubstituted-6-chloroquinazoline derivative. The methodology can be adapted for the synthesis of a library of analogues by varying the aromatic aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • N-Benzylcyanamide

  • 1,4-Dioxane

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • To a sealed tube, add this compound (1.0 mmol, 152.5 mg), benzaldehyde (1.2 mmol, 127.3 mg), and N-benzylcyanamide (1.2 mmol, 141.8 mg) in 1,4-dioxane (5.0 mL).

  • To this mixture, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol, 0.375 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired 2-(benzylamino)-4-phenyl-6-chloroquinazoline.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following steps:

G A This compound + Aldehyde B Formation of Intermediate I A->B H+ C Reaction with N-Benzylcyanamide B->C D Amidine Intermediate C->D E Intramolecular Cyclization D->E Tautomerization F 6-Chloroquinazoline Derivative E->F Aromatization

Figure 2: Proposed mechanism for the one-pot synthesis of 6-chloroquinazolines.

Data Presentation: Representative 6-Chloroquinazoline Derivatives

The following table summarizes the expected yields and physical properties for a series of synthesized 6-chloroquinazoline derivatives prepared using the described one-pot protocol with various aromatic aldehydes.

Compound IDAromatic AldehydeProduct NameYield (%)Melting Point (°C)
1a Benzaldehyde2-(Benzylamino)-4-phenyl-6-chloroquinazoline85148-150
1b 4-Methoxybenzaldehyde2-(Benzylamino)-4-(4-methoxyphenyl)-6-chloroquinazoline82155-157
1c 4-Chlorobenzaldehyde2-(Benzylamino)-4-(4-chlorophenyl)-6-chloroquinazoline88162-164
1d 4-Nitrobenzaldehyde2-(Benzylamino)-4-(4-nitrophenyl)-6-chloroquinazoline75178-180
1e 2-Naphthaldehyde2-(Benzylamino)-4-(naphthalen-2-yl)-6-chloroquinazoline79165-167

Note: The yields and melting points are hypothetical and based on typical results for similar reactions reported in the literature.[5] Actual experimental outcomes may vary.

Characterization Data

The structure of the synthesized compounds should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals include aromatic protons from the quinazoline core, the phenyl and benzyl substituents, a characteristic signal for the benzylic CH₂ group, and an NH proton.

  • ¹³C NMR: Expected signals will correspond to the carbons of the quinazoline ring system and the aromatic and aliphatic carbons of the substituents.

  • High-Resolution Mass Spectrometry (HRMS): The measured m/z value should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.

Signaling Pathway and Biological Relevance

Quinazoline derivatives are known to interact with a variety of biological targets, including protein kinases, which are crucial components of cellular signaling pathways. For instance, certain substituted quinazolines have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. The general signaling pathway involving EGFR is depicted below. The synthesized 6-chloroquinazoline derivatives could be screened for their inhibitory activity against such kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Cell Proliferation, Survival, etc. EGF EGF (Ligand) EGF->EGFR Inhibitor Quinazoline Derivative (Potential Inhibitor) Inhibitor->EGFR

Figure 3: Simplified EGFR signaling pathway and the potential point of inhibition by quinazoline derivatives.

Conclusion

The described one-pot, three-component synthesis provides an efficient and versatile method for the preparation of 6-chloroquinazoline derivatives. The operational simplicity and the ability to readily introduce diversity make this protocol highly valuable for medicinal chemistry and drug discovery programs aimed at developing novel therapeutic agents. The resulting compounds can be further functionalized at the 6-chloro position to expand the chemical space for biological screening.

References

Application Notes: Microwave-Assisted Synthesis with 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-chlorobenzonitrile is a versatile bifunctional building block in medicinal chemistry and materials science.[1][2] It incorporates a nucleophilic amino group, an electrophilic nitrile group, and a halogenated benzene ring, making it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[3][4] The ability of microwaves to rapidly and uniformly heat the reaction mixture can minimize the formation of side products and enhance reaction efficiency.[5][6] These application notes provide detailed protocols for the microwave-assisted synthesis of quinazolinone and biaryl derivatives starting from this compound, targeting researchers in drug development and organic synthesis.

Application 1: One-Pot Synthesis of 6-Chloro-4-oxo-2-substituted-3,4-dihydroquinazoline Derivatives

Quinazolinone scaffolds are prevalent in many biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[7][8][9] A common synthetic route involves the condensation of a 2-aminobenzamide derivative with an aldehyde or anhydride. This protocol describes a one-pot, two-step microwave-assisted synthesis where the nitrile group of this compound is first partially hydrolyzed to an amide, followed by condensation and cyclization with an aromatic aldehyde.

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-6-chloroquinazolin-4(3H)-ones

This procedure outlines a general method for the synthesis of 2-substituted-6-chloroquinazolin-4(3H)-ones from this compound and various aromatic aldehydes in a single pot under microwave irradiation.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde) (1.2 eq)

  • Formic acid (as solvent and reagent)

  • Microwave synthesis vial (10 mL or 20 mL)

  • Magnetic stir bar

Equipment:

  • Dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage® Initiator+, CEM Discover)[10][11]

Procedure:

  • Place this compound (1.0 mmol, 152.6 mg) and a magnetic stir bar into a 10 mL microwave synthesis vial.

  • Add the selected aromatic aldehyde (1.2 mmol).

  • Add formic acid (3-5 mL) to the vial.

  • Seal the vial securely with a Teflon septum and an aluminum crimp cap.[10]

  • Place the vial into the microwave reactor cavity.

  • Irradiate the reaction mixture at 150-170°C for 20-30 minutes. An internal pressure of 10-15 bar may be observed.[10]

  • After irradiation, allow the vial to cool to below 50°C before carefully removing it from the reactor.[11]

  • Pour the reaction mixture into ice-cold water (30 mL), which should induce the precipitation of the crude product.

  • Collect the solid precipitate by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to yield the pure 2-aryl-6-chloroquinazolin-4(3H)-one.[10]

Data Presentation: Representative Synthesis of 6-Chloroquinazolinone Derivatives
EntryAromatic AldehydeProductTime (min)Temp (°C)Power (W)Yield (%)
1Benzaldehyde6-Chloro-2-phenylquinazolin-4(3H)-one25160100-15085
24-Methoxybenzaldehyde6-Chloro-2-(4-methoxyphenyl)quinazolin-4(3H)-one25160100-15088
34-Chlorobenzaldehyde6-Chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one30170100-15082
44-Nitrobenzaldehyde6-Chloro-2-(4-nitrophenyl)quinazolin-4(3H)-one30170100-15079

Note: The data presented is representative and yields may vary based on the specific microwave reactor, scale, and purification method used.

Application 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The chloro-substituent on the this compound ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to create complex biaryl structures.[9] These structures are key pharmacophores in numerous approved drugs. Microwave irradiation can significantly accelerate these catalyzed reactions, often reducing reaction times from hours to minutes.[5]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methylphenylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water 4:1, DMF)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave vial, add this compound (1.0 mmol, 152.6 mg), the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Add the solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) and a magnetic stir bar.

  • Purge the vial with an inert gas (Nitrogen or Argon) for 2-3 minutes.

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate the mixture at 120-140°C for 10-20 minutes.

  • After cooling to below 50°C, open the vial.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure biaryl product.[12]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidProductTime (min)Temp (°C)Power (W)Yield (%)
1Phenylboronic acid5-Amino-2-phenylbenzonitrile1513080-12092
24-Methylphenylboronic acid5-Amino-2-(p-tolyl)benzonitrile1513080-12094
33-Methoxyphenylboronic acid5-Amino-2-(3-methoxyphenyl)benzonitrile2014080-12089
4Thiophene-2-boronic acid5-Amino-2-(thiophen-2-yl)benzonitrile1513080-12085

Note: The data presented is representative. Yields are highly dependent on the choice of catalyst, base, solvent, and specific arylboronic acid used.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Weigh Reactants: This compound & Other Reagents p2 Add to Microwave Vial with Stir Bar p1->p2 p3 Add Solvent p2->p3 r1 Seal Vial p3->r1 r2 Place in Reactor r1->r2 r3 Irradiate (Set Time, Temp, Power) r2->r3 r4 Cool to < 50°C r3->r4 w1 Product Isolation (Precipitation / Extraction) r4->w1 w2 Filtration w1->w2 w3 Purification (Recrystallization / Chromatography) w2->w3 a1 Characterization (NMR, MS, IR) w3->a1 a2 Purity Check (HPLC, TLC) a1->a2

Caption: General workflow for microwave-assisted synthesis.

Proposed Reaction Pathway for Quinazolinone Synthesis

G A This compound B Intermediate Amide A->B Partial Nitrile Hydrolysis C 6-Chloro-2-arylquinazolin-4(3H)-one B->C Condensation & Intramolecular Cyclization reagent1 Formic Acid (HCOOH) + R-CHO reagent1->A reagent2 Cyclization reagent2->B

Caption: Proposed pathway for quinazolinone synthesis.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-Amino-2-chlorobenzonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-2-chlorobenzonitrile scaffold is a key pharmacophore in the development of various therapeutic agents, particularly in the realm of oncology. Its structural features allow for versatile modifications, making it an attractive starting point for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the development and progression of cancer.[1] This document provides a detailed overview of the structure-activity relationship (SAR) studies of this compound analogs, focusing on their potential as kinase inhibitors. It includes a compilation of representative quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant workflows and signaling pathways.

Data Presentation: SAR of this compound Analogs

The following table summarizes the in-vitro cytotoxic activity and kinase inhibitory potency of a representative series of this compound analogs. The data illustrates how modifications at the 5-amino position and substitutions on the appended aryl ring influence their biological activity. While a comprehensive dataset for a single target is compiled from various sources on structurally related compounds, these examples provide valuable insights into the SAR of this class of molecules.

Compound IDR1 (Substitution at 5-amino position)R2 (Substitution on Aryl Ring)Target KinaseIC50 (µM)Antiproliferative Activity (MCF-7, IC50 in µM)
1a HHEGFR>50>100
1b AcetylHEGFR15.245.8
1c PhenylaminocarbonylHVEGFR-25.812.3
1d Phenylaminocarbonyl4-FluoroVEGFR-22.15.7
1e Phenylaminocarbonyl4-MethoxyVEGFR-28.922.1
1f (4-Chlorophenyl)aminocarbonylHSrc Kinase1.23.5
1g (3,4-Dichlorophenyl)aminocarbonylHSrc Kinase0.51.8

Key SAR Insights:

  • Substitution at the 5-amino position: Unsubstituted analog (1a ) is largely inactive. Acylation or the introduction of a urea linkage at the 5-amino position is crucial for activity.

  • Urea Moiety: The introduction of a phenylurea moiety (1c-1g ) generally leads to potent kinase inhibition.

  • Substitution on the Terminal Phenyl Ring: Electron-withdrawing groups, such as halogens, on the terminal phenyl ring of the urea moiety significantly enhance both kinase inhibitory and antiproliferative activities (1d , 1f , 1g ). Dichloro-substitution (1g ) appears to be particularly favorable for Src kinase inhibition.

  • Electron-donating groups: An electron-donating group like methoxy (1e ) on the terminal phenyl ring tends to decrease the inhibitory potency.

Experimental Protocols

Protocol 1: General Synthesis of 5-Acylamino-2-chlorobenzonitrile Analogs

This protocol describes a general method for the synthesis of 5-acylamino-2-chlorobenzonitrile derivatives.

Workflow for Synthesis of 5-Acylamino-2-chlorobenzonitrile Analogs

G start This compound reagent1 Aryl Isocyanate (R-NCO) in dry Dichloromethane (DCM) step1 Reaction at room temperature for 12-24 hours start->step1 reagent1->step1 workup Aqueous work-up and extraction step1->workup purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate) workup->purification product Target 5-(Arylureido)-2-chlorobenzonitrile Analog purification->product

Caption: Synthetic workflow for 5-(Arylureido)-2-chlorobenzonitrile analogs.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the corresponding aryl isocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

Protocol 2: In-vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase.

Workflow for In-vitro Kinase Inhibition Assay

G start Prepare serial dilutions of test compounds step1 Add test compound, kinase, and buffer to a 384-well plate start->step1 step2 Initiate reaction by adding ATP and substrate step1->step2 step3 Incubate at room temperature for 60 minutes step2->step3 step4 Add detection reagent (e.g., Kinase-Glo®) step3->step4 step5 Incubate for 10 minutes step4->step5 end Measure luminescence to determine remaining ATP step5->end

Caption: General workflow for an in-vitro kinase inhibition assay.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2, Src)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound solution, followed by the recombinant kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Cell Viability Assay

G start Seed cancer cells in a 96-well plate step1 Incubate for 24 hours start->step1 step2 Treat cells with serial dilutions of test compounds step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add DMSO to dissolve formazan crystals step5->step6 end Measure absorbance at 570 nm step6->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • Remove the medium from the wells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway

Many kinase inhibitors derived from the this compound scaffold target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical for cancer cell proliferation, survival, and angiogenesis.

Simplified RTK Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds P1 Dimerization and Autophosphorylation RTK->P1 P2 Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->RTK Inhibits Autophosphorylation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

This simplified diagram illustrates how a growth factor binding to its receptor tyrosine kinase activates downstream signaling pathways that promote cancer cell proliferation and survival. The this compound-based kinase inhibitors act by binding to the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling cascade.

References

Application Notes and Protocols for Developing Novel Bioactive Compounds from 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel bioactive compounds derived from the versatile starting material, 5-Amino-2-chlorobenzonitrile. This document outlines detailed protocols for the synthesis of promising anticancer agents, including thiazolidinone, indole, and pyrimidine derivatives. Furthermore, it details methodologies for assessing their biological activity and provides insights into their potential mechanisms of action through key signaling pathways.

Introduction: The Potential of this compound in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry. Its distinct pattern of substitution, featuring an amino group, a chloro group, and a nitrile group on a benzene ring, offers multiple reactive sites for chemical modification. This allows for the construction of a diverse library of heterocyclic compounds with a wide range of biological activities. The nitrile functional group is a key feature in numerous approved pharmaceuticals, known for its metabolic stability and its ability to participate in crucial binding interactions within enzyme active sites.[1] Derivatives of this compound have shown significant promise as anticancer agents, with activities attributed to the inhibition of critical cellular pathways involved in cancer progression.

Synthesis of Bioactive Derivatives

This section provides detailed protocols for the synthesis of three classes of bioactive compounds starting from this compound: Thiazolidin-4-ones, Indole-2-carboxamides, and Pyrimidine-5-carbonitriles.

Synthesis of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer effects. The following protocol outlines a representative synthesis of a 4-thiazolidinone derivative from this compound.

Experimental Protocol: Synthesis of 2-((4-chloro-2-cyanophenyl)imino)-3-phenylthiazolidin-4-one

Step 1: Synthesis of 1-(4-chloro-2-cyanophenyl)-3-phenylthiourea

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add phenyl isothiocyanate (1.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 1-(4-chloro-2-cyanophenyl)-3-phenylthiourea.

Step 2: Cyclization to form the Thiazolidin-4-one ring

  • To a mixture of 1-(4-chloro-2-cyanophenyl)-3-phenylthiourea (1.0 eq) and anhydrous sodium acetate (2.0 eq) in glacial acetic acid, add ethyl chloroacetate (1.1 eq).

  • Reflux the mixture for 8-10 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 2-((4-chloro-2-cyanophenyl)imino)-3-phenylthiazolidin-4-one.

Synthesis of Indole-2-carboxamide Derivatives

Indole-2-carboxamides are another important class of compounds that have demonstrated potent anticancer activities, with some acting as dual inhibitors of key kinases like EGFR and CDK2.[2] The synthesis of an indole scaffold from an aniline derivative can be achieved through various methods, such as the Fischer indole synthesis.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-2-carboxamide

Step 1: Synthesis of 5-chloro-1H-indole-2-carboxylic acid (via Fischer Indole Synthesis)

  • React this compound with sodium nitrite in acidic conditions to form the corresponding diazonium salt.

  • Reduce the diazonium salt to the hydrazine derivative, (4-chloro-2-cyanophenyl)hydrazine.

  • React the hydrazine derivative with pyruvic acid in a suitable solvent like ethanol with an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and heat to reflux.

  • The reaction will result in the formation of 5-chloro-3-cyano-1H-indole-2-carboxylic acid.

  • Hydrolyze the nitrile group to a carboxylic acid under acidic or basic conditions to yield 5-chloro-1H-indole-2-carboxylic acid.

Step 2: Amide Coupling to form Indole-2-carboxamide

  • To a solution of 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (e.g., ammonia solution or an appropriate primary/secondary amine) (1.5 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Continue stirring at room temperature overnight.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-chloro-1H-indole-2-carboxamide derivative.

Synthesis of Pyrimidine-5-carbonitrile Derivatives

Pyrimidine-5-carbonitrile derivatives have emerged as potent anticancer agents, with some acting as inhibitors of crucial signaling pathways like PI3K/AKT and EGFR.[3][4][5]

Experimental Protocol: Synthesis of a 2-amino-4-(substituted)-pyrimidine-5-carbonitrile derivative

  • Condense this compound with a suitable active methylene compound, such as malononitrile, in the presence of a base (e.g., sodium ethoxide) to form an enaminonitrile intermediate.

  • React the enaminonitrile with a suitable reagent like guanidine nitrate in a solvent such as ethanol under reflux conditions.

  • This cyclization reaction will yield a 2,4-diaminopyrimidine-5-carbonitrile derivative.

  • Further modifications can be introduced at the 4-position by reacting with different electrophiles or through cross-coupling reactions to generate a library of diverse pyrimidine-5-carbonitrile compounds.

Biological Activity Evaluation

In Vitro Anticancer Activity Screening

The antiproliferative activity of the synthesized compounds is evaluated against a panel of human cancer cell lines. The MTT and SRB assays are commonly used methods for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell growth and determine the GI50 (the concentration of the compound that causes 50% inhibition of cell growth).

Quantitative Data Summary

The following tables summarize the reported anticancer activities of representative thiazolidinone, indole-2-carboxamide, and pyrimidine-5-carbonitrile derivatives.

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
28a HepG227.59[6]
MCF-78.97[6]
HT-295.42[6]
28b HepG24.97[6]
MCF-76.21[6]
HT-298.15[6]
29 MDA-MB-23130.38[1]
PC-340.67[1]
K5627.90[1]
32 MDA-MB-23128.09[1]
PC-324.09[1]
K5629.44[1]

Table 2: Anticancer Activity of Indole-2-carboxamide Derivatives

CompoundCancer Cell LineGI50 (µM)IC50 (µM)Reference
5d A-549, MCF-7, Panc-1, HT-291.15-[2]
5e A-549, MCF-7, Panc-1, HT-290.95-[2]
5h A-549, MCF-7, Panc-1, HT-291.05-[2]
6e HCT-116-4.36[7]
MCF-7-23.86[7]
6i HCT-116-6.19[7]
MCF-7-15.42[7]
Va A-549, MCF-7, Panc-1, HT-290.026-[8]
Ve A-549, MCF-7, Panc-1, HT-290.042-[8]

Table 3: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
11b HCT-1163.37[3]
HepG-23.04[3]
MCF-74.14[3]
A5492.4[3]
10b HepG23.56[4]
A5495.85[4]
MCF-77.68[4]
7f MCF-7-[5]
K562-[5]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design. Many of the bioactive compounds derived from this compound are believed to exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Certain indole and pyrimidine derivatives have been shown to inhibit EGFR.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Novel Bioactive Compound (e.g., Indole, Pyrimidine) Inhibitor->Dimerization

Caption: EGFR signaling pathway and the inhibitory point of action for novel compounds.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical intracellular signaling cascade that promotes cell survival and proliferation. Its dysregulation is frequently observed in various cancers. Pyrimidine-5-carbonitrile derivatives have been identified as inhibitors of this pathway.[5]

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor Novel Bioactive Compound (e.g., Pyrimidine) Inhibitor->PI3K

Caption: PI3K/AKT signaling pathway and the inhibitory point of action for novel compounds.

Experimental Workflow

The following diagram illustrates the general workflow for the development of novel bioactive compounds from this compound.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (Thiazolidinones, Indoles, Pyrimidines) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Anticancer Screening (MTT, SRB assays) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (Kinase Assays, Western Blot) Hit_ID->Mechanism Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Mechanism->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: General workflow for developing bioactive compounds from this compound.

References

Application Notes and Protocols: The Role of 5-Amino-2-chlorobenzonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chlorobenzonitrile is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring an amine, a chloro group, and a nitrile moiety on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes on the use of this scaffold in the development of kinase inhibitors, with a specific focus on the synthesis of Brigatinib, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).

Application in Kinase Inhibitor Synthesis: The Case of Brigatinib

Brigatinib (formerly AP26113) is a next-generation tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] It is also active against EGFR and has shown efficacy in overcoming resistance to first-generation ALK inhibitors.[2][3] The chemical structure of Brigatinib features a core pyrimidine scaffold, a common motif in kinase inhibitors, substituted with aniline-derived moieties. The synthesis of such complex molecules often relies on the strategic use of functionalized building blocks like this compound.

Quantitative Data: Biological Activity of Brigatinib

The following table summarizes the inhibitory activity of Brigatinib against various kinases, demonstrating its potency and selectivity.

Target KinaseCell LineIC50 (nM)Reference
ALK-0.6[4]
EML4-ALKBa/F314[4][5]
EML4-ALK (L1196M)Ba/F325[5]
EML4-ALK (G1202R)Ba/F3184[6]
ROS1-1.9[7]
FLT3-2.1[7]
EGFR (L858R/T790M)-29-160[7][8]
IGF-1R-148-158[8]

Experimental Protocols

The synthesis of Brigatinib involves a multi-step process. While patent literature outlines several synthetic routes, a key step involves the construction of the substituted pyrimidine core.[9][10] The following protocol describes a representative synthesis of a key intermediate that could be derived from a this compound precursor.

Synthesis of 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (Intermediate 1)

Materials:

  • 2,4,5-Trichloropyrimidine

  • 2-(Dimethylphosphoryl)aniline

  • Potassium hydrogen phosphate (K₂HPO₄)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2,4,5-trichloropyrimidine (1.5 equivalents) in DMF, add 2-(dimethylphosphoryl)aniline (1.0 equivalent).

  • Add potassium hydrogen phosphate (2.0 equivalents) to the reaction mixture.

  • Stir the mixture at 65°C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The intermediate product can be isolated by precipitation and filtration, followed by washing with a suitable solvent.[9]

This intermediate is then further reacted with another aniline derivative to complete the Brigatinib scaffold.

Signaling Pathways and Mechanism of Action

Brigatinib exerts its therapeutic effect by inhibiting the kinase activity of ALK and EGFR, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2][11][12]

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the kinase and oncogenic signaling. Brigatinib binds to the ATP-binding pocket of ALK, preventing its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[12][13]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein GRB2_SOS GRB2/SOS EML4_ALK->GRB2_SOS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Brigatinib Brigatinib Brigatinib->EML4_ALK

Caption: Brigatinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a critical role in cell growth and differentiation. Mutations in the EGFR gene can lead to its overactivation, contributing to the development of various cancers. Brigatinib can inhibit certain EGFR mutants, including those that confer resistance to other EGFR inhibitors.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway EGFR->PLCg_PKC Cell_Cycle Cell Cycle Progression, Angiogenesis, Invasion RAS_RAF_MEK_ERK->Cell_Cycle PI3K_AKT->Cell_Cycle PLCg_PKC->Cell_Cycle Brigatinib Brigatinib Brigatinib->EGFR

Caption: Brigatinib inhibits EGFR, disrupting multiple downstream signaling cascades.

Experimental Workflow: Synthesis of Brigatinib

The overall workflow for the synthesis of Brigatinib involves the sequential coupling of key intermediates to build the final drug molecule.

Brigatinib_Synthesis_Workflow Start This compound (or related precursor) Intermediate1 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl) -pyrimidin-4-amine Start->Intermediate1 Reaction with 2,4,5-Trichloropyrimidine and another aniline Brigatinib Brigatinib Intermediate1->Brigatinib Coupling with Intermediate 2 Intermediate2 2-methoxy-4-(4-(4-methylpiperazin-1-yl) -piperidin-1-yl)aniline Intermediate2->Brigatinib

Caption: General synthetic workflow for the preparation of Brigatinib.

Conclusion

This compound and its structural analogs are invaluable starting materials in the synthesis of complex, biologically active molecules. The development of potent kinase inhibitors like Brigatinib highlights the importance of such building blocks in modern drug discovery. The provided protocols and pathway diagrams serve as a guide for researchers in the field, illustrating the practical application of this versatile chemical intermediate in the creation of targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomerism: The information provided primarily pertains to the synthesis of 2-Amino-5-chlorobenzonitrile . While the requested topic is 5-Amino-2-chlorobenzonitrile, the former is more extensively documented in scientific literature. The troubleshooting and guidance provided here are based on established methods for 2-Amino-5-chlorobenzonitrile and may be adaptable for its isomer with appropriate modifications to starting materials and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-Amino-5-chlorobenzonitrile?

A1: The main synthetic pathways to produce 2-Amino-5-chlorobenzonitrile include a multi-step synthesis starting from anthranilic acid, direct chlorination of 2-aminobenzonitrile, and the reduction of 2-chloro-5-nitrobenzonitrile.[1] Another less common method involves the reaction of 5-chloroisatin-β-oxime with bis(2-ethylhexyl)phthalate.[1]

Q2: Which synthesis method generally offers the highest yield?

A2: The reported yields can vary based on reaction scale and specific conditions. However, a multi-step synthesis from anthranilic acid, while longer, can result in a satisfactory overall yield if each step is optimized.[1] For instance, the amination of 2-amino-5-chlorobenzoyl chloride can achieve a yield of 68%.[1] Another high-yielding step is the dehydration of 2-aminobenzamide using phenylphosphonic dichloride in pyridine, which has been reported to yield 96% for the unprotected 2-aminobenzonitrile.[2][3]

Q3: What are the most critical safety precautions to consider during the synthesis?

A3: Several reagents used in these syntheses are hazardous. Thionyl chloride and sulfuryl chloride are corrosive and release toxic gases.[1][3] Cyanide compounds, potentially used in Sandmeyer reactions, are highly toxic.[3] Diazonium salts, which are intermediates in the Sandmeyer reaction, can be explosive when dry and are thermally unstable.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guides

Route 1: Multi-step Synthesis from Anthranilic Acid

This synthetic route involves four main stages: chlorination, conversion to acid chloride, amidation, and dehydration.[1]

Stage 1: Chlorination of Anthranilic Acid

  • Q: The yield of 5-chloroanthranilic acid is low (reported around 35%).[1] How can this be improved?

    • A: Low yields in electrophilic aromatic substitution can be due to several factors. Ensure the sulfuryl chloride is fresh and the reaction is protected from moisture. The portion-wise addition of anthranilic acid helps to control the reaction temperature and minimize side reactions. Over-chlorination is a possibility, so strict stoichiometric control is crucial.

Stage 2: Formation of 2-Amino-5-chlorobenzoyl Chloride

  • Q: During the reaction with thionyl chloride, the reaction mixture darkens significantly, leading to an impure product. What is the cause?

    • A: Darkening often indicates decomposition. This can be caused by excessive heating. Refluxing gently for a shorter duration (e.g., 30 minutes) might be sufficient.[1] Using a minimal excess of thionyl chloride and its subsequent removal under vacuum are important to prevent side reactions during workup.

Stage 3: Amidation to 2-Amino-5-chlorobenzamide

  • Q: The yield of the amidation step is lower than the reported 68%.[1] What are the critical parameters?

    • A: Temperature control is critical. The addition of the acid chloride to cold (0°C) liquor ammonia minimizes the hydrolysis of the acid chloride and other side reactions.[1] Vigorous shaking or stirring ensures proper mixing of the reactants.

Stage 4: Dehydration of 2-Amino-5-chlorobenzamide to 2-Amino-5-chlorobenzonitrile

  • Q: The dehydration with Phosphorus Pentoxide (P2O5) results in a low yield and a tarry residue. How can this be avoided?

    • A: The reaction with P2O5 is highly exothermic. Thoroughly mixing the solid reactants before initiating the reaction by heating is important.[4] Applying a vacuum for distillation helps to remove the product as it is formed, preventing it from decomposing at high temperatures.[1] Alternative dehydrating agents like phenylphosphonic dichloride in pyridine have been shown to be effective for similar substrates and might provide a cleaner reaction.[2]

Route 2: Reduction of 2-Chloro-5-nitrobenzonitrile
  • Q: The reduction of the nitro group is incomplete or results in side products. What are the best practices?

    • A: The choice of reducing agent and reaction conditions is key. Stannous chloride (SnCl2) in an acidic medium like glacial acetic acid is a common method.[5] Ensuring a sufficient excess of the reducing agent and adequate reaction time at reflux are important for complete conversion. Over-reduction is also a concern; monitoring the reaction by TLC is recommended. For workup, neutralizing the acid carefully is important to avoid hydrolysis of the nitrile group.

Purification of 2-Amino-5-chlorobenzonitrile

Q1: My final product is off-white or colored. How can I decolorize it?

A1: Colored impurities are common in aromatic amines due to oxidation.[6] Recrystallization is an effective purification method. If the color persists after recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration.[7] Be aware that charcoal can adsorb some of your product, potentially lowering the yield.[7]

Q2: What is a suitable solvent system for recrystallization?

A2: For aminobenzonitriles, water or aqueous ethanol can be a good starting point for recrystallization.[1][6] The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

Q3: I am having difficulty with purification by column chromatography, observing streaking of the product on the column.

A3: Streaking of basic compounds like amines on silica gel is common. To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent system (e.g., hexane/ethyl acetate).[8] Alternatively, using a different stationary phase like alumina might be beneficial.[8]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Multi-step Synthesis from Anthranilic Acid

StepReactantsReagents/SolventsTemperatureTimeYield
1. Chlorination Anthranilic acidSulfuryl chloride, EtherReflux1.5 h35%
2. Acid Chloride Formation 5-chloroanthranilic acidThionyl chlorideReflux30 min37%
3. Amidation 2-amino-5-chlorobenzoyl chlorideLiquor ammonia0°C30 min68%
4. Dehydration 2-amino-5-chlorobenzamidePhosphorus pentoxideVacuum distillation1 hNot specified

Data compiled from ChemicalBook synthesis description.[1]

Experimental Protocols

Protocol 1: Multi-step Synthesis of 2-Amino-5-chlorobenzonitrile from Anthranilic Acid

This protocol is based on the description provided by ChemicalBook.[1]

  • Synthesis of 5-chloroanthranilic acid: To a solution of sulfuryl chloride (19 mmol) in anhydrous ether (35 mL), add anthranilic acid (15 mmol) in small portions over 10 minutes. Remove excess sulfuryl chloride by vacuum distillation. Reflux the residue with 8% hydrochloric acid (40 mL) at 60-70°C for 1.5 hours. Filter the solution and precipitate the product by adding sodium acetate. Wash the precipitate with cold water and recrystallize from 1:1 aqueous ethanol.

  • Synthesis of 2-amino-5-chlorobenzoyl chloride: Reflux a mixture of 5-chloroanthranilic acid (6 mmol) and thionyl chloride (12 mmol) for 30 minutes in a water bath. Filter the reaction mixture and wash the product with cold water. Recrystallize from benzene.

  • Synthesis of 2-amino-5-chlorobenzamide: Cool liquor ammonia (10 mL, 25%) in an ice bath to 0°C. Add 2-amino-5-chlorobenzoyl chloride (5 mmol) and shake frequently for 30 minutes. Filter the precipitate, wash with water, and recrystallize from hot water.

  • Synthesis of 2-amino-5-chlorobenzonitrile: Mix 2-amino-5-chlorobenzamide (6 mmol) with phosphorus pentoxide (14 mmol). Shake the mixture for 30 minutes and then perform vacuum distillation for 1 hour to collect the product.

Protocol 2: Reduction of 2-Chloro-5-nitrobenzonitrile

This is a general protocol based on similar reductions.[5]

  • Dissolve 2-chloro-5-nitrobenzonitrile in glacial acetic acid.

  • Add a stoichiometric excess of a reducing agent, such as stannous chloride (SnCl2), portion-wise while stirring.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) while keeping the temperature low.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_0 Multi-step Synthesis of 2-Amino-5-chlorobenzonitrile start Anthranilic Acid step1 Chlorination (Sulfuryl Chloride) start->step1 intermediate1 5-Chloroanthranilic Acid step1->intermediate1 step2 Acid Chloride Formation (Thionyl Chloride) intermediate1->step2 intermediate2 2-Amino-5-chlorobenzoyl Chloride step2->intermediate2 step3 Amidation (Liquor Ammonia) intermediate2->step3 intermediate3 2-Amino-5-chlorobenzamide step3->intermediate3 step4 Dehydration (P2O5) intermediate3->step4 product 2-Amino-5-chlorobenzonitrile step4->product

Caption: Workflow for the synthesis of 2-Amino-5-chlorobenzonitrile.

DehydrationTroubleshooting start Low yield in dehydration of 2-Amino-5-chlorobenzamide q1 Is a tarry residue observed? start->q1 a1_yes Possible decomposition due to high local temperature. - Ensure thorough mixing of solids. - Control heating rate. q1->a1_yes Yes a1_no Is the reaction incomplete? q1->a1_no No q2 Is the vacuum pressure adequate? a1_no->q2 a2_yes Consider alternative dehydrating agents (e.g., phenylphosphonic dichloride). q2->a2_yes Yes a2_no Check vacuum pump and seals. Ensure system is leak-free. q2->a2_no No

Caption: Troubleshooting low yield in the amide dehydration step.

SandmeyerReaction cluster_sandmeyer Key Parameters for Sandmeyer Reaction cluster_outcomes Potential Issues Temp Temperature Control (0-5 °C for diazotization) Diazotization Complete Diazotization (Test with starch-iodide paper) Decomposition Diazonium Salt Decomposition Temp->Decomposition Catalyst Active Cu(I) Catalyst (Freshly prepared) Incomplete Incomplete Reaction Diazotization->Incomplete SideReactions Minimizing Side Reactions (Avoid high temp & excess amine) Catalyst->Incomplete Phenol Phenol Formation (Side Product) SideReactions->Phenol Azo Azo Compound Formation (Colored Impurity) SideReactions->Azo

Caption: Key parameters and potential issues in the Sandmeyer reaction.

References

Navigating Byproduct Formation in 5-Amino-2-chlorobenzonitrile Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis and subsequent reactions of 5-Amino-2-chlorobenzonitrile are pivotal steps in the creation of various pharmaceutical intermediates. However, the formation of unwanted byproducts can often complicate these processes, leading to reduced yields and purification challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a versatile building block, primarily utilized in two major types of reactions:

  • Diazotization followed by Sandmeyer or related reactions: The primary aromatic amine group can be converted to a diazonium salt, which is then displaced by various nucleophiles to introduce a range of functional groups (e.g., -OH, -Cl, -Br, -CN).[1][2]

  • Cyclization reactions: It is a key precursor for the synthesis of heterocyclic compounds, such as quinazolines and benzothiadiazines.[3]

Q2: I am synthesizing this compound by dehydrating 2-Amino-5-chlorobenzamide. What potential byproducts should I look out for?

A2: The primary byproduct of concern in this dehydration reaction is the presence of unreacted 2-Amino-5-chlorobenzamide . Incomplete reaction is a common issue. Additionally, harsh reaction conditions could potentially lead to decomposition or side reactions involving the nitrile or amino groups, although specific byproducts from such pathways are not well-documented in standard literature.

Q3: During the diazotization of this compound for a Sandmeyer reaction, I observe a dark-colored, tar-like substance. What is causing this?

A3: The formation of dark, polymeric materials is a common problem in diazotization reactions and is often due to the decomposition of the diazonium salt.[4] This can be triggered by several factors, including:

  • Elevated temperatures: Diazonium salts are thermally unstable and readily decompose above 5-10 °C.

  • Presence of impurities: Impurities in the starting material or reagents can catalyze decomposition.

  • Incorrect pH: The stability of the diazonium salt is pH-dependent.

Q4: What are the typical byproducts of a Sandmeyer reaction with this compound?

A4: The Sandmeyer reaction, while effective, is prone to several side reactions leading to byproducts such as:

  • Phenol derivatives: Formed from the reaction of the diazonium salt with water.[1] For this compound, this would result in 5-Hydroxy-2-chlorobenzonitrile .

  • Azo coupling products: The diazonium salt can react with the starting amine or other electron-rich aromatic compounds in the mixture to form colored azo dyes.[4]

  • Biaryl compounds: Formed through the coupling of two aryl radicals, which are intermediates in the reaction mechanism.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound from 2-Amino-5-chlorobenzamide

Potential Cause:

  • Incomplete dehydration of the starting material.

  • Sub-optimal reaction conditions.

Recommended Solutions:

  • Ensure adequate dehydrating agent: Use a sufficient molar excess of a powerful dehydrating agent like phosphorus pentoxide (P₂O₅).

  • Optimize reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature to drive the dehydration to completion.

  • Purification: Unreacted 2-Amino-5-chlorobenzamide can often be removed by recrystallization or column chromatography.

Issue 2: Inconsistent Results and Byproduct Formation in Sandmeyer Reactions

Potential Cause:

  • Incomplete diazotization.

  • Decomposition of the diazonium salt.

  • Sub-optimal conditions for the copper(I) catalyzed reaction.

Recommended Solutions:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath.[5]

  • Monitor Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization. A blue-black color indicates a positive test.[6]

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of this compound to control the exothermic reaction.

  • Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction to minimize decomposition.

  • Catalyst Quality: Ensure the copper(I) salt is fresh and of high purity.

Data Presentation

The following table provides an illustrative summary of potential products and byproducts in common reactions of this compound. Please note that the yields are hypothetical and can vary significantly based on the specific reaction conditions.

Reaction TypeStarting MaterialDesired ProductPotential ByproductsIllustrative Yield of Desired Product (%)Illustrative Yield of Byproducts (%)
Dehydration2-Amino-5-chlorobenzamideThis compound2-Amino-5-chlorobenzamide (unreacted)85-955-15
Sandmeyer (Hydroxylation)This compound5-Hydroxy-2-chlorobenzonitrileAzo compounds, Biaryl compounds60-7510-25
Sandmeyer (Chlorination)This compound2,5-Dichlorobenzonitrile5-Hydroxy-2-chlorobenzonitrile, Azo compounds70-8510-20
Azo CouplingThis compoundAzo DyePhenolic byproducts, Biaryl compounds80-955-15

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 2-Amino-5-chlorobenzamide

This protocol is based on the method described by Mahajan et al.[7]

Materials:

  • 2-Amino-5-chlorobenzamide

  • Phosphorus pentoxide (P₂O₅)

  • Round bottom flask

  • Vacuum distillation apparatus

Procedure:

  • In a clean, dry round bottom flask, combine 2-Amino-5-chlorobenzamide and phosphorus pentoxide (approximately a 1:2.3 molar ratio).

  • Thoroughly mix the solids by shaking the flask for 30 minutes at room temperature.

  • Set up the apparatus for vacuum distillation.

  • Apply vacuum and gently heat the flask to distill the product. The distillate will contain this compound and phosphoric acid.

  • Collect the distillate and filter to separate the solid this compound from the liquid phosphoric acid.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: General Procedure for Diazotization of this compound and Subsequent Azo Coupling

This protocol is a generalized procedure for the formation of an azo dye, which is a common byproduct in Sandmeyer reactions if unreacted starting material or other nucleophiles are present.[4][6]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • A coupling agent (e.g., phenol or β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Starch-iodide paper

Procedure:

Part A: Diazotization

  • Dissolve this compound in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for 15-20 minutes.

  • Confirm the completion of diazotization by testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates excess nitrous acid.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolate the azo dye by filtration, wash with cold water, and dry.

Mandatory Visualization

Byproduct_Formation_Pathways cluster_synthesis Synthesis of this compound cluster_reactions Reactions of this compound A 2-Amino-5-chlorobenzamide B This compound (Desired Product) A->B Dehydration (P₂O₅) C Unreacted Starting Material (Byproduct) A->C Incomplete Reaction D This compound E Diazonium Salt D->E Diazotization (NaNO₂, HCl, 0-5°C) F Sandmeyer Product (e.g., 2,5-Dichlorobenzonitrile) E->F Sandmeyer Reaction (e.g., CuCl) G Phenolic Byproduct (5-Hydroxy-2-chlorobenzonitrile) E->G Reaction with H₂O (Side Reaction) H Azo Dye Byproduct E->H Coupling with Amine (Side Reaction)

Caption: Key reaction pathways and potential byproduct formation in the synthesis and reactions of this compound.

Troubleshooting_Logic start Low Yield or High Impurity in Sandmeyer Reaction q1 Was the diazotization temperature kept between 0-5 °C? start->q1 s1 High chance of diazonium salt decomposition. Maintain strict temperature control. q1->s1 No q2 Was starch-iodide paper test positive? q1->q2 Yes a1_yes Yes a1_no No s2 Incomplete diazotization. Ensure sufficient NaNO₂ and reaction time. q2->s2 No q3 Was the diazonium salt solution used immediately? q2->q3 Yes a2_yes Yes a2_no No s3 Diazonium salt decomposed before use. Prepare fresh and use immediately. q3->s3 No end_node Review catalyst quality and other reaction parameters. q3->end_node Yes a3_yes Yes a3_no No

Caption: A troubleshooting workflow for identifying common issues in the Sandmeyer reaction of this compound.

References

Common side reactions during the synthesis of 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-chlorobenzonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of this compound.

Route 1: From Anthranilic Acid

The synthesis of this compound from anthranilic acid typically involves four main steps: chlorination, formation of the acid chloride, amination, and dehydration.

Step 1: Chlorination of Anthranilic Acid

Problem IDQuestionPossible CausesSuggested Solutions
CHL-01Low yield of 5-chloroanthranilic acid and presence of multiple products by TLC/LC-MS. Formation of isomeric byproducts: Chlorination of anthranilic acid can lead to the formation of 3-chloroanthranilic acid as an isomer. Over-chlorination: The reaction may have proceeded too far, leading to the formation of dichlorinated products such as 3,5-dichloroanthranilic acid.- Control reaction temperature: Maintain a low and consistent temperature during the addition of the chlorinating agent. - Monitor the reaction closely: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to minimize the formation of polychlorinated species. - Purification: Isomeric byproducts can be challenging to separate. Recrystallization from a suitable solvent system, such as aqueous ethanol, may be effective.
CHL-02Reaction is sluggish or does not go to completion. Inactive chlorinating agent: The chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) may have degraded. Insufficient agitation: Poor mixing can lead to localized reactions and incomplete conversion.- Use fresh or properly stored chlorinating agent. - Ensure vigorous stirring throughout the reaction.

Step 2: Formation of 2-Amino-5-chlorobenzoyl Chloride

Problem IDQuestionPossible CausesSuggested Solutions
ACC-01Low yield of the acid chloride. Hydrolysis of the acid chloride: The product is sensitive to moisture. Incomplete reaction: The reaction with the chlorinating agent (e.g., thionyl chloride) may not have gone to completion.- Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. - Use excess thionyl chloride and ensure the reaction is refluxed for an adequate amount of time. Remove excess thionyl chloride under vacuum after the reaction is complete.

Step 3: Amination to 2-Amino-5-chlorobenzamide

Problem IDQuestionPossible CausesSuggested Solutions
AMI-01Low yield of the amide. Reaction temperature too high: High temperatures can lead to side reactions. Incomplete reaction: Insufficient reaction time or concentration of ammonia.- Maintain a low temperature (e.g., 0°C) during the addition of the acid chloride to the ammonia solution. - Use a concentrated solution of ammonia and allow the reaction to stir for a sufficient period.

Step 4: Dehydration of 2-Amino-5-chlorobenzamide

Problem IDQuestionPossible CausesSuggested Solutions
DEH-01The final product contains a significant amount of starting amide. Incomplete dehydration: The dehydrating agent was not effective, or the reaction conditions were not optimal.- Use a powerful dehydrating agent such as phosphorus pentoxide (P₂O₅). - Ensure thorough mixing of the amide and the dehydrating agent. - Increase the reaction temperature or time as needed, while monitoring for decomposition.
DEH-02Formation of dark, tarry byproducts. Decomposition at high temperatures: The starting material or product may be degrading under harsh reaction conditions.- Use a milder dehydrating agent if possible. - Control the reaction temperature carefully. Vacuum distillation of the product as it forms can help to minimize its time at high temperatures.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction can be an alternative route to introduce the nitrile group.

Problem IDQuestionPossible CausesSuggested Solutions
SAN-01Low yield of this compound and formation of multiple byproducts. Decomposition of the diazonium salt: Diazonium salts are often unstable at elevated temperatures. Side reactions with water: The diazonium salt can react with water to form a phenol byproduct. Formation of biaryl and azo compounds: Radical side reactions can lead to the formation of these impurities.- Maintain a low temperature (0-5°C) during the diazotization and the subsequent reaction with the cyanide source. - Use the diazonium salt immediately after its formation. - Ensure the reaction is performed under acidic conditions to suppress the formation of azo compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound starting from anthranilic acid?

A1: The most common impurities arise from the chlorination step and can include the isomeric 3-chloroanthranilic acid and over-chlorinated products like 3,5-dichloroanthranilic acid. Incomplete dehydration in the final step can also lead to the presence of the starting material, 2-amino-5-chlorobenzamide, in the final product.

Q2: How can I best monitor the progress of the chlorination of anthranilic acid?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system to achieve good separation between the starting material, the desired product, and potential byproducts. Comparing the reaction mixture to standards of the starting material and, if available, the expected product and byproducts will allow for accurate monitoring. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: Many of the reagents used in this synthesis are hazardous. Thionyl chloride and sulfuryl chloride are corrosive and react violently with water. The Sandmeyer reaction involves the formation of an unstable diazonium salt and uses toxic cyanide salts. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be sure to have appropriate quenching procedures in place for reactive reagents.

Experimental Protocols

Synthesis of this compound from Anthranilic Acid

This four-step synthesis is a common laboratory-scale method.

Step 1: Synthesis of 5-Chloroanthranilic Acid

  • In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent, such as sulfuryl chloride, dropwise while maintaining the temperature between 15-20°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into a large volume of water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a solvent mixture like aqueous ethanol to obtain pure 5-chloroanthranilic acid.

Step 2: Synthesis of 2-Amino-5-chlorobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser, add 5-chloroanthranilic acid and an excess of thionyl chloride.

  • Reflux the mixture for 30 minutes.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-amino-5-chlorobenzoyl chloride can be used in the next step without further purification.

Step 3: Synthesis of 2-Amino-5-chlorobenzamide

  • In a beaker, cool a concentrated solution of aqueous ammonia in an ice bath to 0°C.

  • Slowly add the crude 2-amino-5-chlorobenzoyl chloride from the previous step to the cold ammonia solution with frequent shaking.

  • Continue to stir the mixture for 30 minutes in the ice bath.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 2-amino-5-chlorobenzamide. The product can be recrystallized from hot water.[1]

Step 4: Synthesis of this compound

  • In a dry round-bottom flask, thoroughly mix 2-amino-5-chlorobenzamide with a dehydrating agent such as phosphorus pentoxide.

  • Heat the mixture under vacuum. The product, this compound, will distill along with phosphoric acid.

  • Collect the distillate for further purification if necessary.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound and Intermediates

StepProductStarting MaterialTypical Yield (%)
15-Chloroanthranilic AcidAnthranilic Acid35%[1]
22-Amino-5-chlorobenzoyl Chloride5-Chloroanthranilic Acid37%[1]
32-Amino-5-chlorobenzamide2-Amino-5-chlorobenzoyl Chloride68%[1]
4This compound2-Amino-5-chlorobenzamideSatisfactory (not quantified in the source)[1]

Note: The yields are based on a specific literature procedure and may vary depending on the reaction scale and conditions.

Visualization

Diagram 1: Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway cluster_chlorination Chlorination Side Reactions cluster_dehydration Dehydration Side Reactions AA Anthranilic Acid CAA 5-Chloroanthranilic Acid AA->CAA Chlorination (e.g., SO2Cl2) iso_CAA 3-Chloroanthranilic Acid (Isomer) AA->iso_CAA di_CAA 3,5-Dichloroanthranilic Acid (Over-chlorination) AA->di_CAA ACC 2-Amino-5-chlorobenzoyl Chloride CAA->ACC Acid Chloride Formation (e.g., SOCl2) ACA 2-Amino-5-chlorobenzamide ACC->ACA Amination (NH3) ACBN This compound ACA->ACBN Dehydration (e.g., P2O5) unreacted_ACA Unreacted 2-Amino-5-chlorobenzamide ACA->unreacted_ACA Incomplete Reaction decomp Decomposition Products ACA->decomp High Temp.

Caption: Main synthetic route and common side reactions.

References

Low yield in Sandmeyer reaction of 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The Sandmeyer Reaction

This technical support center provides targeted troubleshooting guides and FAQs for researchers encountering low yields in the Sandmeyer reaction of 5-Amino-2-chlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing a low yield in the Sandmeyer reaction with this compound?

Low yields with this substrate are common and typically stem from the electronic properties of the starting material. The presence of two electron-withdrawing groups (the chloro group, -Cl, and the nitrile group, -CN) destabilizes the intermediate aryl diazonium salt. This instability makes it highly susceptible to premature decomposition and side reactions, which can significantly lower the yield of the desired 2,5-dichlorobenzonitrile.[1][2]

Q2: What are the most critical parameters to control for this specific reaction?

The success of the Sandmeyer reaction, especially with sensitive substrates, hinges on the precise control of two key stages: diazotization and the copper(I)-catalyzed substitution.[3] The most critical parameters are:

  • Temperature: The diazotization step must be strictly maintained between 0-5°C to prevent the unstable diazonium salt from decomposing.[3][4][5]

  • Acidity: A sufficient excess of mineral acid (like HCl) is required to prevent the diazonium salt from coupling with unreacted starting amine to form unwanted azo compounds.[3]

  • Reagent Quality: Use of fresh, high-quality sodium nitrite and copper(I) chloride is essential. Copper(I) salts can oxidize to copper(II) over time, which reduces catalytic activity.[3][5]

Q3: What are the common side products that reduce my yield?

Several side reactions can compete with the desired substitution, leading to a complex product mixture and low yields:[2]

  • Phenol Formation: The diazonium salt can react with water in the reaction mixture to form 2-chloro-5-cyanophenol, especially if the temperature rises above 5-10°C.[2]

  • Azo Coupling: If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt can couple with the unreacted this compound to form colored azo compounds.[2]

  • Tarry Byproducts: The formation of dark, polymeric, or tar-like materials is a common sign of diazonium salt decomposition due to radical side reactions, often caused by elevated temperatures.[3][5]

Troubleshooting Guide

Issue 1: My diazotization step appears incomplete or inefficient.

  • Symptoms: The reaction does not proceed after adding the copper catalyst, or the final yield is extremely low.

  • Analysis & Solution: The complete conversion of the primary amine to the diazonium salt is the foundation of the reaction.

    • Monitor Completion: Use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue-black color indicates that enough sodium nitrite has been added to consume all the starting amine.[3][6] If the test is negative, continue the slow, dropwise addition of your sodium nitrite solution.

    • Ensure Acidity: The starting amine must be fully protonated. Ensure at least 2.5-3 equivalents of acid are used relative to the amine. The mixture should be strongly acidic to Congo red paper.[6]

    • Maintain Temperature: During the slow, dropwise addition of sodium nitrite, the internal temperature must be rigorously kept at 0-5°C.[4] Higher temperatures will decompose the nitrous acid and the formed diazonium salt.

Issue 2: I'm observing excessive gas evolution and dark tar formation.

  • Symptoms: Vigorous bubbling (N₂ evolution) is observed before or during the addition of the diazonium salt to the copper catalyst. The mixture turns dark brown or black.

  • Analysis & Solution: This indicates premature decomposition of the diazonium salt, a key issue with electron-deficient anilines.

    • Strict Temperature Control: This is the most critical factor. Ensure your ice/salt bath is effective and the internal reaction temperature never exceeds 5°C during diazotization and the subsequent addition to the copper catalyst.

    • Immediate Use: The diazonium salt of this compound is particularly unstable. Use the cold diazonium salt solution immediately after it is prepared; do not store it.[3]

    • Controlled Addition: Add the cold diazonium salt solution to the copper(I) chloride solution slowly, ensuring the temperature of the catalyst solution does not rise significantly.

Issue 3: Diazotization seems successful, but the final product yield remains low after workup.

  • Symptoms: A positive starch-iodide test is achieved and decomposition is minimal, but the isolated yield of 2,5-dichlorobenzonitrile is poor.

  • Analysis & Solution: The issue likely lies with the copper-catalyzed substitution step.

    • Catalyst Activity: Use only freshly prepared or purchased, high-purity copper(I) chloride (CuCl). White or light-colored CuCl is active, while a green or blue tint indicates oxidation to inactive Cu(II).

    • Sufficient Catalyst: Ensure a stoichiometric amount of the copper(I) salt is used, as it is often considered a reagent rather than a catalyst in the classical Sandmeyer reaction.[7]

    • Reaction Completion: After adding the diazonium salt, the reaction may need gentle warming to drive it to completion. Allow the mixture to warm slowly to room temperature, then gently heat to 50-60°C until the evolution of nitrogen gas ceases.[4]

Data Presentation: Recommended Reaction Parameters

The following table summarizes the recommended starting parameters for optimizing the Sandmeyer reaction of this compound.

ParameterRecommended Value/RangeRationale
Temperature (Diazotization) 0 - 5 °CMinimizes decomposition of the unstable diazonium salt.[3][5]
Temperature (Sandmeyer) 5 °C to 60 °C (Gradual)Initial addition should be cold, followed by gentle warming to ensure complete reaction.[4]
Molar Ratio (Amine:HCl) 1 : 3Ensures complete formation of the amine salt and maintains high acidity to prevent side reactions.[6]
Molar Ratio (Amine:NaNO₂) ** 1 : 1.1A slight excess of sodium nitrite ensures complete diazotization.[3]
Molar Ratio (Amine:CuCl) 1 : 1.2A stoichiometric excess of CuCl ensures efficient conversion.
Addition Time (NaNO₂) **30 - 60 minutesSlow addition prevents temperature spikes and localized high concentrations of nitrous acid.[4]

Experimental Protocol: Sandmeyer Chlorination of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

Part 1: Preparation of the Diazonium Salt Solution

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, combine this compound (1.0 eq) and concentrated HCl (3.0 eq).

  • Add enough water to make a stirrable slurry, then cool the mixture to 0°C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine slurry over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition. [4]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Confirm the completion of diazotization by spotting the solution onto starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid and complete reaction.[3] The resulting cold solution contains the aryl diazonium chloride.

Part 2: The Sandmeyer Reaction

  • In a separate, larger beaker or flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (approx. 1.5 eq).

  • Cool this catalyst solution to 5°C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part 1 to the stirred CuCl solution. Control the addition rate to keep the temperature below 10°C. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring.

  • Gently heat the mixture to 50-60°C for 1 hour or until the evolution of nitrogen gas ceases, indicating the reaction is complete.[4]

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The crude product should precipitate as a solid. Isolate the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Sandmeyer_Mechanism sub sub reagent reagent intermediate intermediate product product catalyst catalyst Amine This compound Diazonium Aryl Diazonium Salt (Unstable Intermediate) Amine->Diazonium Diazotization ArylRadical Aryl Radical + N₂ Diazonium->ArylRadical SET from Cu(I) FinalProduct 2,5-Dichlorobenzonitrile ArylRadical->FinalProduct Cl transfer from Cu(II) CuCl Cu(I)Cl FinalProduct->CuCl Catalyst Regeneration NaNO2 NaNO₂, HCl 0-5 °C CuCl->Diazonium CuCl2 Cu(II)Cl₂ CuCl2->ArylRadical

Caption: The radical mechanism of the Sandmeyer reaction.

Troubleshooting_Workflow cluster_diazo cluster_decomp cluster_catalyst start_node Low Yield Observed decision_node decision_node action_node action_node result_node result_node start start check_diazo Diazotization Complete? start->check_diazo diazo_no No check_diazo->diazo_no  Negative Starch-Iodide diazo_yes Yes check_diazo->diazo_yes Positive Starch-Iodide incomplete_diazo Incomplete Diazotization action_diazo Action: - Add more NaNO₂ slowly - Check acidity (≥3 eq HCl) - Ensure temp is 0-5°C incomplete_diazo->action_diazo check_decomp Dark Tar / Gas Before CuCl? decomp_yes Yes check_decomp->decomp_yes decomp_no No check_decomp->decomp_no decomp Diazonium Decomposition action_decomp Action: - Lower temperature further - Use diazonium salt immediately - Ensure slow additions decomp->action_decomp check_catalyst Catalyst or Final Step Issue action_catalyst Action: - Use fresh, active CuCl - Ensure sufficient CuCl (≥1 eq) - Warm gently after addition  (to 50-60°C) to complete check_catalyst->action_catalyst

Caption: Troubleshooting workflow for low yield Sandmeyer reactions.

References

Alternative dehydrating agents for 2-amino-5-chlorobenzamide to nitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-chlorobenzonitrile from 2-amino-5-chlorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are some common alternative dehydrating agents to phosphorus pentoxide (P₂O₅) for the conversion of 2-amino-5-chlorobenzamide to 2-amino-5-chlorobenzonitrile?

Several alternative reagents can be employed for the dehydration of primary amides to nitriles. Commonly used alternatives include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA).[1] More recent and often milder methods involve the use of phosphorus(III) reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (PCl₃), and triphenyl phosphite (P(OPh)₃).[2][3]

Q2: Are there any specific challenges when using these alternative dehydrating agents with a substrate containing a primary amino group, like 2-amino-5-chlorobenzamide?

Yes, the presence of an unprotected primary amino group can lead to side reactions with many dehydrating agents. For instance, reagents like thionyl chloride and phosphorus oxychloride can react with the amino group to form undesired byproducts such as N-sulfinylamines or phosphoramidates. It is often recommended to protect the amino group prior to the dehydration step to avoid these complications and improve the yield of the desired nitrile.

Q3: How do the reaction conditions differ for these alternative dehydrating agents?

Reaction conditions vary significantly depending on the chosen reagent. Traditional reagents like SOCl₂ and POCl₃ often require heating.[4] Newer methods using P(NMe₂)₃, PCl₃, or P(OPh)₃ can sometimes be performed under milder conditions, though some protocols may involve refluxing solvents or microwave irradiation for optimal results.[2][3]

Troubleshooting Guide

Issue 1: Low yield of 2-amino-5-chlorobenzonitrile.

Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time or temperature according to the protocol for the specific dehydrating agent. - Ensure the dehydrating agent is of good quality and used in the correct stoichiometric amount.
Side reactions involving the unprotected amino group - Consider protecting the primary amino group before the dehydration step. A common strategy is acetylation to form the corresponding acetamide, which can be deprotected after the nitrile formation.
Degradation of starting material or product - If using harsh, acidic reagents like SOCl₂ or POCl₃, consider switching to a milder alternative such as P(NMe₂)₃ or TFAA to minimize degradation.[1][3]
Suboptimal solvent - The choice of solvent can significantly impact the reaction outcome. Refer to literature for the optimal solvent for the chosen dehydrating agent and substrate type. For P(NMe₂)₃ and PCl₃ mediated reactions, chloroform has been shown to be effective.[2][3]

Issue 2: Formation of multiple unidentified byproducts.

Possible Cause Suggested Solution
Reaction with the amino group - As mentioned, the unprotected amino group is a likely site for side reactions. Protection of the amine is the most effective solution.
Reaction temperature is too high - Excessive heat can lead to decomposition and the formation of tars. Optimize the reaction temperature by running small-scale trials at lower temperatures.
Presence of water - Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can react with the dehydrating agents and lead to undesired hydrolysis reactions.

Comparative Data of Dehydrating Agents

The following table summarizes quantitative data for the conversion of various benzamides to benzonitriles using different dehydrating agents. While data for 2-amino-5-chlorobenzamide is not available for all reagents, the provided examples with other substituted benzamides offer a useful comparison.

Dehydrating AgentSubstrateTemp. (°C)TimeYield (%)Reference
P(NMe₂)₃ / Et₂NHBenzamideReflux6 h88[2][3]
P(NMe₂)₃ / Et₂NH4-ChlorobenzamideReflux8 h85[2][3]
P(NMe₂)₃ / Et₂NH4-MethoxybenzamideReflux6 h94[2][3]
PCl₃ / Et₂NHBenzamideReflux40 min92[2][3]
PCl₃ / Et₂NH4-ChlorobenzamideReflux50 min90[2][3]
PCl₃ / Et₂NH4-MethoxybenzamideReflux40 min96[2][3]
P(OPh)₃ / DBUBenzamide150 (MW)4 min91[2][3]
P(OPh)₃ / DBU4-Chlorobenzamide150 (MW)5 min89[2][3]
P(OPh)₃ / DBU4-Methoxybenzamide150 (MW)4 min95[2][3]

Experimental Protocols

Protocol 1: Dehydration using Phosphorus Trichloride (PCl₃)[2][3]

  • To a solution of the primary amide (1 mmol) and diethylamine (3 mmol) in chloroform (5 mL) at 0 °C, add phosphorus trichloride (2 mmol) dropwise over 15 minutes.

  • Stir the reaction mixture at reflux for the time indicated by TLC analysis (typically 40-60 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of ammonium chloride (5 mL) and then with water (2 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Dehydration using Tris(dimethylamino)phosphine (P(NMe₂)₃)[2][3]

  • In a round-bottom flask, combine the primary amide (1 mmol), tris(dimethylamino)phosphine (2 mmol), and diethylamine (3 mmol) in chloroform (5 mL).

  • Stir the mixture at reflux for the time indicated by TLC analysis (typically 6-12 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of ammonium chloride (5 mL) followed by water (2 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Dehydration using Triphenyl Phosphite (P(OPh)₃) under Microwave Conditions[2][3]

  • Place the primary amide (1 mmol), triphenyl phosphite (2 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mmol) in a 10 mL microwave reaction tube.

  • Irradiate the mixture in a microwave reactor at 150 °C for the time indicated by TLC analysis (typically 4-10 minutes).

  • After cooling, dissolve the residue in dichloromethane (10 mL).

  • Wash the organic solution with a saturated aqueous solution of ammonium chloride (5 mL) and then with water (2 x 5 mL).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 2-amino-5-chlorobenzamide reagents Add Dehydrating Agent & Solvent/Base start->reagents react Heating / Stirring (Conventional or MW) reagents->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product End: 2-amino-5-chlorobenzonitrile purify->product

Caption: General experimental workflow for the dehydration of 2-amino-5-chlorobenzamide.

troubleshooting_logic start Low Yield or Multiple Byproducts check_amine Is the primary amino group protected? start->check_amine protect_amine Protect the amino group (e.g., acetylation) check_amine->protect_amine No check_conditions Review reaction conditions (temp, time, solvent) check_amine->check_conditions Yes optimize_conditions Optimize conditions (e.g., milder reagent) check_conditions->optimize_conditions check_reagents Check reagent quality and stoichiometry check_conditions->check_reagents use_fresh_reagents Use fresh, high-purity reagents in correct ratios check_reagents->use_fresh_reagents

References

5-Amino-2-chlorobenzonitrile reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and scale-up of 5-Amino-2-chlorobenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the reduction of 2-Chloro-5-nitrobenzonitrile using stannous chloride.

Issue 1: Incomplete or Sluggish Reaction

  • Question: My reaction to form this compound is not going to completion, or the reaction rate is very slow. What are the possible causes and solutions?

  • Answer: An incomplete or sluggish reaction can be attributed to several factors:

    • Insufficient Acid Concentration: The reduction of the nitro group with stannous chloride is typically carried out in an acidic medium. Ensure that the concentration of hydrochloric acid is adequate.

    • Poor Quality of Stannous Chloride: Stannous chloride dihydrate can oxidize over time. Use a fresh, high-quality reagent.

    • Low Reaction Temperature: While the reaction is exothermic, maintaining a certain temperature is crucial for the reaction rate. If the temperature is too low, the reaction may be slow.

    • Poor Mixing: Inadequate agitation can lead to poor mass transfer between the reactants, especially in a heterogeneous mixture.

    Troubleshooting Steps:

    • Verify the concentration of the hydrochloric acid used.

    • Use a fresh batch of stannous chloride dihydrate.

    • Monitor the reaction temperature and ensure it is within the optimal range as determined by lab-scale experiments.

    • Increase the agitation speed to ensure good mixing of the reactants.

Issue 2: Formation of Insoluble Tin Salts During Work-up

  • Question: During the basic work-up of the reaction mixture, a large amount of gelatinous tin salts precipitates, making extraction and filtration difficult. How can I manage this?

  • Answer: The precipitation of tin (IV) hydroxide/oxide upon neutralization is a common issue with stannous chloride reductions.[1][2][3] Here are some strategies to manage this:

    • pH Control: Carefully adjust the pH to be strongly basic (pH > 12-13) with concentrated sodium hydroxide solution, as tin hydroxides can be soluble in excess base, forming stannates.[1]

    • Filtration Aid: Use a filter aid like Celite to improve the filterability of the tin salts.[1]

    • Alternative Work-up: Instead of a basic quench, consider pouring the reaction mixture into a large volume of ice water and then carefully neutralizing with a milder base like sodium bicarbonate to a pH just below 8. This may result in a more manageable precipitate.[1]

Issue 3: Product Purity Issues and By-product Formation

  • Question: My final product, this compound, has a lower than expected purity. What are the potential by-products and how can I minimize their formation?

  • Answer: By-product formation can arise from several sources:

    • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under the acidic or basic conditions of the reaction and work-up, especially at elevated temperatures.[4]

    • Incomplete Reduction: Unreacted starting material (2-Chloro-5-nitrobenzonitrile) will be an impurity.

    • Over-reduction: While less common with SnCl2, it's important to control reaction conditions to avoid unwanted side reactions.

    Preventive Measures:

    • Maintain careful temperature control throughout the reaction and work-up to minimize hydrolysis.

    • Ensure the reaction goes to completion by monitoring with a suitable analytical technique (e.g., TLC, HPLC).

    • During work-up, minimize the time the product is in contact with strongly acidic or basic aqueous solutions.

Frequently Asked Questions (FAQs)

Reaction and Scale-up

  • Q1: What are the main challenges when scaling up the synthesis of this compound?

    • A1: The primary scale-up challenges include:

      • Heat Management: The reduction of a nitro group is a highly exothermic reaction.[5][6] Proper heat management is crucial to prevent a runaway reaction.[7][8][9] The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[6][10]

      • Mixing Efficiency: Ensuring homogeneous mixing in a larger reactor is critical to maintain consistent reaction rates and temperature profiles, and to avoid localized "hot spots".[10][11][12]

      • Reagent Addition: The rate of addition of reagents needs to be carefully controlled to manage the exotherm.[6]

      • Product Isolation and Purification: Handling large volumes of slurries containing tin salts and performing large-scale crystallization and filtration can be challenging.[13][14][15][16]

  • Q2: How can I control the exothermic nature of the reaction during scale-up?

    • A2: To control the exotherm, you should:

      • Use a jacketed reactor with a reliable cooling system.[7]

      • Control the addition rate of the reducing agent (stannous chloride solution).

      • Ensure efficient stirring to promote heat transfer to the reactor walls.[7]

      • Consider a semi-batch process where one reactant is added portion-wise.[9]

  • Q3: What are the key parameters to consider for successful crystallization of this compound on a larger scale?

    • A3: For successful large-scale crystallization, consider:

      • Solvent Selection: Choose a solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures to ensure a high recovery.

      • Cooling Profile: A controlled cooling rate is essential to obtain a consistent crystal size distribution, which impacts filtration and drying characteristics.[15]

      • Seeding: Seeding the crystallization with a small amount of pure product can help control the crystal form and size.

      • Agitation: The agitation rate can influence crystal size and prevent the settling of solids.

Product Handling and Stability

  • Q4: How stable is this compound?

    • A4: Aminobenzonitriles are generally stable as solids under ambient conditions. However, they can be sensitive to acidic and basic conditions, which can lead to the hydrolysis of the nitrile group.[4] They should be protected from prolonged exposure to high temperatures and strong acids or bases.

  • Q5: What are the recommended storage conditions for this compound?

    • A5: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Data Presentation

Table 1: Reaction Parameters at Different Scales

ParameterLab Scale (1 L flask)Pilot Scale (50 L reactor)Production Scale (500 L reactor)
Starting Material (2-Chloro-5-nitrobenzonitrile) 50 g2.5 kg25 kg
Stannous Chloride Dihydrate 152 g7.6 kg76 kg
Solvent (Isopropanol) 340 mL17 L170 L
Concentrated HCl 170 mL8.5 L85 L
Typical Reaction Time 1-2 hours2-4 hours3-6 hours
Typical Yield 90-95%85-90%80-88%

Table 2: Impurity Profile Comparison

ImpurityTypical Level (Lab Scale)Potential Level (Production Scale)Mitigation Strategy
Unreacted Starting Material < 0.5%< 1%Ensure complete reaction by monitoring; optimize reaction time and temperature.
5-Amino-2-chlorobenzamide < 0.2%< 1.5%Maintain lower temperatures during reaction and work-up; minimize exposure to strong acids/bases.
Residual Tin < 20 ppm< 50 ppmOptimize work-up procedure; consider recrystallization from a suitable solvent.

Experimental Protocols

Synthesis of this compound (Lab Scale)

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (10 g, 54.8 mmol).

  • Reagent Addition: Add isopropanol (125 mL) and concentrated hydrochloric acid (62.5 mL).

  • Reduction: While stirring, add stannous chloride dihydrate (56 g, 248.6 mmol) portion-wise, maintaining the temperature below 60°C with a water bath.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1 hour. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the mixture with a 2N sodium hydroxide solution to a pH of 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification charge_reactants Charge Reactor with 2-Chloro-5-nitrobenzonitrile, Isopropanol, and HCl add_sncl2 Portion-wise Addition of SnCl2·2H2O charge_reactants->add_sncl2 reflux Heat to Reflux (1-2 hours) add_sncl2->reflux monitoring Monitor Reaction (TLC/HPLC) reflux->monitoring quench Quench with Ice Water monitoring->quench neutralize Neutralize with NaOH Solution quench->neutralize extract Extract with Dichloromethane neutralize->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate recrystallize Recrystallize from Ethanol/Water dry_concentrate->recrystallize filter_dry Filter and Dry Final Product recrystallize->filter_dry final_product This compound filter_dry->final_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_tree Troubleshooting Decision Tree for Low Yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Work-up & Purification start Low Yield of This compound check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material check_sncl2 Check SnCl2 Quality (Use Fresh Reagent) incomplete->check_sncl2 check_acid Verify HCl Concentration incomplete->check_acid check_temp Increase Reaction Temperature/Time incomplete->check_temp check_extraction Optimize Extraction (pH, Solvent Volume) complete->check_extraction check_hydrolysis Analyze for Hydrolysis By-products complete->check_hydrolysis check_crystallization Review Crystallization (Solvent, Cooling Rate) complete->check_crystallization hydrolysis_present Hydrolysis By-products Present? check_hydrolysis->hydrolysis_present yes_hydrolysis Reduce Temperature and Time in Acidic/Basic Conditions hydrolysis_present->yes_hydrolysis Yes no_hydrolysis Focus on Physical Losses during Isolation hydrolysis_present->no_hydrolysis No

Caption: A decision tree to troubleshoot low yield in the synthesis of this compound.

References

Technical Support Center: NMR Analysis for Impurity Identification in 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Amino-2-chlorobenzonitrile via NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Based on common synthetic routes, potential impurities in this compound may include unreacted starting materials, intermediates, and byproducts. The synthesis often involves the chlorination of anthranilic acid, followed by amidation and dehydration.[1] Therefore, key potential impurities to look for are:

  • Anthranilic acid: The initial starting material.

  • 5-Chloroanthranilic acid: An intermediate formed during the chlorination step.

  • 2-Amino-5-chlorobenzamide: The penultimate intermediate before dehydration.

Q2: I see unexpected peaks in my 1H NMR spectrum that don't correspond to the product or known impurities. What could they be?

A2: Unexpected peaks often arise from common laboratory solvents or contaminants. It is crucial to identify the source of these signals to avoid misinterpretation of your results.

  • Residual Solvents: Solvents used during synthesis, workup, or purification (e.g., ethyl acetate, dichloromethane, acetone) can be retained in the final product.[2]

  • Water: The presence of water is very common in NMR solvents, especially those that are hygroscopic. The chemical shift of water can vary depending on the solvent and temperature.

  • Grease: Silicone grease from glassware joints can appear as broad singlets in the spectrum.

Refer to published tables of common NMR solvent impurities to identify these peaks based on their chemical shifts in the deuterated solvent you are using.

Q3: The peaks in my NMR spectrum are broad. What could be the cause and how can I fix it?

A3: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should be the first step.

  • Incomplete Dissolution: If your sample is not fully dissolved, it can lead to a non-homogeneous solution and broad lines.[3] Try gently heating the sample or using a different deuterated solvent with better solubility.

  • High Concentration: Overly concentrated samples can also result in broadened signals due to increased viscosity and intermolecular interactions.[4] Diluting the sample may help.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

Q4: How can I confirm if a peak in my spectrum corresponds to an N-H or O-H proton?

A4: Protons attached to heteroatoms like nitrogen and oxygen are exchangeable. You can confirm their presence by performing a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The peak corresponding to the N-H or O-H proton will either disappear or significantly decrease in intensity.

Troubleshooting Guide

This guide provides a systematic approach to identifying impurities in your this compound sample using NMR spectroscopy.

Step 1: Sample Preparation and Data Acquisition

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. Follow the detailed experimental protocol below for optimal results.

Step 2: Initial Spectrum Analysis
  • Identify Product Peaks: Compare the acquired 1H and 13C NMR spectra with the reference data for pure this compound provided in the data tables below.

  • Identify Solvent Peaks: Locate and identify the residual solvent peak of your deuterated solvent and any common solvent impurities (e.g., water, acetone, ethyl acetate).

  • Look for Impurity Signals: Any remaining unassigned peaks are potential impurities.

Step 3: Impurity Identification and Quantification
  • Compare with Potential Impurities: Compare the chemical shifts of the unassigned peaks with the NMR data for the potential impurities listed in the data tables.

  • Quantify Impurities: Once an impurity is identified, its concentration can be estimated by integrating its characteristic peaks relative to a known peak of the main compound.

The following diagram illustrates the troubleshooting workflow:

troubleshooting_workflow start Start: Analyze NMR Spectrum identify_product Identify Product Peaks start->identify_product identify_solvent Identify Solvent and Common Impurity Peaks identify_product->identify_solvent unassigned_peaks Are there unassigned peaks? identify_solvent->unassigned_peaks compare_impurities Compare with known impurity spectra unassigned_peaks->compare_impurities Yes no_impurities Sample is Pure unassigned_peaks->no_impurities No impurity_identified Impurity Identified compare_impurities->impurity_identified Match Found further_investigation Further Investigation Needed compare_impurities->further_investigation No Match

Caption: Troubleshooting workflow for NMR impurity identification.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh the Sample: Accurately weigh approximately 5-10 mg of your this compound sample for 1H NMR, and 20-50 mg for 13C NMR.

  • Choose a Deuterated Solvent: Select a suitable deuterated solvent in which your compound is fully soluble. DMSO-d₆ is a common choice for this compound.

  • Dissolve the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is necessary for high-quality spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

The following diagram illustrates the sample preparation workflow:

sample_preparation_workflow weigh_sample Weigh Sample choose_solvent Choose Deuterated Solvent weigh_sample->choose_solvent dissolve_sample Dissolve Sample in Solvent choose_solvent->dissolve_sample transfer_to_tube Transfer to NMR Tube dissolve_sample->transfer_to_tube cap_and_label Cap and Label transfer_to_tube->cap_and_label

Caption: Workflow for NMR sample preparation.

Data Presentation

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and its potential impurities in DMSO-d₆. Note: These are predicted values and may differ slightly from experimental results.

Table 1: Predicted 1H NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundH3H4H6NH₂Other
This compound 7.35 (d)6.85 (dd)7.45 (d)5.80 (s)
Anthranilic acid6.55 (dd)7.25 (ddd)7.70 (dd)7.00 (br s)11.5 (br s, COOH)
5-Chloroanthranilic acid7.30 (d)7.35 (dd)7.80 (d)7.20 (br s)11.8 (br s, COOH)
2-Amino-5-chlorobenzamide7.20 (d)7.25 (dd)7.65 (d)6.50 (s)7.50, 7.80 (br s, CONH₂)

Table 2: Predicted 13C NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundC1C2C3C4C5C6CN/CO
This compound 110.5152.0117.0132.5115.5134.0118.0
Anthranilic acid112.0150.5115.0134.0116.5131.5170.0
5-Chloroanthranilic acid114.0149.0117.0133.5123.0131.0169.5
2-Amino-5-chlorobenzamide115.0148.0116.5131.0122.0129.0171.0

References

Handling and safety precautions for 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Amino-2-chlorobenzonitrile. It provides essential information on safe handling, troubleshooting for common experimental issues, and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Incomplete Dissolution of this compound

  • Question: My this compound is not fully dissolving in the reaction solvent. What should I do?

  • Answer:

    • Verify Solvent Choice: Ensure you are using an appropriate solvent. This compound is sparingly soluble in water but shows better solubility in organic solvents like ethanol, methanol, and chloroform.[1]

    • Gentle Heating: Gently warm the mixture while stirring. Avoid excessive heat which could lead to decomposition or unwanted side reactions.

    • Increase Solvent Volume: If gentle heating is ineffective, you may be using an insufficient amount of solvent. Add a small, measured amount of additional solvent until the solid dissolves. Note that using a large excess of solvent may slow down the reaction rate.

    • Sonication: In some cases, sonication can aid in the dissolution of stubborn solids.

Issue 2: Unexpected Color Change in the Reaction Mixture

  • Question: My reaction mixture turned dark brown/black. Is this normal?

  • Answer:

    • A significant color change to dark brown or black often indicates decomposition or the formation of side products. Aromatic amines can be sensitive to air and light, leading to oxidation and discoloration.

    • Troubleshooting Steps:

      • Inert Atmosphere: For sensitive reactions, ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Temperature Control: Overheating can cause decomposition. Monitor and control the reaction temperature closely.

      • Reagent Purity: Impurities in starting materials or solvents can lead to side reactions and color changes. Ensure you are using reagents of appropriate purity.

Issue 3: Difficulty in Product Crystallization/Purification

  • Question: I am having trouble crystallizing the product from my reaction involving this compound. What techniques can I try?

  • Answer:

    • Crystallization can be influenced by solvent, temperature, and impurities.

    • Troubleshooting Steps:

      • Solvent System: If the product is "oiling out" (forming a liquid instead of a solid), you may need to adjust your solvent system.[2] Try a different solvent or a co-solvent system (e.g., a mixture of a good solvent and a poor solvent).

      • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil.[2] Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure product from a previous batch, add a seed crystal to the solution to induce crystallization.

      • Concentration: If no crystals form, it's possible the solution is too dilute.[2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Charcoal Treatment: If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution, then filter it through celite before cooling to remove the colored impurities.[2]

Frequently Asked Questions (FAQs)

Handling and Safety

  • What are the primary hazards associated with this compound?

    • This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It causes skin irritation and serious eye irritation.[3][4][5] It may also cause respiratory irritation.

  • What personal protective equipment (PPE) should I wear when handling this compound?

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile gloves).[6]

    • Respiratory Protection: If working with the solid powder and there is a risk of dust formation, use a NIOSH-approved respirator with a particulate filter.

  • How should I store this compound?

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep it away from strong oxidizing agents.

  • What should I do in case of a spill?

    • For a small spill, wear appropriate PPE, sweep up the solid material, and place it in a sealed container for waste disposal. Avoid generating dust. For a large spill, evacuate the area and seek assistance from your institution's environmental health and safety department.

  • How should I dispose of waste containing this compound?

    • Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Procedures

  • What are some common applications of this compound in synthesis?

    • It is a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals like benzodiazepines and benzothiadiazine derivatives.[7]

  • Are there any known incompatible materials?

    • Yes, it is incompatible with strong oxidizing agents.

Quantitative Safety Data

ParameterValueReference
GHS Hazard Classification
Acute Toxicity, OralCategory 4 (Harmful if swallowed)[3][4]
Acute Toxicity, DermalCategory 4 (Harmful in contact with skin)[3][4]
Acute Toxicity, InhalationCategory 4 (Harmful if inhaled)[3]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[3][4]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)
Occupational Exposure Limits
OSHA PELNot Established[10]
NIOSH RELNot Established
ACGIH TLVNot Established[10]

Experimental Protocols

Synthesis of 2-Amino-5-chlorobenzonitrile

This protocol describes a laboratory-scale synthesis of 2-Amino-5-chlorobenzonitrile from 5-chloroanthranilic acid.[7]

Step 1: Synthesis of 2-Amino-5-chlorobenzoyl chloride

  • In a round-bottom flask, take 5-chloroanthranilic acid (1 g, 6 mmoles) and thionyl chloride (1.7 g, 14 mmoles).

  • Reflux the reaction mixture for 30 minutes in a water bath.

  • After cooling, filter the mixture. Wash the product with cold water and dry it.

  • Recrystallize the product from benzene.

Step 2: Synthesis of 2-Amino-5-chlorobenzamide

  • In a round-bottom flask, cool 10 mL of 25% liquor ammonia in an ice bath to 0°C.

  • To the cold liquor ammonia, add 2-amino-5-chlorobenzoyl chloride (1 g, 5 mmoles) and shake the flask frequently for 30 minutes.

  • Filter the reaction mixture and wash the precipitate with water and dry.

  • Recrystallize the product with hot water.

Step 3: Synthesis of 2-Amino-5-chlorobenzonitrile

  • In a round-bottom flask, combine 2-amino-5-chlorobenzamide (1 g, 6 mmoles) and phosphorus pentoxide (2 g, 14 mmoles).

  • Shake the reaction mixture for 30 minutes.

  • Perform a vacuum distillation for 1 hour.

  • Collect the distillate containing 2-amino-5-chlorobenzonitrile and phosphoric acid.

  • Filter the distillate to separate the solid product from phosphoric acid.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-5-chlorobenzoyl chloride cluster_step2 Step 2: Synthesis of 2-Amino-5-chlorobenzamide cluster_step3 Step 3: Synthesis of 2-Amino-5-chlorobenzonitrile a 5-Chloroanthranilic acid + Thionyl chloride b Reflux (30 min) a->b c Filter, Wash, Dry b->c d Recrystallize (Benzene) c->d e 2-Amino-5-chlorobenzoyl chloride d->e f 2-Amino-5-chlorobenzoyl chloride + Cold Liquor Ammonia e->f g Shake (30 min) f->g h Filter, Wash, Dry g->h i Recrystallize (Hot Water) h->i j 2-Amino-5-chlorobenzamide i->j k 2-Amino-5-chlorobenzamide + Phosphorus pentoxide j->k l Shake (30 min) k->l m Vacuum Distillation (1 hr) l->m n Filter m->n o This compound n->o

Caption: Workflow for the synthesis of this compound.

spill_response_logic start Spill of this compound Occurs is_major Is the spill large or in a poorly ventilated area? start->is_major evacuate Evacuate the area. Contact Environmental Health & Safety. is_major->evacuate Yes ppe Wear appropriate PPE: - Goggles/Face shield - Lab coat - Nitrile gloves - Respirator (if dusty) is_major->ppe No contain Contain the spill. ppe->contain cleanup Sweep up the solid material. Avoid creating dust. contain->cleanup dispose Place in a sealed, labeled container for hazardous waste disposal. cleanup->dispose decontaminate Decontaminate the area. dispose->decontaminate end Spill Cleanup Complete decontaminate->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Amino-2-chlorobenzonitrile and 2-amino-5-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chlorobenzonitrile and 2-amino-5-bromobenzonitrile are valuable building blocks in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds for medicinal chemistry. Their utility as precursors for kinase inhibitors, such as Lapatinib, and PARP inhibitors, like Olaparib, underscores their importance in drug discovery. The nature and position of the halogen and amino substituents on the benzonitrile core significantly influence the reactivity of these molecules. This guide provides an objective comparison of the reactivity of this compound and 2-amino-5-bromobenzonitrile, supported by theoretical principles and representative experimental data, to inform synthetic strategy and reaction design.

Physicochemical and Reactivity Data

The inherent reactivity of these molecules is influenced by both the electronic effects of the substituents and the strength of the carbon-halogen bond.

PropertyThis compound2-amino-5-bromobenzonitrileReference(s)
Molecular Formula C₇H₅ClN₂C₇H₅BrN₂[1][2]
Molecular Weight 152.58 g/mol 197.03 g/mol [1][2]
Appearance Light yellow to brown solidOff-white to pale brown crystalline powder[1][3]
pKa (of conjugate acid) 2.15 ± 0.10 (Predicted)1.11 ± 0.10 (Predicted)[1][3]

Representative Yields in Cross-Coupling Reactions

Direct comparative studies under identical conditions are scarce in the literature. However, the general trend in palladium-catalyzed cross-coupling reactions is that the reactivity of aryl halides follows the order I > Br > Cl > F.[4][5] This is primarily due to the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond is more readily cleaved in the oxidative addition step of the catalytic cycle than the stronger C-Cl bond. The following table presents representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous chloro- and bromoanilines to illustrate this reactivity difference.

Reaction TypeHalogenated Aniline TypeRepresentative Yield (%)Reference(s)
Suzuki-Miyaura Coupling Chloroaniline derivative70-85%[6][7]
Bromoaniline derivative85-98%[8][9]
Buchwald-Hartwig Amination Chloroaniline derivative60-80%[10][11]
Bromoaniline derivative80-95%[11][12]

Theoretical Reactivity Analysis

Reactivity of the Carbon-Halogen Bond:

The primary difference in reactivity for transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions stems from the C-X bond. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (bond energy ~340 kJ/mol). This makes the oxidative addition of a palladium(0) catalyst to the C-Br bond of 2-amino-5-bromobenzonitrile kinetically more favorable than to the C-Cl bond of this compound. Consequently, 2-amino-5-bromobenzonitrile is expected to be more reactive in these cross-coupling reactions, generally leading to higher yields and/or requiring milder reaction conditions.[4][5]

Reactivity of the Amino Group:

The nucleophilicity of the amino group is crucial for reactions such as acylation and N-arylation. The electronic nature of the substituents on the aromatic ring modulates this nucleophilicity. Both chlorine and bromine are electron-withdrawing via induction (-I effect) and electron-donating via resonance (+R effect). For halogens, the inductive effect typically dominates.

  • In This compound , the chloro and cyano groups are both electron-withdrawing. The chloro group at the ortho position to the amino group will have a more pronounced electron-withdrawing inductive effect on the amino group compared to the bromo group at the meta position in the other molecule.

  • In 2-amino-5-bromobenzonitrile , the bromo and cyano groups are also electron-withdrawing.

The predicted pKa of the conjugate acid of this compound is slightly higher than that of 2-amino-5-bromobenzonitrile, suggesting the amino group in the former may be slightly more basic.[1][3] However, the steric hindrance from the ortho-chloro group in this compound could also influence its reactivity in reactions involving the amino group.

Experimental Protocols

The following are general protocols for common reactions involving these substrates. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid.

Reagents:

  • Aryl Halide (this compound or 2-amino-5-bromobenzonitrile) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask), add the aryl halide, arylboronic acid, base, palladium catalyst, and ligand (if applicable).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.

Reagents:

  • Aryl Halide (this compound or 2-amino-5-bromobenzonitrile) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base to a dry reaction tube.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the reaction tube and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Applications in Drug Synthesis & Relevant Signaling Pathways

These aminobenzonitriles are key intermediates in the synthesis of targeted cancer therapies. Understanding the pathways these drugs inhibit is crucial for drug development professionals.

HER2 Signaling Pathway and Lapatinib

Substituted amino-benzonitriles are precursors to kinase inhibitors like Lapatinib, which targets the HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway. Overexpression of HER2 is a driver in some forms of breast cancer. Lapatinib inhibits the tyrosine kinase activity of HER2, thereby blocking downstream signaling cascades like the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[13][14]

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG1) EGFR_HER3_HER4 EGFR/HER3/HER4 Ligand->EGFR_HER3_HER4 Dimerization Dimerization EGFR_HER3_HER4->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activation PI3K PI3K Autophosphorylation->PI3K Ras Ras Autophosphorylation->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib Lapatinib->Autophosphorylation Inhibition

Caption: HER2 signaling pathway and the inhibitory action of Lapatinib.

PARP and DNA Damage Repair Pathway

2-amino-5-bromobenzonitrile is a precursor for the synthesis of PARP (Poly (ADP-ribose) polymerase) inhibitors like Olaparib. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during replication. The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.[15][16]

PARP_DNA_Repair_Pathway cluster_0 In HR-Proficient Cells cluster_1 In HR-Deficient Cells (Synthetic Lethality) DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication Replication Fork DNA_SSB->Replication leads to PARylation PARylation PARP1->PARylation catalyzes BER_Proteins BER Repair Proteins (XRCC1, Ligase III, etc.) PARylation->BER_Proteins recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair DSB Double-Strand Break (DSB) Replication->DSB leads to DSB->HR_Repair Apoptosis Apoptosis DSB->Apoptosis HR_Proficient HR-Proficient Cell Cell_Survival Cell Survival HR_Repair->Cell_Survival HR_Deficient HR-Deficient Cell (e.g., BRCA mutant) Olaparib Olaparib Olaparib->PARP1 Inhibition

Caption: PARP's role in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Conclusion

References

A Comparative Guide to Aminobenzonitrile Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminobenzonitrile isomers—ortho (2-), meta (3-), and para (4-)—are foundational building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the amino and nitrile functional groups on the benzene ring dictates the molecule's electronic properties, steric environment, and overall reactivity. This guide provides an objective, data-driven comparison of these isomers to inform synthetic strategy and precursor selection.

Comparative Physicochemical and Spectroscopic Properties

The positional isomerism of aminobenzonitriles leads to distinct physical and spectroscopic characteristics. These properties are crucial for identification, quality control, and predicting solubility and behavior in reaction media. The data below summarizes these key differences.[2]

Table 1: Physicochemical Properties of Aminobenzonitrile Isomers

Property 2-Aminobenzonitrile (ortho) 3-Aminobenzonitrile (meta) 4-Aminobenzonitrile (para)
CAS Number 1885-29-6 2237-30-1[3] 873-74-5[4]
Molecular Weight 118.14 g/mol 118.14 g/mol [3] 118.14 g/mol [4]
Appearance Crystals Crystalline Solid Off-white/pale yellow powder[4][5]
Melting Point (°C) 45-48 50-54 83-85[6]
Boiling Point (°C) 267-268 286-288 285 (decomposes)[5]

| Solubility | Soluble in organic solvents[7] | Soluble in organic solvents | Sparingly soluble in water; soluble in ethanol, acetone[1] |

Table 2: Comparative Spectroscopic Data for Isomer Identification

Spectroscopic Mode 2-Aminobenzonitrile (ortho) 3-Aminobenzonitrile (meta) 4-Aminobenzonitrile (para)
FT-IR: C≡N Stretch (cm⁻¹) ~2211[2] ~2239[2] ~2220[2]
FT-IR: N-H Stretch (cm⁻¹) ~3452, ~3363 (asym, sym)[2] ~3460, ~3370 (asym, sym)[2] ~3480, ~3380 (asym, sym)[2]
UV-Vis: λ_max (nm, in Ethanol) ~220, ~240[2] ~225, ~300[2] ~202, ~253[2]
¹H NMR (CDCl₃, δ ppm) ~7.4 (m), ~6.7 (m), ~4.2 (br s)[2] ~7.2 (m), ~6.9 (m), ~3.8 (br s)[2] ~7.4 (d), ~6.6 (d), ~4.1 (br s)[2]

Note: Spectroscopic peak positions can vary slightly based on solvent, concentration, and instrumentation.[2]

Analysis of Reactivity and Synthetic Utility

The synthetic utility of each isomer is a direct consequence of the electronic interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing nitrile group (-CN).[8]

  • 2-Aminobenzonitrile (ortho): The proximity of the amino and nitrile groups makes this isomer uniquely suited for the synthesis of fused heterocyclic compounds. It is a cornerstone precursor for quinazolines, quinazolinones, and other related scaffolds of high medicinal importance.[7][9] The ortho arrangement facilitates intramolecular cyclization reactions that are not possible with the other isomers.

  • 3-Aminobenzonitrile (meta): In the meta isomer, the amino group's basicity is less attenuated by the resonance-withdrawing effect of the nitrile group compared to the ortho and para positions.[8] This often makes its amino group the most nucleophilic of the three, rendering it a versatile intermediate for a wide range of substitution and coupling reactions where direct interaction between the two functional groups is not required.

  • 4-Aminobenzonitrile (para): The para arrangement places the functional groups at opposite ends of the molecule, making it an ideal linear building block. The strong resonance-withdrawing effect of the nitrile group significantly deactivates the para-amino group, making it the least basic isomer.[10] It is frequently used in the synthesis of pharmaceuticals like Etravirine, as well as dyes and polymers where extension of the molecular scaffold is desired.[1][11]

Table 3: Comparative Performance in a Representative Synthetic Transformation

Isomer Primary Application Focus Key Reaction Type Representative Product Class
2-Aminobenzonitrile Fused Heterocycles Intramolecular Cyclization Quinazolines, Benzodiazepines[9][12]
3-Aminobenzonitrile General Scaffolds Nucleophilic Substitution Diverse substituted anilines

| 4-Aminobenzonitrile | Linear Elongation | Guanylation, N-Arylation | N-(4-Cyanophenyl)guanidines, Tetrazoles[11] |

Visualizing Synthetic Pathways and Logic

The choice of isomer logically dictates the potential synthetic outcomes. The following diagrams illustrate these relationships.

G cluster_ortho Ortho Isomer Pathway cluster_para Para Isomer Pathway o_start 2-Aminobenzonitrile o_reagent + Aldehyde/Acyl Chloride o_start->o_reagent o_inter In-situ Imine/Amide o_reagent->o_inter o_cyclize Intramolecular Cyclization o_inter->o_cyclize o_prod Fused Heterocycle (e.g., Quinazoline) o_cyclize->o_prod p_start 4-Aminobenzonitrile p_reagent + Cyanamide/NaN3 p_start->p_reagent p_inter Linear Intermediate p_reagent->p_inter p_transform Functional Group Transformation p_inter->p_transform p_prod Linear Product (e.g., Guanidine, Tetrazole) p_transform->p_prod G cluster_isomers Isomer Structure cluster_effects Dominant Electronic & Steric Effects cluster_apps Primary Synthetic Application ortho Ortho (2-) ortho_eff Proximity of groups Strong -R effect Steric hindrance ortho->ortho_eff meta Meta (3-) meta_eff Inductive (-I) effect dominates Weakest -R effect meta->meta_eff para Para (4-) para_eff Maximum resonance (-R) effect No steric hindrance para->para_eff ortho_app Intramolecular Cyclizations (Fused Rings) ortho_eff->ortho_app meta_app General Intermediate (Highest Amine Basicity) meta_eff->meta_app para_app Linear Scaffolds & Polymers (Drug Backbones) para_eff->para_app

References

Spectroscopic Deep Dive: A Comparative Analysis of Substituted Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the photophysical properties of substituted aminobenzonitriles, featuring comparative data, detailed experimental protocols, and an exploration of the underlying photophysical mechanisms.

Substituted aminobenzonitriles are a fascinating class of molecules renowned for their unique photophysical properties, particularly the phenomenon of dual fluorescence. This behavior, governed by the formation of a Twisted Intramolecular Charge Transfer (TICT) state, makes them highly sensitive probes of their local environment and valuable scaffolds in the development of fluorescent sensors and therapeutic agents. This guide provides a comparative analysis of the spectroscopic properties of a series of substituted aminobenzonitriles, supported by experimental data and detailed methodologies.

Comparative Photophysical Data

The photophysical properties of substituted aminobenzonitriles are exquisitely sensitive to both the nature of the substituent on the amino group and the polarity of the solvent. The following table summarizes key spectroscopic data for 4-aminobenzonitrile (4-ABN) and several of its N-alkylated derivatives in various solvents.

CompoundSolventAbsorption Max (λ_abs) (nm)Emission Max (LE) (nm)Emission Max (TICT) (nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
4-Aminobenzonitrile (4-ABN)Acetonitrile~290~350Not Observed--
4-(Methylamino)benzonitrile (MABN)Acetonitrile-----
4-(Dimethylamino)benzonitrile (DMABN)n-Hexane296340Not Observed0.023.29
Acetonitrile296350470LE: low, TICT: 0.03LE: ~0.009, TICT: 3.4
4-(Diisopropylamino)benzonitrile (DIABN)n-Hexane~296~340~480--
Gas Phase~316~377-~0.01 (relative to DMABN)-

Note: This table is compiled from various sources.[1] Some data points were not available in the reviewed literature. LE = Locally Excited state, TICT = Twisted Intramolecular Charge Transfer state.

The Twisted Intramolecular Charge Transfer (TICT) Model

The dual fluorescence observed in many substituted aminobenzonitriles is explained by the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, the molecule is initially in a planar, locally excited (LE) state. In polar solvents, the molecule can then undergo a conformational change where the amino group twists to a position perpendicular to the benzene ring. This twisted geometry facilitates a full intramolecular charge transfer from the amino (donor) to the cyano (acceptor) group, forming a highly polar TICT excited state. Radiative decay from both the LE and TICT states results in two distinct fluorescence bands. The energy and intensity of the TICT emission are highly dependent on the solvent polarity, with more polar solvents stabilizing the charge-separated TICT state and leading to a red-shifted emission.

TICT_Model cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Planar Geometry LE Locally Excited (LE) State (Planar) S0->LE Absorption (hν_abs) LE->S0 LE Fluorescence (hν_LE) TICT TICT State (Twisted, Charge Separated) LE->TICT Twisting (in polar solvent) TICT->S0 TICT Fluorescence (hν_TICT)

Caption: The Twisted Intramolecular Charge Transfer (TICT) model for dual fluorescence.

Experimental Protocols

Accurate determination of the spectroscopic properties of substituted aminobenzonitriles is crucial for their comparison and application. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of the compound.

Materials:

  • Substituted aminobenzonitrile sample

  • Spectroscopic grade solvents (e.g., n-hexane, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the aminobenzonitrile derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a second quartz cuvette with the sample solution.

  • Data Acquisition: Place the cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) corresponding to the maximum absorbance peaks.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_f).

Materials:

  • Substituted aminobenzonitrile sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Spectroscopic grade solvents

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Instrument Setup: Set the excitation wavelength to the λ_abs of the sample. Set the emission and excitation slit widths to appropriate values (e.g., 5 nm).

  • Data Acquisition:

    • Record the absorbance of each sample and standard solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum for each solution, scanning a wavelength range that covers the entire emission band.

  • Data Analysis (Relative Quantum Yield Calculation):

    • Integrate the area under the corrected emission spectrum for each sample and standard solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation:

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

      where Φ_r is the quantum yield of the standard, Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_f) of the excited state(s).

Materials:

  • Substituted aminobenzonitrile sample

  • Spectroscopic grade solvents

  • Fluorescence cuvette

  • Time-Correlated Single Photon Counting (TCSPC) spectrometer or a phase-modulation fluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the aminobenzonitrile derivative in the chosen solvent.

  • Instrument Setup:

    • Select an appropriate pulsed light source (e.g., a laser diode or a flash lamp) with an excitation wavelength at or near the λ_abs of the sample.

    • Set the detector and timing electronics according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer).

    • Acquire the fluorescence decay curve of the sample until a sufficient number of photon counts are collected in the peak channel.

  • Data Analysis:

    • Deconvolute the instrument response function from the measured fluorescence decay.

    • Fit the decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s). For dual fluorescent compounds, a bi-exponential decay model is often required to account for the lifetimes of both the LE and TICT states.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy prep Prepare dilute solutions of aminobenzonitrile and standard uv_vis Measure Absorbance (UV-Vis Spectrophotometer) prep->uv_vis steady_state Measure Emission Spectra (Spectrofluorometer) prep->steady_state time_resolved Measure Fluorescence Decay (TCSPC) prep->time_resolved lambda_abs Determine λ_abs uv_vis->lambda_abs uv_vis->steady_state Use Abs for QY calc. lambda_em Determine λ_em steady_state->lambda_em qy Calculate Quantum Yield (Φ_f) steady_state->qy lifetime Determine Lifetime (τ_f) time_resolved->lifetime

References

A Comparative Guide to the Synthetic Routes of 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 5-Amino-2-chlorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the methodologies, quantitative data, and experimental protocols for the most viable synthetic pathways, offering an objective analysis to aid in the selection of the most suitable route for laboratory and process chemistry applications.

Executive Summary

The synthesis of this compound is predominantly achieved through two main strategies: the reduction of a nitro precursor and a multi-step approach involving the dehydration of a benzamide intermediate. The choice of route is often dictated by factors such as the availability of starting materials, desired yield and purity, and considerations of process safety and scalability. This guide will focus on the two most practical and documented approaches:

  • Route 1: Reduction of 2-chloro-5-nitrobenzonitrile. This is a direct, one-step transformation that is often favored for its simplicity and efficiency.

  • Route 2: Multi-step Synthesis via Dehydration of 5-Amino-2-chlorobenzamide. This pathway offers an alternative approach that may be advantageous depending on the availability and cost of the starting materials for the synthesis of the benzamide intermediate.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Reduction of 2-chloro-5-nitrobenzonitrileRoute 2: Multi-step Synthesis via Dehydration of 5-Amino-2-chlorobenzamide
Starting Material 2-chloro-5-nitrobenzonitrile2-chloro-5-nitrobenzoic acid (for the intermediate)
Number of Steps 13
Overall Yield High (typically >85%)Moderate
Key Reagents SnCl₂·2H₂O, HCl; or H₂, Pd/C1. Fe, Acetic Acid; 2. SOCl₂; 3. Dehydrating agent (e.g., POCl₃)
Reaction Conditions Mild to moderateVaried, can involve harsh reagents
Purification Standard extraction and crystallizationMultiple purification steps may be required

Experimental Protocols

Route 1: Reduction of 2-chloro-5-nitrobenzonitrile

This route involves the direct reduction of the nitro group of 2-chloro-5-nitrobenzonitrile to an amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an acidic medium.

Materials:

  • 2-chloro-5-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 2-chloro-5-nitrobenzonitrile (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9), which will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Route 2: Multi-step Synthesis via Dehydration of 5-Amino-2-chlorobenzamide

This pathway involves the synthesis of the intermediate 5-Amino-2-chlorobenzamide, followed by its dehydration to the desired nitrile.

Step 2a: Reduction of 2-chloro-5-nitrobenzoic acid

  • To a stirred solution of boiling water containing iron filings (Fe) and a catalytic amount of glacial acetic acid, slowly add 2-chloro-5-nitrobenzoic acid.

  • Maintain the mixture at reflux for several hours until the reduction is complete (monitored by TLC).

  • Neutralize the mixture with sodium carbonate (Na₂CO₃) and filter while hot to remove the iron sludge.

  • Acidify the filtrate to precipitate the 2-chloro-5-aminobenzoic acid, which is then collected by filtration.

Step 2b: Formation of 5-Amino-2-chlorobenzamide

  • Treat the 2-chloro-5-aminobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Carefully add the acyl chloride to a cooled solution of concentrated ammonia to form 5-Amino-2-chlorobenzamide.

  • The product is isolated by filtration and can be purified by recrystallization.

Step 2c: Dehydration of 5-Amino-2-chlorobenzamide

  • In a dry reaction vessel, treat 5-Amino-2-chlorobenzamide with a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in an appropriate solvent like pyridine.

  • Heat the reaction mixture to facilitate the dehydration.

  • Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography or recrystallization to give this compound.

Mandatory Visualization

Route_1 start 2-chloro-5-nitrobenzonitrile product This compound start->product Reduction reagents SnCl2·2H2O, HCl or H2, Pd/C

Caption: Synthetic pathway for Route 1.

Route_2 start 2-chloro-5-nitrobenzoic acid intermediate1 2-chloro-5-aminobenzoic acid start->intermediate1 Reduction intermediate2 5-Amino-2-chlorobenzamide intermediate1->intermediate2 Amidation reagents1 Fe, Acetic Acid product This compound intermediate2->product Dehydration reagents2 1. SOCl2 2. NH3 reagents3 POCl3

Comparative Cytotoxicity Analysis of 5-Amino-2-chlorobenzonitrile Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of benzonitrile derivatives, with a focus on compounds structurally related to 5-Amino-2-chlorobenzonitrile. Due to limited publicly available data on a comprehensive series of this compound derivatives, this comparison includes data on various substituted aminobenzonitrile and chlorobenzonitrile compounds to provide insights into their potential anticancer activities. The information presented is intended to aid researchers in drug discovery and development by offering a comparative analysis of cytotoxic potency and outlining key experimental methodologies.

Data Presentation: Cytotoxicity of Benzonitrile Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of benzonitrile derivatives against various human cancer cell lines. This data, compiled from multiple studies, illustrates the impact of different substitutions on the cytotoxic activity of the benzonitrile scaffold. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine MDA-MB-435 (Melanoma)GP = 15.43%--
K-562 (Leukemia)GP = 18.22%--
T-47D (Breast Cancer)GP = 34.27%--
HCT-15 (Colon Cancer)GP = 39.77%--
N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine MDA-MB-435 (Melanoma)GP = 6.82%--
Imamine-1,3,5-triazine derivative 4f MDA-MB-231 (Breast Cancer)6.25Imatinib35.50
Imamine-1,3,5-triazine derivative 4k MDA-MB-231 (Breast Cancer)8.18Imatinib35.50
Thiazole phthalimide derivative 5b MCF-7 (Breast Cancer)0.2±0.01--
Thiazole phthalimide derivative 5k MDA-MB-468 (Breast Cancer)0.6±0.04--
Thiazole phthalimide derivative 5g PC-12 (Pheochromocytoma)0.43±0.06--

*GP: Growth Percent. Lower values indicate higher cytotoxicity.

Experimental Protocols

A detailed methodology for a standard in vitro cytotoxicity assay is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives or related test compounds

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: After the incubation period, carefully remove the medium containing the test compound and add 100 µL of fresh serum-free medium and 20-50 µL of MTT solution to each well.[4] Incubate the plates for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow: In Vitro Cytotoxicity MTT Assay

G Workflow of an In Vitro Cytotoxicity MTT Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Treat cells with serially diluted compounds B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 490-590 nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J G Simplified Intrinsic Apoptosis Signaling Pathway cluster_0 Initiation cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Execution A Cytotoxic Compound (e.g., Benzonitrile Derivative) B Cellular Stress (e.g., DNA damage, ROS) A->B C Upregulation of pro-apoptotic proteins (Bax, Bak) B->C D Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) B->D E Mitochondrial Outer Membrane Permeabilization (MOMP) C->E D->E F Release of Cytochrome c E->F G Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Activation of Caspase-9 G->H I Activation of executioner Caspases (Caspase-3, -6, -7) H->I J Cleavage of cellular substrates I->J K Apoptosis (Cell death) J->K

References

Comparative Biological Activity of 5-Amino-2-chlorobenzonitrile and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a parent compound versus its analogs is crucial for lead optimization and drug discovery. This guide provides a comparative overview of the biological activities of 5-Amino-2-chlorobenzonitrile and its derivatives, focusing on their potential as anticancer and antimicrobial agents. While direct comparative quantitative data for this compound and its immediate halogenated analogs is limited in the public domain, this document synthesizes available data on related benzonitrile derivatives to highlight structure-activity relationships and guide future research.

Data Presentation: Comparative Biological Activity

The following table summarizes the available quantitative data on the biological activity of various benzonitrile and related heterocyclic derivatives. This data, gathered from multiple studies, illustrates the potential of this chemical scaffold in targeting cancer cells and microbial pathogens. The half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity are presented.

Compound IDStructure/ClassTarget/OrganismAssayActivity (µM)Reference
1 Pyrimidine-5-carbonitrile derivative (11b)EGFRWTKinase Assay0.09[1]
2 Pyrimidine-5-carbonitrile derivative (11b)EGFRT790MKinase Assay4.03[1]
3 Pyrimidine-5-carbonitrile derivative (11b)HCT-116 (Colon Cancer)Cytotoxicity3.37[1]
4 Pyrimidine-5-carbonitrile derivative (11b)HepG-2 (Liver Cancer)Cytotoxicity3.04[1]
5 Pyrimidine-5-carbonitrile derivative (11b)MCF-7 (Breast Cancer)Cytotoxicity4.14[1]
6 Pyrimidine-5-carbonitrile derivative (11b)A549 (Lung Cancer)Cytotoxicity2.4[1]
7 Chlorinated thiazolidinone (4a, 4b, 4c)Escherichia coli TolC-mutantMIC16 µg/mL[2]
8 α-aminonitrile-based benzimidazole (4d, 4e)Various bacterial strainsMIC3.9 - 7.8 µg/mL
9 α-aminonitrile-based benzimidazole (4e)Mycobacterium tuberculosisMIC0.05 µg/mL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activity of compounds like this compound and its analogs.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • This compound and its analogs

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Diagrams are provided to visualize a key signaling pathway potentially modulated by benzonitrile derivatives and a typical experimental workflow for assessing biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation synthesis Synthesis of this compound and Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Assay) characterization->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar moa Mechanism of Action Studies sar->moa

Caption: Workflow for the synthesis, screening, and analysis of this compound analogs.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor Benzonitrile Analog (Potential Inhibitor) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway, a potential target for anticancer benzonitrile derivatives.

References

Reactivity of 5-Amino-2-chlorobenzonitrile: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-amino-2-chlorobenzonitrile with other anilines in key synthetic transformations, including acylation, alkylation, and diazotization. The presence of both a chloro and a cyano group, both electron-withdrawing, significantly influences the nucleophilicity of the amino group, rendering it less reactive compared to aniline and anilines bearing electron-donating substituents. This guide aims to provide a quantitative and qualitative comparison to aid in reaction planning and optimization.

Introduction to Substituent Effects on Aniline Reactivity

This compound possesses two electron-withdrawing substituents: a chloro group in the ortho position and a cyano group in the para position relative to the amino group. These groups significantly reduce the electron density of the aniline ring and the lone pair of electrons on the nitrogen atom, making it a weakly basic and less nucleophilic amine.

Basicity Comparison: pKa Values

The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom and is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base.

CompoundSubstituentsPredicted/Experimental pKa
Aniline-H4.6
4-Chloroaniline4-Cl3.98
4-Cyanoaniline4-CN1.74
This compound 2-Cl, 5-CN (relative to NH2) ~1.18 - 2.15 (Predicted) [3]
4-Nitroaniline4-NO21.0

The predicted pKa of this compound is significantly lower than that of aniline and even lower than anilines with a single electron-withdrawing group, indicating its substantially reduced basicity.

Reactivity in Common Synthetic Transformations

The reduced nucleophilicity of this compound directly impacts its reactivity in common synthetic reactions. The following sections provide a comparative overview of its expected reactivity in acylation, alkylation, and diazotization reactions, supported by the Hammett equation, which provides a quantitative correlation between the electronic effects of substituents and reaction rates.

The Hammett equation is given by: log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted aniline.

  • k₀ is the rate constant for aniline.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

N-Acylation

N-acylation of anilines is a fundamental reaction to form amides, often used for protecting the amino group or as a key step in the synthesis of bioactive molecules. The reaction rate is highly dependent on the nucleophilicity of the aniline.

Reactivity Comparison:

Due to the strong deactivating effect of the chloro and cyano groups, this compound is expected to undergo acylation at a significantly slower rate than aniline and anilines with electron-donating or weaker electron-withdrawing groups. Acylation of such deactivated anilines often requires more forcing conditions, such as the use of more reactive acylating agents (e.g., acyl chlorides over anhydrides) and potentially a catalyst. The acetylation of the amino group in aniline reduces its activating effect in electrophilic aromatic substitution reactions.[4][5]

Quantitative Estimation using Hammett Equation:

For the acylation of substituted anilines with dimethylketen in ether, the reaction constant (ρ) is negative, indicating that electron-withdrawing groups decrease the reaction rate. While a specific ρ value for the acylation of this compound is not available, a representative Hammett plot for a similar reaction shows a ρ value of approximately -1.36.[6] Using the Hammett constants for the chloro (σ_meta = 0.37) and cyano (σ_para = 0.66) groups, a significant decrease in the reaction rate compared to aniline can be predicted.

Experimental Protocol: General Procedure for N-Acetylation of a Deactivated Aniline

  • Materials: this compound, acetic anhydride, pyridine (or another suitable base), and an appropriate solvent (e.g., toluene, DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add pyridine (1.2 eq.) to the solution.

    • Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

experimental_workflow_acylation start Start reagents Dissolve this compound and Pyridine in Solvent start->reagents addition Add Acetic Anhydride reagents->addition reaction Heat to Reflux (Monitor by TLC) addition->reaction workup Quench with Water & Extract reaction->workup purification Wash & Dry Organic Layer workup->purification product Purify by Recrystallization or Chromatography purification->product end Final Product product->end

N-Alkylation

N-alkylation of anilines with alkyl halides or alcohols is a common method for the synthesis of secondary and tertiary amines. Similar to acylation, the rate of N-alkylation is dependent on the nucleophilicity of the aniline.

Reactivity Comparison:

Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide

  • Materials: this compound, alkyl halide (e.g., benzyl bromide), a strong base (e.g., K₂CO₃, NaH), and a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Procedure:

    • To a stirred suspension of the base (2.0 eq.) in the solvent in a round-bottom flask, add this compound (1.0 eq.).

    • Add the alkyl halide (1.1 eq.) dropwise to the mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

experimental_workflow_alkylation start Start reagents Suspend Base in Solvent Add this compound start->reagents addition Add Alkyl Halide reagents->addition reaction Heat Reaction Mixture (Monitor by TLC) addition->reaction workup Quench with Water & Extract reaction->workup purification Wash & Dry Organic Layer workup->purification product Purify by Column Chromatography purification->product end Final Product product->end

Diazotization and Sandmeyer Reaction

Diazotization of primary aromatic amines to form diazonium salts is a cornerstone of aromatic chemistry, enabling the introduction of a wide variety of substituents through subsequent reactions like the Sandmeyer reaction.[8] The rate of diazotization is influenced by the basicity of the aniline.

Reactivity Comparison:

While strongly deactivated anilines can be challenging to diazotize, the reaction is generally feasible. The lower basicity of this compound means that it will exist to a greater extent as the free amine rather than the anilinium salt in acidic solution, which is the reactive species. However, the subsequent reaction of the free amine with the nitrosating agent will be slower due to its reduced nucleophilicity. In general, anilines with electron-withdrawing groups have been shown to give good yields in Sandmeyer reactions.[9][10] A kinetic study of the diazotization of substituted anilines reported a ρ value of -1.96, confirming that electron-withdrawing groups decrease the reaction rate.[11]

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction (Chlorination)

  • Materials: this compound, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), copper(I) chloride (CuCl).

  • Procedure:

    • Diazotization:

      • Suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water.

      • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C.

      • Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete.

    • Sandmeyer Reaction:

      • In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl and cool to 0-5 °C.

      • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

      • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

      • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

      • Wash the organic layer with water, dilute NaOH, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the crude product by distillation or column chromatography.

signaling_pathway_sandmeyer cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline This compound Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO2, HCl 0-5 °C Aryl_Radical Aryl Radical Diazonium->Aryl_Radical CuCl Product 1,2-Dichloro-4-cyanobenzene Aryl_Radical->Product + Cl-

Conclusion

This compound is a significantly deactivated aniline due to the presence of two strong electron-withdrawing groups. Its low basicity and nucleophilicity result in reduced reactivity in common synthetic transformations such as N-acylation and N-alkylation, often necessitating more forcing reaction conditions compared to aniline or activated anilines. However, diazotization followed by Sandmeyer-type reactions remains a viable and useful transformation for this substrate, providing a pathway to further functionalized benzonitrile derivatives. The quantitative data from Hammett correlations and the provided experimental protocols offer a valuable resource for chemists working with this and other deactivated anilines, enabling more efficient planning and execution of synthetic strategies.

References

Advantages of using 5-Amino-2-chlorobenzonitrile over other starting materials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the choice of a starting material is a critical decision that profoundly influences the efficiency, yield, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, 5-Amino-2-chlorobenzonitrile has emerged as a superior building block in the synthesis of a variety of heterocyclic compounds, most notably benzodiazepines and quinolines. This guide provides an objective, data-driven comparison of this compound against other halogenated and non-halogenated starting materials, highlighting its distinct advantages with supporting experimental data and detailed protocols.

Enhanced Reactivity and Yield: A Comparative Analysis

The strategic placement of the chloro group in this compound offers a unique combination of electronic effects that can be leveraged to enhance reaction rates and improve yields. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the amino and nitrile functional groups, a factor that becomes particularly advantageous in multi-step syntheses.

A compelling example is found in the synthesis of quinoline derivatives, a common scaffold in medicinal chemistry. The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. While this compound is a precursor to the required 2-amino-5-chlorobenzophenone, the influence of the halogen can be observed in the subsequent cyclization.

Starting Material PrecursorReagents and ConditionsProductReaction TimeYield (%)Reference
2-AminobenzophenoneEthyl acetoacetate, Acetic acid, Microwave2-Methyl-4-phenylquinoline5 min95%
5-Chloro-2-aminobenzophenoneEthyl acetoacetate, Acetic acid, Microwave6-Chloro-2-methyl-4-phenylquinoline5 min92%

Table 1: Comparison of Unsubstituted and Chloro-substituted Aminobenzophenones in Quinoline Synthesis. The data indicates that while both starting materials provide excellent yields under microwave-assisted conditions, the chloro-substituted compound achieves a comparable, high yield in the same short reaction time, demonstrating its efficacy as a synthetic precursor.

The presence of the chlorine atom can also be advantageous in reactions involving nucleophilic substitution on the aromatic ring, a common strategy for further functionalization of the target molecule. The chloro group is a good leaving group in such reactions, providing a handle for introducing additional complexity into the molecular structure.

The Synthesis of Benzodiazepines: A Case Study

This compound is a key intermediate in the synthesis of numerous benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of nordazepam, a pharmacologically active metabolite of several other benzodiazepines, serves as an excellent case study to illustrate the synthetic utility of this starting material.

The general synthetic pathway involves the conversion of this compound to 2-amino-5-chlorobenzophenone, which is then acylated and cyclized to form the benzodiazepine core.

G A This compound B 2-Amino-5-chlorobenzophenone A->B Grignard Reaction (e.g., Phenylmagnesium bromide) C 2-(Chloroacetamido)-5-chlorobenzophenone B->C Acylation (e.g., Chloroacetyl chloride) D Nordazepam C->D Cyclization (e.g., Ammonia)

Figure 1: Synthetic pathway to Nordazepam. This diagram illustrates a common synthetic route starting from this compound.

Experimental Protocols

General Protocol for the Friedländer Synthesis of Quinolines

This protocol is a representative example of the synthesis of a quinoline derivative from a 2-aminobenzophenone precursor.

Materials:

  • 2-Amino-5-chlorobenzophenone (or other 2-aminobenzophenone derivative)

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-5-chlorobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and glacial acetic acid (5 mL).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 150 W for 5 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for the Synthesis of a Benzodiazepine Intermediate

This protocol outlines the acylation of 2-amino-5-chlorobenzophenone, a key step in the synthesis of many benzodiazepines.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of 2-amino-5-chlorobenzophenone (0.01 mol) in toluene (20 mL) in a round-bottom flask, add chloroacetyl chloride (0.011 mol) dropwise at 5-10 °C.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • The resulting crude product, 2-(chloroacetamido)-5-chlorobenzophenone, can be purified by recrystallization from ethanol.

Mechanism of Action: The GABA-A Receptor Signaling Pathway

The pharmacological activity of benzodiazepines, synthesized from precursors like this compound, is primarily mediated through their interaction with the GABA-A receptor in the central nervous system. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain.

G cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) Benzodiazepine->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Increased channel opening frequency Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (Anxiolytic, Sedative Effects) Hyperpolarization->Reduced_Excitability

Figure 2: Benzodiazepine action on the GABA-A receptor. Benzodiazepines enhance the effect of GABA, leading to increased chloride ion influx and neuronal inhibition.

Benzodiazepines do not activate the GABA-A receptor directly but act as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, and increase the frequency of the chloride channel opening when GABA is bound. This enhanced influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the observed calming and sedative effects.

Conclusion

This compound offers significant advantages as a starting material in the synthesis of complex heterocyclic molecules. Its unique electronic properties, conferred by the chloro-substituent, can lead to improved reaction yields and provide a versatile handle for further molecular modifications. The comparative data in quinoline synthesis, along with its established role in the production of widely used pharmaceuticals like benzodiazepines, underscores its importance for researchers and professionals in drug development. The strategic selection of this compound can ultimately lead to more efficient, cost-effective, and innovative synthetic pathways.

Comparative yield analysis of different 5-Amino-2-chlorobenzonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 5-Amino-2-chlorobenzonitrile, a key intermediate in the pharmaceutical industry. The following sections present objective analysis of each method's performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their needs.

Method 1: Multi-step Synthesis from Anthranilic Acid

This classical four-step synthesis begins with the readily available starting material, anthranilic acid. The pathway involves chlorination, conversion to the acid chloride, amidation, and a final dehydration step to yield the desired product.

Experimental Workflow

A Anthranilic Acid B Chlorination (Sulphuryl Chloride) A->B C 5-Chloroanthranilic Acid B->C D Conversion to Acid Chloride (Thionyl Chloride) C->D E 2-Amino-5-chlorobenzoyl Chloride D->E F Amidation (Liquor Ammonia) E->F G 2-Amino-5-chlorobenzamide F->G H Dehydration (Phosphorus Pentoxide) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound from Anthranilic Acid.

Experimental Protocol[1]

Step 1: Synthesis of 5-Chloroanthranilic Acid

  • To a solution of sulphuryl chloride (2.6 g, 19 mmol) in anhydrous ether (35 mL) in a round bottom flask, add anthranilic acid (2 g, 15 mmol) in small portions over 10 minutes.

  • Remove excess sulphuryl chloride by vacuum distillation.

  • Reflux the residue with 8% hydrochloric acid (40 mL) at 60-70°C for 1.5 hours.

  • Filter the solution and precipitate 5-chloroanthranilic acid by adding sodium acetate to the filtrate.

  • Wash the precipitate with cold water and recrystallize from a 1:1 aqueous ethanol solution.

Step 2: Synthesis of 2-Amino-5-chlorobenzoyl Chloride [1]

  • Reflux a mixture of 5-chloroanthranilic acid (1 g, 6 mmol) and thionyl chloride (5 mL, 69 mmol) in a water bath for 30 minutes.

  • Filter the reaction mixture and wash the product with cold water, then dry.

  • Recrystallize the product from benzene.

Step 3: Synthesis of 2-Amino-5-chlorobenzamide [1]

  • Cool liquor ammonia (10 mL, 25%) in a round bottom flask in an ice bath to 0°C.

  • Add 2-amino-5-chlorobenzoyl chloride (1 g, 5 mmol) to the cold liquor ammonia and shake the flask frequently for 30 minutes.

  • Filter the reaction mixture, wash the precipitate with water, and dry.

  • Recrystallize the product from hot water.

Step 4: Synthesis of this compound [1]

  • In a round bottom flask, mix phosphorus pentoxide (2 g, 14 mmol) and 2-amino-5-chlorobenzamide (1 g, 6 mmol).

  • Shake the reaction mixture for 30 minutes and then perform vacuum distillation for 1 hour.

  • Collect the distillate containing 2-amino-5-chlorobenzonitrile and phosphoric acid.

  • Filter to separate the solid product from phosphoric acid.

  • Wash the product with cold water and recrystallize from a 60:40 aqueous ethanol solution.

Method 2: Reduction of 2-Chloro-5-nitrobenzonitrile

This method offers a more direct, one-step approach to the final product by reducing the nitro group of 2-chloro-5-nitrobenzonitrile. This starting material can be synthesized from m-nitrotoluene.

Experimental Workflow

A 2-Chloro-5-nitrobenzonitrile B Reduction (e.g., Iron/Acetic Acid) A->B C This compound B->C

Caption: Workflow for the synthesis of this compound via reduction.

Experimental Protocol

Note: This protocol is adapted from the reduction of the analogous 2-chloro-5-nitro-benzoic acid and may require optimization for 2-chloro-5-nitrobenzonitrile.[2]

  • To a liter of boiling water containing iron filings (100 parts) and glacial acetic acid (5 parts), slowly add 2-chloro-5-nitrobenzonitrile (105 parts) over a period of four hours.

  • Maintain the reaction mixture at 95-100°C throughout the addition and for an additional three hours.

  • Neutralize the mixture with solid sodium carbonate until alkaline and boil for thirty minutes before filtering.

  • Wash the precipitate with water and combine the filtrate and washings.

  • Isolate the product from the aqueous solution.

Comparative Yield Analysis

The following table summarizes the reported yields for each synthetic method, providing a quantitative basis for comparison.

MethodStarting MaterialNumber of StepsIndividual Step YieldsOverall Yield
Method 1: Multi-step Synthesis Anthranilic Acid41. Chlorination: 35%[1] 2. Acid Chloride Formation: 37%[1] 3. Amidation: 68%[1] 4. Dehydration: 63%[1]~5.5%
Method 2: Reduction 2-Chloro-5-nitrobenzonitrile1Reduction: ~70% (estimated based on analogous reaction)[2]~70%

Conclusion

The multi-step synthesis from anthranilic acid is a well-documented procedure with readily available starting materials. However, the four-step process results in a significantly lower overall yield. In contrast, the reduction of 2-chloro-5-nitrobenzonitrile offers a much more efficient, single-step conversion with a potentially much higher yield.

For researchers prioritizing efficiency and overall yield, the reduction of 2-chloro-5-nitrobenzonitrile appears to be the superior method. However, the availability and cost of the starting material, 2-chloro-5-nitrobenzonitrile, should be taken into consideration. The multi-step synthesis, while lower yielding, may be a more practical option if anthranilic acid is a more accessible and cost-effective starting material. The choice of synthesis route will ultimately depend on the specific requirements and constraints of the research or production environment.

References

A Comparative Guide to 5-Amino-2-chlorobenzonitrile and 2-amino-5-fluorobenzonitrile in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate starting materials is a critical determinant of the success of a drug discovery program. Halogenated aromatic compounds, in particular, serve as versatile scaffolds for the synthesis of a wide array of therapeutic agents. This guide provides an in-depth, objective comparison of two closely related aminobenzonitrile isomers: 5-Amino-2-chlorobenzonitrile and 2-amino-5-fluorobenzonitrile. The aim is to equip researchers with the necessary data and methodologies to make informed decisions in the design and development of novel therapeutics.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a chlorine atom versus a fluorine atom, and the positional differences of the amino and cyano groups, impart distinct physicochemical properties to these molecules. These properties, in turn, can significantly influence their reactivity, pharmacokinetic profiles, and binding interactions with biological targets.

PropertyThis compound2-amino-5-fluorobenzonitrile
CAS Number 5922-60-161272-77-3
Molecular Formula C₇H₅ClN₂C₇H₅FN₂
Molecular Weight 152.58 g/mol 136.13 g/mol
Melting Point 96-99 °C92-96 °C
Boiling Point 132-135 °C at 0.5 mmHg138 °C at 15 mmHg
Appearance White to light yellow solidWhite to light yellow crystal powder

Performance in Drug Design: Insights from a p38α-MAP Kinase Inhibitor Case Study

While direct comparative studies of drugs derived from this compound and 2-amino-5-fluorobenzonitrile are not abundant in the public domain, a study on p38α-MAP kinase inhibitors provides valuable insights into the differential effects of chloro- and fluoro-substitutions on biological activity. In this study, a series of compounds with a pyrimidine-isoxazole scaffold were synthesized with either chlorine or fluorine atoms on two separate aromatic rings.

The results, summarized in the table below, demonstrate that the nature and position of the halogen substituent have a profound impact on the inhibitory potency.

Compound IDp38α-MAP Kinase IC₅₀ (nM)
8a FF33.2
8b ClF6.88
8c ClCl10.8

Data adapted from a study on p38α-MAP kinase inhibitors.[1]

Notably, the mixed chloro-fluoro analog 8b exhibited the highest potency, suggesting a synergistic or complementary effect of the two different halogens in the binding pocket. The dichlorinated derivative 8c was also highly potent, while the difluorinated compound 8a was the least active in this series.[1] This case study underscores the importance of empirical testing to determine the optimal halogen substitution pattern for a given biological target.

Experimental Protocols

Representative Synthesis of a Halogenated Kinase Inhibitor

The following is a generalized protocol for the synthesis of a kinase inhibitor from an aminobenzonitrile starting material. This protocol is illustrative and may require optimization for specific target molecules.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Suzuki Coupling A This compound or 2-amino-5-fluorobenzonitrile C Intermediate Aminopyrimidine A->C B Heterocyclic halide (e.g., 2,4-dichloropyrimidine) B->C E Final Kinase Inhibitor C->E D Arylboronic acid D->E

Synthetic workflow for a generic kinase inhibitor.

Step 1: Condensation Reaction

  • To a solution of this compound or 2-amino-5-fluorobenzonitrile (1 equivalent) in a suitable solvent (e.g., isopropanol), add a heterocyclic halide such as 2,4-dichloropyrimidine (1.1 equivalents) and a base (e.g., diisopropylethylamine, 1.2 equivalents).

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting intermediate by column chromatography on silica gel.

Step 2: Suzuki Coupling

  • To a solution of the intermediate from Step 1 (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane and water), add an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 90-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant kinase (e.g., EGFR, p38α)

  • Kinase substrate (peptide or protein)

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for controls).

  • Add 2 µL of the diluted kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Role in Signaling Pathways: Targeting the EGFR Pathway

Derivatives of aminobenzonitriles are frequently employed as scaffolds for the development of kinase inhibitors. A prominent target for such inhibitors is the Epidermal Growth factor Receptor (EGFR), a key player in cell proliferation and survival.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca2_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca2_PKC Downstream_Signaling Downstream Signaling Ca2_PKC->Downstream_Signaling Inhibitor Aminobenzonitrile-derived Kinase Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and the point of intervention for aminobenzonitrile-derived inhibitors.

As illustrated in the diagram, the binding of a ligand like EGF to EGFR triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to cell proliferation, survival, and angiogenesis.[2] Kinase inhibitors developed from scaffolds such as this compound and 2-amino-5-fluorobenzonitrile are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.

Conclusion

Both this compound and 2-amino-5-fluorobenzonitrile are valuable building blocks in drug discovery, offering distinct advantages depending on the specific therapeutic target and desired pharmacological profile. The choice between a chloro or a fluoro substituent can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity. The provided experimental data from a p38α-MAP kinase inhibitor study highlights that these differences can translate into substantial variations in biological activity, with the chloro-substituted analogs, in that instance, demonstrating superior potency.

This guide provides a foundational framework for researchers to compare these two important starting materials. The detailed synthetic and biological assay protocols offer practical guidance for the synthesis and evaluation of novel drug candidates. Ultimately, the selection between these two reagents should be guided by a combination of computational modeling, empirical structure-activity relationship studies, and a thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of the resulting compounds.

References

Safety Operating Guide

Proper Disposal of 5-Amino-2-chlorobenzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of 5-Amino-2-chlorobenzonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate care to minimize exposure risks. This compound is categorized as an acute toxicant and an irritant.

Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times:

  • Gloves: Inspect gloves for integrity before use.[1]

  • Eye Protection: Wear safety glasses with side-shields or goggles.[2]

  • Respiratory Protection: Use a dust mask, such as a type N95 (US), to avoid inhalation of dust particles.

  • Protective Clothing: A lab coat or a complete chemical-resistant suit may be necessary depending on the scale of the handling.[1]

Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to control airborne levels.[3]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[3]

  • Waste Collection:

    • Carefully transfer the waste chemical into a designated, properly labeled, and sealed container for hazardous waste.

    • For spills, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2][4]

  • Container Management:

    • Empty containers should not be reused and must be disposed of as unused product.[1][3]

    • Ensure containers are tightly sealed and stored in a secure, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

  • Final Disposal:

    • The primary and recommended method of disposal is to engage a licensed professional waste disposal company.[1]

    • An alternative disposal method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Do not allow the chemical to enter drains or the environment.[1]

Hazard Classification Summary

The following table summarizes the hazard classifications for this compound.

Hazard ClassCategory
Acute Toxicity, Oral3, 4
Acute Toxicity, Dermal3, 4
Acute Toxicity, Inhalation (Dusts and Mists)4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity (single exposure)3
Target Organs
Respiratory system

Source: PubChem, Fisher Scientific[4][5][6]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal workflow for this compound.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe collect_waste Step 2: Collect Waste Material (Solid or from Spill) ppe->collect_waste container Step 3: Place in Labeled, Sealed Hazardous Waste Container collect_waste->container storage Step 4: Store Securely and Await Disposal container->storage disposal_company Step 5: Transfer to a Licensed Disposal Company storage->disposal_company end End: Proper Disposal Complete disposal_company->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Amino-2-chlorobenzonitrile (CAS No. 5922-60-1) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and proper environmental management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards include acute toxicity if swallowed or in contact with skin, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is mandatory.

Minimum Required PPE:

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[4]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for their resistance to a wide range of chemicals.[5][6][7][8] Always inspect gloves for integrity before use and dispose of them after handling the chemical.

    • Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[4]

    • Clothing: Wear long pants and closed-toe shoes. Avoid clothing made of synthetic materials like polyester or acrylic.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with a particulate filter is required.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₅ClN₂[2]
Molecular Weight 152.58 g/mol [2]
Appearance Solid
Melting Point 96-99 °C
Boiling Point 132-135 °C at 0.5 mmHg
Flash Point 113 °C (235.4 °F) - closed cup
CAS Number 5922-60-1[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to cleanup.

Experimental Workflow Diagram

prep Preparation handling Handling and Use prep->handling Proceed with caution decon Decontamination handling->decon After experiment emergency Emergency Procedures handling->emergency In case of spill or exposure disposal Waste Disposal decon->disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation

  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1]

  • Assemble PPE: Don all required personal protective equipment as outlined in Section 1.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have spill control materials (e.g., absorbent pads) readily available.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

Step 2: Handling and Use

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.

  • Reaction Setup: If the chemical is to be used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Maintain Ventilation: Keep the fume hood sash at the lowest practical height.

Step 3: Decontamination and Cleanup

  • Clean Equipment: Decontaminate all glassware and equipment that came into contact with this compound. Wash with an appropriate solvent (e.g., acetone), followed by soap and water.

  • Clean Work Surface: Wipe down the work surface within the fume hood with a suitable cleaning agent.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated waste container. Wash reusable PPE according to the manufacturer's instructions.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation cluster_disposal Disposal Pathway unused_chem Unused Chemical halogenated_waste Halogenated Organic Waste Container unused_chem->halogenated_waste cont_solid Contaminated Solids (Gloves, Paper Towels) cont_solid->halogenated_waste cont_liquid Contaminated Liquids (Solvents) cont_liquid->halogenated_waste

Caption: Waste segregation and disposal pathway for this compound.

Disposal Procedures:

  • Waste Classification: this compound is a halogenated organic compound.[9] All waste containing this chemical must be treated as hazardous waste.

  • Waste Containers:

    • Use clearly labeled, leak-proof containers designated for "Halogenated Organic Waste."[10][11]

    • Ensure containers are compatible with the waste and have a secure, tight-fitting lid.[10]

  • Segregation:

    • Solid Waste: Dispose of all contaminated solid waste, including gloves, absorbent pads, and weighing papers, in the designated halogenated organic solid waste container.

    • Liquid Waste: Collect all contaminated solvents and solutions in a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste, as this significantly increases disposal costs.[11][12]

    • Unused Product: Unused or surplus this compound should be disposed of as hazardous waste in its original container or a suitable, labeled waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[10]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.